Product packaging for 4-Iodo-1-phenyl-1H-pyrazole(Cat. No.:CAS No. 23889-85-2)

4-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B3023569
CAS No.: 23889-85-2
M. Wt: 270.07 g/mol
InChI Key: PYJVDCYRDQUUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1-phenyl-1H-pyrazole (CAS: 23889-85-2) is a high-purity (95%) chemical intermediate with significant utility in synthetic organic and medicinal chemistry . Its molecular formula is C 9 H 7 IN 2 and it has a molecular weight of 270.07 g/mol . The compound is characterized by its pyrazole ring substituted with an iodine atom at the 4-position and a phenyl group at the 1-nitrogen position. This iodinated pyrazole serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions. It is a crucial precursor in the Sonogashira coupling reaction, where it reacts with terminal alkynes to form 4-alkynyl-1-phenyl-1H-pyrazole derivatives in the presence of a palladium/copper catalyst system . This reaction enables the efficient construction of more complex molecular architectures, which are valuable in materials science and drug discovery efforts. Researchers value this compound for its role in generating diverse libraries of functionalized pyrazoles. The iodine atom provides an excellent handle for further functionalization, making it an ideal scaffold for synthesizing compounds with potential biological activity . As a handling note, this product is labeled with the hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and could cause respiratory irritation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2 B3023569 4-Iodo-1-phenyl-1H-pyrazole CAS No. 23889-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVDCYRDQUUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23889-85-2
Record name 4-iodo-1-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-iodo-1-phenyl-1H-pyrazole, a critical building block in medicinal chemistry and materials science. We will delve into the foundational principles of pyrazole chemistry, explore various synthetic routes with a focus on electrophilic iodination, and provide detailed, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this versatile compound. We will examine the causality behind experimental choices, present comparative data for different synthetic strategies, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with anti-inflammatory, analgesic, anticancer, and antiviral activities. The introduction of an iodine atom at the 4-position of the 1-phenyl-1H-pyrazole ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile functional handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This capability allows for the construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening, making this compound a highly valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Foundational Principles: Understanding the Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electron-rich nature of the ring makes it susceptible to electrophilic substitution. The regioselectivity of this substitution is a key consideration in the synthesis of specifically functionalized pyrazoles. In the case of 1-phenyl-1H-pyrazole, the C4 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. This is due to the combined electronic effects of the two nitrogen atoms and the phenyl substituent at the N1 position.

**3. Synthetic

Introduction: The Significance of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Iodo-1-phenyl-1H-pyrazole

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific compound, this compound, serves as a crucial synthetic intermediate. The presence of the iodo-group at the C4 position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[2]

Given its role as a versatile building block, the unambiguous confirmation of its structure is paramount to ensure the validity of subsequent synthetic steps and the purity of final compounds. This guide outlines a multi-technique approach to its structural elucidation.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but a convergent one, where data from multiple independent analytical techniques are used to build an irrefutable case. The workflow below illustrates the synergistic relationship between different spectroscopic and analytical methods.

G cluster_synthesis Starting Point cluster_analysis Analytical Techniques cluster_data Data Interpretation Compound Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR IR Spectroscopy Compound->IR XRay X-Ray Crystallography (Optional Gold Standard) Compound->XRay NMR_Data Connectivity & Environment (H & C Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data XRay_Data 3D Molecular Structure XRay->XRay_Data Confirmed Unambiguously Confirmed Structure NMR_Data->Confirmed MS_Data->Confirmed IR_Data->Confirmed XRay_Data->Confirmed

Caption: Overall workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H and ¹³C NMR, supplemented by 2D techniques, provides definitive evidence of its structure.

G N1 N1 N2 N2 C3 C3 C4 C4 C5 C5 I I C1p C1' C2p C2' C3p C3' C4p C4' C5p C5' C6p C6' H3 H3 H5 H5 H2p H2'/H6' H6p H3p H3'/H5' H5p H4p H4'

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if peak overlap occurs, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The chemical shifts observed are relative to a tetramethylsilane (TMS) internal standard, which is set to 0 ppm.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum should exhibit signals corresponding to seven protons in total. The absence of a broad, exchangeable signal typical of an N-H proton is the first key indicator that the pyrazole nitrogen is substituted.[4][5]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.85Singlet1HH5Deshielded by the adjacent N1 and the aromatic current of the phenyl ring. Appears as a singlet as its only adjacent proton (H4) is substituted by Iodine.
~ 7.70Singlet1HH3Slightly less deshielded than H5. Also a singlet due to the iodine at C4.
~ 7.65Doublet of doublets (or multiplet)2HH2'/H6' (ortho)These protons are closest to the pyrazole ring and are deshielded. They are coupled to the meta protons (H3'/H5').
~ 7.45Triplet (or multiplet)2HH3'/H5' (meta)Coupled to both ortho and para protons.
~ 7.30Triplet (or multiplet)1HH4' (para)The most shielded of the phenyl protons, coupled to the two meta protons.
¹³C NMR Spectroscopy

Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment will reveal all unique carbon environments. To validate the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C-I) are absent. This confirms the number of protons attached to each carbon.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum will show eight distinct carbon signals.

Predicted Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~ 142.0PositiveC5Deshielded due to attachment to two nitrogen atoms.
~ 140.0QuaternaryC1'Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
~ 132.5PositiveC3Less deshielded than C5.
~ 129.5PositiveC3'/C5' (meta)Typical chemical shift for aromatic CH carbons.
~ 128.0PositiveC4' (para)
~ 120.0PositiveC2'/C6' (ortho)
~ 65.0QuaternaryC4The carbon directly attached to the heavy iodine atom experiences significant shielding due to the "heavy atom effect". This unusually upfield shift for a heterocyclic carbon is a hallmark of the C-I bond.
2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of connectivity. HMBC shows correlations between protons and carbons that are separated by two or three bonds.

Key Expected HMBC Correlations: A crucial correlation would be observed between the ortho protons of the phenyl ring (H2'/H6' at ~7.65 ppm) and the C5 carbon of the pyrazole ring (~142.0 ppm). This ³J-coupling correlation irrefutably proves that the phenyl ring is attached to the N1 position of the pyrazole.

G H2_H6 Phenyl H2'/H6' (~7.65 ppm) C5 Pyrazole C5 (~142.0 ppm) H2_H6->C5 ³JCH Correlation (Confirms N1-Phenyl Link) C1_prime Phenyl C1' (~140.0 ppm) H5 Pyrazole H5 (~7.85 ppm) H5->C1_prime ³JCH Correlation (Confirms N1-Phenyl Link)

Caption: Key HMBC correlations confirming the N1-phenyl connectivity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol (Electron Ionization - EI):

  • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • The solution is injected into the mass spectrometer.

  • In the EI source, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum:

  • Molecular Formula: C₉H₇IN₂

  • Exact Mass: 269.9654 g/mol

  • Molecular Ion Peak (M⁺): A strong peak should be observed at m/z = 270.

  • Key Fragmentation Patterns: The analysis of fragmentation can further support the structure. Expected fragments include:

    • [M - I]⁺: A peak at m/z = 143, corresponding to the loss of the iodine atom. This is often a very prominent peak.

    • [C₆H₅]⁺: A peak at m/z = 77, corresponding to the phenyl cation.

The presence of the molecular ion peak at the correct m/z value provides strong evidence for the elemental composition, especially when combined with data from elemental analysis.[6]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.[7][8]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Assignment Significance
3100 - 3000C-H StretchAromatic (Phenyl & Pyrazole)Confirms the presence of aromatic C-H bonds.
~1600, ~1500, ~1450C=C StretchAromatic RingCharacteristic absorptions for the phenyl group.
~1550 - 1480C=N StretchPyrazole RingConfirms the heterocyclic ring structure.[6]
Absence of 3500-3200 N-H Stretch - Crucial evidence confirming the absence of an N-H bond, indicating N1-substitution. [4]
Below 800C-H BendingOut-of-plane bendingCan give clues about the substitution pattern on the phenyl ring.

X-ray Crystallography: The Definitive Structure

For an unequivocal, three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[9]

Methodology Rationale: This technique is contingent on the ability to grow a high-quality single crystal of the compound. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane) is a common method for crystal growth. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the overall conformation of the molecule. This method leaves no ambiguity about the atom connectivity and isomeric form.[4][10]

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity, with 2D NMR providing definitive proof of the N-phenyl linkage. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies key functional groups and, critically, confirms the absence of an N-H bond. While these spectroscopic methods together provide an overwhelming case, X-ray crystallography can serve as the ultimate confirmation. This rigorous, multi-faceted approach ensures the identity and purity of this important synthetic building block, underpinning the integrity of subsequent research and development efforts.

References

  • BenchChem. (2025). Synthesis of 4-Iodopyrazole. BenchChem Technical Support Center.
  • Karumudi, B. S., & Nagandla, D. D. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). International Journal of Current Research and Review.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
  • Ghiuta, I., et al. (2024).
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. PubChem. [Link]
  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link]
  • Preusting, M. J., et al. (2005). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Biotechnology. [Link]
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

A Comprehensive Technical Guide to 4-Iodo-1-phenyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Iodo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, validated synthesis and characterization protocols, and its strategic role in the development of targeted therapeutics. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory application.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted aromatic heterocycle that has garnered significant interest in the field of drug discovery. Its structure, featuring a phenyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring, makes it a highly versatile intermediate for chemical synthesis.

The molecular formula of this compound is C₉H₇IN₂. Its molecular weight is approximately 270.07 g/mol , with a monoisotopic mass of 269.96540 Da.[1][2][3] The iodine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular diversity.

A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₇IN₂[1]
Molecular Weight 270.07 g/mol [1][2][3][4]
Exact Mass 269.96540 Da[2][3]
CAS Number 23889-85-2[1]
InChI Key PYJVDCYRDQUUKO-UHFFFAOYSA-N[4]
Synonyms 1-Phenyl-4-iodopyrazole, 4-Iodo-1-phenylpyrazole[1][4]
Appearance Off-white to pale yellow solid (estimated)[5]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (estimated)[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established methodologies. A common and effective approach involves the direct iodination of 1-phenyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Electrophilic Iodination of 1-Phenyl-1H-pyrazole

A prevalent method for the synthesis of 4-iodopyrazoles is through electrophilic substitution. The pyrazole ring is sufficiently electron-rich to react with mild electrophiles. The C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

A general workflow for this synthesis is depicted below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1-Phenyl-1H-pyrazole D Combine reactants in solvent A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Solvent (e.g., DMF, CH₂Cl₂) C->D E Stir at controlled temperature (e.g., RT) D->E F Quench with Na₂S₂O₃ solution E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or a mixture of iodine (I₂) and an oxidizing agent portion-wise at room temperature. The use of NIS is often preferred for its milder reaction conditions and easier handling.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the phenyl and pyrazole protons. The proton at the C3 position of the pyrazole ring will typically appear as a singlet, with its chemical shift influenced by the adjacent iodo- and phenyl-substituents.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, matching the calculated exact mass.

  • Chromatography: High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[5][7][8] The strategic placement of the iodine atom in this compound makes it a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

The primary utility of the C-I bond is its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[9] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

G cluster_0 Cross-Coupling Reactions cluster_1 Diverse Scaffolds A This compound B Suzuki Coupling (+ Boronic Acids) A->B C Sonogashira Coupling (+ Terminal Alkynes) A->C D Heck Coupling (+ Alkenes) A->D E Buchwald-Hartwig (+ Amines) A->E F 4-Aryl/Heteroaryl-pyrazoles B->F G 4-Alkynyl-pyrazoles C->G H 4-Alkenyl-pyrazoles D->H I 4-Amino-pyrazoles E->I J Biologically Active Molecules (e.g., Kinase Inhibitors, GPCR Modulators) F->J G->J H->J I->J

Caption: Synthetic utility of this compound in drug discovery.

This synthetic versatility has led to the incorporation of the 4-substituted pyrazole motif in a variety of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-inflammatory agents.[5][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the synthetic versatility afforded by the iodo-substituent, make it an invaluable tool for the creation of novel, biologically active compounds. A thorough understanding of its synthesis, characterization, and handling is paramount to leveraging its full potential in the pursuit of new therapeutics.

References

  • This compound, 95%. Fisher Scientific. URL: https://www.fishersci.ca/shop/products/4-iodo-1-phenyl-1h-pyrazole-95/AC466980250
  • This compound - CAS:23889-85-2. Sunway Pharm Ltd. URL: https://www.sunwaypharm.com/4-iodo-1-phenyl-1h-pyrazole-cas-23889-85-2.html
  • 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776481
  • 4-Iodo-3-phenyl-1H-pyrazole | C9H7IN2 | CID 10901654. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10901654
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem. URL: https://www.benchchem.
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC201380050&productDescription=4-IODOPYRAZOLE%2C+97%25+5GR&countryCode=US&language=en
  • 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. AWS. URL: https://s3-us-west-2.amazonaws.com/volochem/sds/VOLO_VC13205_SDS.pdf
  • A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-nmr-spectral-analysis-of-1-ethyl-4-iodo-5-methyl-1h-pyrazole/
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem. URL: https://www.benchchem.com/blog/application-notes-and-protocols-1-ethyl-4-iodo-5-methyl-1h-pyrazole-in-pharmaceutical-development/
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3921289/
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629706/
  • This compound, 95% 250 mg | Buy Online. Thermo Scientific Chemicals. URL: https://www.thermofisher.

Sources

1H NMR spectrum of 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-1-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this compound, offers a detailed experimental protocol for data acquisition, and presents a systematic approach to spectral interpretation and structural validation. By integrating established NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the characterization of substituted pyrazole derivatives.

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic building block in organic synthesis, particularly in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, while the iodo-substituent at the C4 position and the phenyl group at the N1 position offer versatile handles for further functionalization through cross-coupling reactions.[1]

Accurate structural elucidation is paramount to ensuring the purity and identity of this intermediate for subsequent synthetic transformations. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide will dissect the ¹H NMR spectrum of this compound, explaining the causality behind the observed chemical shifts and coupling patterns.

Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum of this compound is governed by the interplay of electronic effects from its constituent parts: the pyrazole ring, the electron-withdrawing iodine atom, and the aromatic phenyl group. A thorough understanding of these influences allows for an accurate prediction of the spectrum.

Diagram 1: Molecular Structure and Proton Numbering

Analysis of the Pyrazole Ring Protons (H3 & H5)

The pyrazole ring contains two protons at the C3 and C5 positions.

  • H5 Proton: The proton at the C5 position is adjacent to the N1-phenyl group. Due to the anisotropic effect of the phenyl ring and its proximity to the electronegative nitrogen atom, the H5 proton is expected to be the most downfield of the pyrazole protons. It will appear as a singlet, as there are no adjacent protons to couple with.

  • H3 Proton: The proton at the C3 position is adjacent to the second nitrogen atom (N2). It is generally found slightly upfield compared to H5. It will also appear as a singlet.

The iodine atom at C4, being electron-withdrawing, will have a deshielding effect on both H3 and H5, shifting them further downfield compared to an unsubstituted N-phenyl pyrazole.

Analysis of the N-Phenyl Group Protons

The protons on the N-phenyl ring are subject to the electronic effects of the pyrazole ring, which acts as a moderately electron-withdrawing substituent. This causes a general downfield shift for all phenyl protons compared to benzene (7.34 ppm). The signals will be split into three distinct regions:

  • Ortho-Protons (2H): These two protons are closest to the pyrazole ring and will experience the strongest deshielding effect. They are expected to appear furthest downfield in the aromatic region, likely as a doublet or triplet.

  • Meta-Protons (2H): These protons are further from the pyrazole ring and will be less deshielded than the ortho-protons. They typically appear as a triplet.

  • Para-Proton (1H): This single proton is the most shielded of the phenyl protons and will appear furthest upfield in the aromatic region, generally as a triplet.

Predicted Data Summary

The predicted ¹H NMR spectral data are summarized in the table below. Chemical shifts are estimations based on data from analogous structures and established substituent effects.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influences
H5 (Pyrazole)~8.0 - 8.4Singlet (s)1HAdjacent to N1-phenyl; Deshielding by Iodine at C4
H3 (Pyrazole)~7.7 - 8.0Singlet (s)1HAdjacent to N2; Deshielding by Iodine at C4
Ortho-H (Phenyl)~7.6 - 7.8Doublet (d) or Multiplet (m)2HDeshielding by pyrazole ring
Meta-H (Phenyl)~7.4 - 7.6Triplet (t) or Multiplet (m)2HModerate deshielding
Para-H (Phenyl)~7.2 - 7.4Triplet (t) or Multiplet (m)1HLeast deshielded phenyl proton

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed as a self-validating system to ensure data integrity.

Materials and Reagents
  • This compound sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Volumetric Flask

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

    • Causality: This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of CDCl₃.

    • Causality: CDCl₃ is a common, aprotic solvent that provides good solubility for many organic compounds and has a minimal residual solvent signal (δ ~7.26 ppm) that does not typically interfere with the signals of interest. TMS is included as the internal reference standard (δ 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

This protocol assumes the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

    • Trustworthiness: Locking ensures the stability of the magnetic field during the experiment, preventing signal drift.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀).

    • Causality: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

    • Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

  • Acquisition Parameter Setup:

    • Pulse Angle: 90°

    • Spectral Width: 16 ppm (centered around 6 ppm)

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

    • Expertise: A 90° pulse provides maximum signal for a single scan. The relaxation delay allows for nearly complete T1 relaxation of the protons, ensuring accurate integration.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID.

    • Phase the resulting spectrum manually.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim B0 Field insert->shim tune 6. Tune & Match Probe shim->tune acquire 7. Acquire FID tune->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate to TMS baseline->calibrate integrate 12. Integrate Signals calibrate->integrate assign 13. Assign Peaks integrate->assign validate 14. Validate Structure assign->validate

Sources

13C NMR data for 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Iodo-1-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this compound, offers predictive insights into its ¹³C NMR spectrum, and outlines robust experimental and analytical protocols for its characterization. By integrating established principles of NMR spectroscopy with data from analogous structures, this guide serves as an essential reference for the structural elucidation of substituted pyrazoles.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a phenyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring in this compound creates a versatile intermediate for further functionalization, particularly through cross-coupling reactions. Accurate structural confirmation of this key building block is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide provides a detailed exploration of the expected ¹³C NMR characteristics of this molecule, grounded in established spectroscopic principles and comparative data from related structures.

Theoretical Framework: Understanding the ¹³C NMR Landscape of Substituted Pyrazoles

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom, which is influenced by the pyrazole ring itself and the attached phenyl and iodo substituents.

The Pyrazole Ring System

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In a typical N-substituted pyrazole, the chemical shifts of the ring carbons generally appear in a predictable order. For instance, in many 1-phenyl-1H-pyrazoles, the C5 carbon is often found at the lowest field, followed by C3 and then C4.[1]

The N-Phenyl Substituent

The phenyl group at the N1 position exerts a significant electronic influence on the pyrazole ring. The nitrogen atom to which it is attached is a pi-electron-rich system, and the phenyl group can participate in conjugation. The degree of this interaction, and thus the chemical shifts of the pyrazole and phenyl carbons, is dependent on the torsional angle between the two rings.[2]

The "Heavy Atom Effect" of Iodine

A key feature in the ¹³C NMR spectrum of this compound is the influence of the iodine atom at the C4 position. Iodine, being a heavy atom, induces a significant upfield shift (shielding) on the carbon to which it is directly bonded (the ipso-carbon).[3][4] This "heavy atom effect" is a diagnostic tool for identifying the C4 carbon in the spectrum. The effect is most pronounced on the directly attached carbon but can also have a smaller influence on the adjacent C3 and C5 carbons.

Predicted ¹³C NMR Data for this compound

Based on the analysis of related structures and the known effects of substituents, the following table presents the predicted chemical shifts for this compound. These predictions are based on data for substituted pyrazoles and the anticipated influence of the iodo and phenyl groups.[1][3][4][5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyrazole Ring
C3140 - 145Typically downfield in N-phenyl pyrazoles.
C460 - 70Significant upfield shift due to the "heavy atom effect" of iodine.[3][4]
C5130 - 135Generally downfield, influenced by the adjacent nitrogen and phenyl group.
Phenyl Ring
C-ipso (C1')138 - 142Quaternary carbon, attachment to the pyrazole nitrogen.
C-ortho (C2', C6')120 - 125Shielded relative to the para-carbon.
C-meta (C3', C5')128 - 132Typical aromatic C-H chemical shift.
C-para (C4')125 - 130Less shielded than the ortho-carbons.

Experimental Design: Acquiring a High-Fidelity ¹³C NMR Spectrum

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives.[5][7]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Frequency: 100 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

A Robust Strategy for Spectral Assignment

Unambiguous assignment of the signals in the ¹³C NMR spectrum is critical. The following workflow, incorporating 1D and 2D NMR techniques, is recommended.

Workflow for ¹³C NMR Spectral Assignment

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Spectral Assignment Proton_NMR ¹H NMR HSQC HSQC Proton_NMR->HSQC Carbon_NMR ¹³C NMR DEPT DEPT-135 & DEPT-90 Carbon_NMR->DEPT Carbon_NMR->HSQC Assign_CH Assign CH, CH₂, CH₃ DEPT->Assign_CH HSQC->Assign_CH ¹J(C,H) correlations HMBC HMBC Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat ²⁻³J(C,H) correlations Assign_CH->HMBC Final_Structure Final Structure Confirmation Assign_Quat->Final_Structure

Sources

Spectroscopic Analysis of Iodinated Pyrazoles: From Synthesis to Definitive Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for the spectroscopic analysis of iodinated pyrazoles. These heterocyclic compounds are a cornerstone in medicinal chemistry, acting as "privileged scaffolds" in the development of targeted therapeutics, including kinase inhibitors.[1] The introduction of an iodine atom onto the pyrazole ring provides a synthetically versatile handle for elaborating molecular complexity through cross-coupling reactions, making the precise characterization of these intermediates a critical, non-negotiable step in the drug discovery workflow.[1]

This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, emphasizes self-validating systems for data trustworthiness, and provides an integrated approach to structural analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the quintessential tool for the initial structural elucidation of iodinated pyrazoles. It provides detailed information about the molecule's carbon-hydrogen framework, the electronic environment of each nucleus, and the connectivity between atoms. For iodinated pyrazoles, it is the primary method for confirming the regioselectivity of the iodination reaction—a crucial factor in determining the subsequent synthetic and biological pathways.[2]

Expertise & Experience: Interpreting the Spectral Nuances

The presence of iodine, an electron-withdrawing and heavy atom, significantly influences the NMR spectrum.[3] Understanding these effects is key to accurate interpretation.

  • ¹H NMR Spectroscopy : The position of the iodine atom dictates the chemical shifts of the remaining protons on the pyrazole ring. Protons adjacent to the iodine-bearing carbon will experience deshielding due to iodine's electronegativity and will appear at a higher chemical shift (downfield).[3] The series of 4-halogenated pyrazoles, for instance, shows a clear trend where the least electronegative substituent, iodine, results in the most downfield chemical shift for the N-H proton.[4]

  • ¹³C NMR Spectroscopy : The most telling feature in the ¹³C NMR spectrum is the signal for the carbon directly bonded to the iodine atom (C-I). Due to the "heavy atom effect," this carbon signal is shifted significantly upfield compared to its non-iodinated analogue. However, it's important to note that the iodine atom also causes a downfield shift on adjacent carbons due to its electron-withdrawing nature.[3][5] For complex molecules, accurately predicting these shifts often requires computational approaches that account for relativistic effects.[5]

Data Presentation: Typical Chemical Shifts

The following tables summarize typical, experimentally observed chemical shift ranges for protons and carbons in common iodinated pyrazole scaffolds.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Iodinated Pyrazoles

Proton Position 4-Iodo-1H-pyrazole Notes
H3, H5 ~7.6 ppm Protons on carbons adjacent to the nitrogen atoms. Appear as a singlet due to symmetry.

| N-H | Variable (~12-13 ppm) | Often broad; chemical shift is concentration and solvent-dependent.[4] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Iodinated Pyrazoles

Carbon Position 4-Iodo-1H-pyrazole[6] Notes
C4 (C-I) ~60-70 ppm Significantly shielded due to the heavy atom effect of iodine.

| C3, C5 | ~135-140 ppm | Deshielded carbons adjacent to the nitrogen atoms. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A trustworthy structural assignment relies on a systematic and self-validating approach. Simply acquiring a spectrum is insufficient; the data must be rigorously validated.

  • Sample Preparation : Dissolve 5-10 mg of the purified iodinated pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; sonication may be required.

  • Spectrometer Setup : Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[3] The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high-resolution data.

  • Data Acquisition : Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Validation with 2D NMR : For unambiguous assignment, especially in complex or substituted pyrazoles, acquire 2D NMR spectra.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal it is directly attached to, confirming the C-H framework.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, revealing the connectivity of the entire molecular scaffold and confirming the position of the iodine atom relative to the protonated carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve Iodinated Pyrazole in Deuterated Solvent Acq_1H 1. Acquire ¹H Spectrum Prep->Acq_1H Transfer to NMR Spectrometer Acq_13C 2. Acquire ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (HSQC, HMBC) Acq_13C->Acq_2D Analysis Process & Analyze Spectra Acq_2D->Analysis Validation Correlate ¹H, ¹³C, & 2D Data for Unambiguous Assignment Analysis->Validation Structure Proposed Structure Validation->Structure

Caption: A self-validating workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For iodinated pyrazoles, its primary role is to confirm the molecular weight and provide evidence for the elemental composition, thereby validating the successful incorporation of iodine.

Expertise & Experience: Choosing the Right Ionization

The choice of ionization technique is critical.

  • Electron Ionization (EI) : This is a high-energy "hard" ionization technique that often leads to extensive fragmentation.[7] While the resulting fragmentation pattern can be useful for structural fingerprinting, the molecular ion (M⁺) peak may be weak or entirely absent, making molecular weight confirmation difficult.[7]

  • Electrospray Ionization (ESI) : This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8] It is the preferred method for unequivocally determining the molecular weight of the synthesized iodinated pyrazole.

Interpreting the Mass Spectrum
  • Molecular Ion Peak : Using ESI, the most important signal to identify is the [M+H]⁺ peak. Its m/z value should correspond to the calculated molecular weight of the target iodinated pyrazole plus the mass of a proton.

  • Isotopic Signature : Unlike chlorine and bromine, which have characteristic isotopic patterns, iodine is monoisotopic (¹²⁷I). This simplifies the mass spectrum, as there will be no M+2 peak arising from a heavier halogen isotope.

  • Fragmentation Pattern (EI) : If using EI, the C-I bond is often a point of initial fragmentation due to its relative weakness.[7] Common fragmentation patterns for the pyrazole core itself involve the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[9][10]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS)

For absolute confidence in the elemental composition, HRMS is the gold standard. It can measure m/z values to four or five decimal places, allowing for the calculation of a precise elemental formula. This serves as a powerful validation step, distinguishing the target compound from any potential isomers or impurities with the same nominal mass.

MS_Fragmentation MolIon Iodopyrazole Molecular Ion [M]⁺˙ Frag1 Loss of Iodine Radical [M - I]⁺ MolIon->Frag1 - I• Frag2 Loss of HCN [M - I - HCN]⁺˙ Frag1->Frag2 - HCN Frag3 Loss of N₂ [M - I - N₂]⁺ Frag1->Frag3 - N₂

Caption: Common fragmentation cascade for an iodinated pyrazole under EI-MS.

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers definitive, unambiguous proof of molecular structure in the solid state.[11] It provides the precise 3D arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the regiochemistry of iodination.

Expertise & Experience: Beyond the Structure

A crystal structure provides more than just connectivity. For iodinated pyrazoles, it allows for the detailed analysis of:

  • Halogen Bonding : The iodine atom can participate in halogen bonds (C-I···X interactions), which can influence crystal packing and potentially play a role in ligand-receptor binding.[12]

  • Hydrogen Bonding : It reveals the supramolecular architecture, showing how molecules interact via hydrogen bonds (e.g., N-H···N), which can form dimers, trimers, or extended chains (catemers).[4][13]

  • Conformation : It provides the exact conformation of substituents on the pyrazole ring, which is invaluable for structure-activity relationship (SAR) studies and computational modeling.

Data Presentation: Key Crystallographic Parameters

The successful solution of a crystal structure yields a set of standard parameters that define the solid-state arrangement.

Table 3: Example Crystallographic Data for 4-Iodo-1H-pyrazole

Parameter Value[4]
Crystal System Orthorhombic
Space Group Cmme
a (Å) 6.9383
b (Å) 5.5231
c (Å) 13.077
Volume (ų) 501.13

| Z (Molecules/Unit Cell) | 4 |

Trustworthiness: The Gold Standard Protocol

The process from crystal to structure is a meticulous workflow that ensures the final model is a trustworthy representation of the molecule.

  • Crystal Growth : Grow suitable single crystals of the iodinated pyrazole. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting : Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[11]

  • Data Collection : Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.[11]

  • Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to achieve the best possible fit.

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Phase Problem & Generate Electron Density Map Collect->Solve Refine Build & Refine Atomic Model Solve->Refine Structure Definitive 3D Structure Refine->Structure

Caption: The workflow from a single crystal to a definitive 3D structure.

Integrated Analysis: A Validated Case Study Workflow

In drug development, no single technique is used in isolation. A robust characterization relies on the integration of all three spectroscopic methods to build a cohesive and validated structural assignment.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synth Synthesize Iodinated Pyrazole (e.g., CAN/I₂ method) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synth->NMR MS Mass Spectrometry (ESI-HRMS) Synth->MS XRay X-ray Crystallography (if crystals form) Synth->XRay Crystallization NMR_Data Propose Connectivity & Regiochemistry NMR->NMR_Data MS_Data Confirm Molecular Weight & Elemental Formula MS->MS_Data XRay_Data Confirm Absolute Structure & Stereochemistry XRay->XRay_Data Final Fully Characterized Iodinated Pyrazole NMR_Data->Final MS_Data->Final XRay_Data->Final

Sources

biological activity of 4-Iodo-1-phenyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Iodo-1-phenyl-1H-pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: this compound derivatives. The introduction of a phenyl group at the N1 position and an iodine atom at the C4 position creates a molecular framework with significant therapeutic potential and synthetic versatility. The iodine atom, in particular, serves as a crucial synthetic handle, enabling extensive functionalization through various cross-coupling reactions to generate diverse molecular libraries.[2] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, targeting researchers and professionals in drug discovery. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Strategic Importance of the this compound Core

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The unique chemical architecture of the this compound scaffold offers distinct advantages:

  • The 1-Phenyl Group: This bulky aromatic substituent often plays a critical role in establishing key interactions with biological targets, influencing binding affinity and selectivity.

  • The 4-Iodo Group: This is the scaffold's most strategic feature. The carbon-iodine bond is relatively weak, making the 4-position an ideal site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[2] This allows for the systematic and efficient introduction of a vast array of substituents, enabling fine-tuning of the molecule's biological activity in structure-activity relationship (SAR) studies.

Synthesis: Forging the Core Scaffold

The creation of these derivatives typically involves a two-stage process: formation of the pyrazole ring followed by regioselective iodination.

Formation of the 1-Phenyl-1H-pyrazole Ring

The most fundamental method for synthesizing the pyrazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and phenylhydrazine.[1] This reaction efficiently constructs the five-membered heterocyclic ring.

Regioselective Iodination at the C4 Position

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its high electron density.[4] Several methods have been optimized for the high-yield synthesis of 4-iodopyrazoles.

Key Iodination Methods:

  • Iodine with an Oxidizing Agent: This is a widely used, cost-effective approach. Oxidants like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate a more electrophilic iodine species (I⁺) in situ, which then attacks the pyrazole ring.[2][5] The I₂/H₂O₂ system is particularly noteworthy as a "green" chemistry method, using water as a solvent and producing water as the only byproduct.[2]

  • N-Iodosuccinimide (NIS): NIS is a mild and highly selective iodinating agent, often preferred for substrates that are sensitive to harsher, oxidative conditions.[2][6]

Experimental Protocol: Green Synthesis of this compound

This protocol is adapted from established green iodination procedures.[2]

Materials:

  • 1-phenyl-1H-pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 eq) and suspend it in water.

  • Add iodine (0.5 eq) to the stirred suspension.

  • Slowly add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench and remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_synthesis General Synthetic Workflow dicarbonyl 1,3-Dicarbonyl Compound pyrazole 1-Phenyl-1H-pyrazole dicarbonyl->pyrazole Cyclocondensation hydrazine Phenylhydrazine hydrazine->pyrazole final_product 4-Iodo-1-phenyl- 1H-pyrazole pyrazole->final_product Regioselective Iodination iodination Iodinating Agent (e.g., I₂/H₂O₂) iodination->final_product G cluster_pathway Mechanism: Kinase Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor RAS RAS Receptor->RAS Pyrazole 4-Iodo-1-phenyl- 1H-pyrazole Derivative Pyrazole->Receptor Inhibits RAF RAF (BRAF) Pyrazole->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Output Gene Expression (Proliferation, Survival) Nucleus->Output

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,3-f]quinoline derivativeHCT116 (Colon Cancer)1.7[7]
Fused pyrazole derivative (Compound 50)HepG2 (Liver Cancer)0.71[7]
4,5-dihydro-1H-pyrazole-1-yl acetate (IVc)MCF-7 (Breast Cancer)87.4% inhibition[8]
Pyrazolone-pyrazole derivative (Compound 27)MCF-7 (Breast Cancer)16.50[7]
5-phenyl-1H-pyrazole derivativeWM266.4 (Melanoma)2.63[1]

Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells. [9] Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, this compound derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Pyrazole derivatives show broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [10][11]

  • Mechanism of Action: A key mechanism is the inhibition of essential bacterial enzymes, such as type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for bacterial DNA replication and are distinct from their human counterparts. [12]* Quantitative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microbe.

Derivative ExampleMicroorganismMIC (µg/mL)Reference
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileS. aureus (MRSA)25.1 µM[13]
(E)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneS. aureus32[11]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideE. coli0.25[10]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2)A. niger (fungus)1[10]
Anti-inflammatory Activity

The pyrazole scaffold is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. [10]

  • Mechanism of Action: The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins. [3][14]Some derivatives also inhibit the production of other pro-inflammatory cytokines like TNF-α and IL-6. [14]* Quantitative Data: A common in vivo model is the carrageenan-induced rat paw edema test, where the reduction in swelling indicates anti-inflammatory activity.

Derivative ExampleActivity MeasurementResultReference
1-phenyl-1H-pyrazole-5-acetic acid (Compound 18)Carrageenan-induced rat paw edemaStrong anti-inflammatory activity[15][16]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Carrageenan-induced rat paw edemaBetter than Diclofenac standard[10]
Pyrazole bearing benzenesulfonamide moiety (189c)COX-2 Inhibition IC₅₀38.73 nM[3]

Conclusion and Future Directions

The this compound framework represents a highly valuable and "privileged" scaffold in modern drug discovery. Its synthetic tractability, particularly the versatile 4-iodo position, provides an exceptional platform for generating large, diverse libraries of novel compounds. Research has consistently demonstrated that derivatives based on this core exhibit potent and often multi-targeted biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on leveraging the synthetic accessibility of this scaffold to perform extensive structure-activity relationship studies. The goal is to develop next-generation derivatives with enhanced potency, improved selectivity for specific biological targets (e.g., mutant kinases or specific microbial enzymes), and optimized pharmacokinetic profiles to minimize off-target toxicity and improve clinical translatability.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate.
  • Article - Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. (n.d.). Digital Repository.
  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco.
  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences.
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Pharmaceutical Journal.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2016). TSI Journals.

Sources

Introduction: The Strategic Importance of the 4-Iodopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Iodopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of an iodine atom at the C4 position transforms this simple heterocycle into a powerful and versatile synthetic intermediate.[2] The carbon-iodine bond at this electron-rich position serves as a highly effective "synthetic handle" for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This capability allows for the systematic and efficient construction of complex molecular architectures, enabling the exploration of vast chemical space in drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other critical biological targets.[1][4]

This technical guide offers a comprehensive overview of the principal methodologies for synthesizing 4-iodopyrazoles. It is designed for researchers and drug development professionals, providing not only detailed, validated protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Part 1: Direct Electrophilic Iodination of the Pyrazole Ring

The most direct and widely employed strategy for the synthesis of 4-iodopyrazoles is the electrophilic substitution on a pre-formed pyrazole ring. The C4 position of the pyrazole nucleus is inherently electron-rich, making it the most nucleophilic and kinetically favored site for electrophilic attack.[2][5] The choice of iodinating system is critical and is dictated by the reactivity of the pyrazole substrate, with electron-rich pyrazoles reacting under milder conditions than their electron-deficient counterparts.

Causality of Reagent Choice: Generating the Electrophilic Iodine Species

Molecular iodine (I₂) itself is a relatively weak electrophile.[6] Therefore, most successful protocols rely on an ancillary reagent—typically an oxidant—to generate a more potent electrophilic iodine species in situ, such as the iodonium ion (I⁺) or a polarized I-X species. This is the common mechanistic principle behind the various "Iodine/Oxidant" systems.

Key Iodination Systems

This method represents a highly practical and environmentally benign approach to 4-iodination.[7] The reaction uses water as the solvent and generates water as the sole byproduct, aligning with the principles of green chemistry.[7] Hydrogen peroxide oxidizes I₂ to a more electrophilic species, facilitating the substitution.

Experimental Protocol: Green Iodination of Pyrazole [2][7]

  • Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).

  • Procedure:

    • To a round-bottom flask, add the pyrazole substrate (1.0 eq) and water.

    • Add molecular iodine (0.5 eq) to the suspension with stirring.

    • At room temperature, add 30% hydrogen peroxide (0.6 eq) dropwise to the stirred mixture.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium thiosulfate to quench any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The use of Ceric Ammonium Nitrate (CAN) as an oxidant provides a highly efficient and regioselective method for the iodination of a wide range of pyrazoles, including more complex, functionalized derivatives.[8] CAN is a powerful single-electron oxidant that facilitates the generation of the electrophilic iodine species required for the reaction. This system has demonstrated exceptional regioselectivity for the C4 position, even in substrates where other positions might be reactive.[8][9]

Experimental Protocol: CAN-Mediated Iodination of 1-Aryl-3-CF₃-pyrazoles [1][8]

  • Materials: 1-Aryl-3-CF₃-pyrazole (1.0 eq), Iodine (I₂) (1.3 eq), Ceric Ammonium Nitrate (CAN) (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the pyrazole substrate (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add iodine (1.3 eq) and CAN (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for approximately 16 hours, or until TLC analysis indicates consumption of the starting material.

    • Cool the mixture to room temperature and dilute with an appropriate organic solvent like dichloromethane (DCM).

    • Wash the solution with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.

N-Iodosuccinimide (NIS) is a mild and highly selective iodinating agent, making it the reagent of choice for substrates bearing sensitive functional groups that would not tolerate harsher oxidative conditions.[1][2] Its reactivity can be significantly enhanced by the addition of a strong acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine atom. This approach is particularly effective for electron-deficient pyrazoles.[8]

Experimental Protocol: NIS/TFA Iodination of Electron-Deficient Pyrazoles [1][8]

  • Materials: Pyrazole substrate (1.0 eq), N-Iodosuccinimide (NIS) (1.5 eq), Glacial Acetic Acid, Trifluoroacetic Acid (TFA).

  • Procedure:

    • In a round-bottom flask, dissolve the pyrazole substrate (1.0 mmol) in glacial acetic acid (1 mL).

    • Prepare a solution of NIS (1.5 mmol, 338 mg) in TFA (1 mL) and add it to the pyrazole solution.

    • Heat the resulting mixture at 80 °C overnight.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 5 mL) and saturated aqueous sodium bicarbonate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the product via column chromatography on silica gel.

Data Presentation: Comparison of Direct Iodination Methods
MethodIodinating SystemTypical SolventTemp.Typical Yield (%)Key Advantages & Rationale
Green IodinationI₂ / H₂O₂WaterRoom Temp.HighEnvironmentally friendly; uses water as solvent and produces water as the only byproduct.[7]
Oxidative IodinationI₂ / CANAcetonitrileReflux75-90%High regioselectivity for C4; effective for a broad range of substrates, including complex ones.[8]
Mild IodinationNIS / TFAAcetic Acid / TFA80 °C71-90%Mild conditions suitable for sensitive substrates; enhanced reactivity for electron-deficient rings due to acid catalysis.[1][8]
Catalytic IodinationKIO₃ / (PhSe)₂Acidic Media-GoodCatalytic system for direct C4 iodination of pyrazoles generated in situ.[10]
Visualization: Mechanism and Workflow

Electrophilic_Iodination_Mechanism General Mechanism for Direct C4 Iodination cluster_activation Reagent Activation cluster_substitution Electrophilic Aromatic Substitution I2 I₂ I_plus "I⁺" (Electrophilic Iodine) I2->I_plus Oxidation Oxidant Oxidant (e.g., CAN, H₂O₂) Oxidant->I_plus Pyrazole Pyrazole Ring I_plus->Pyrazole Reaction Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrazole->Sigma_Complex Electrophilic Attack at C4 Product 4-Iodopyrazole Sigma_Complex->Product -H⁺ (Rearomatization)

Caption: General Mechanism for Direct C4 Iodination.

Experimental_Workflow Typical Experimental Workflow for 4-Iodopyrazole Synthesis start 1. Reaction Setup - Dissolve pyrazole - Add iodinating agent/ oxidant reaction 2. Reaction - Stir at specified temp. - Monitor by TLC start->reaction workup 3. Aqueous Workup - Quench (e.g., Na₂S₂O₃) - Extract with organic solvent - Wash (brine, NaHCO₃) reaction->workup dry 4. Drying & Concentration - Dry over Na₂SO₄/MgSO₄ - Filter - Concentrate in vacuo workup->dry purify 5. Purification - Column Chromatography or Recrystallization dry->purify product Pure 4-Iodopyrazole purify->product

Caption: Typical Experimental Workflow for 4-Iodopyrazole Synthesis.

Part 2: Electrophilic Cyclization of Acyclic Precursors

An alternative and elegant strategy for constructing the 4-iodopyrazole core is through the electrophilic cyclization of functionalized acyclic precursors. This approach builds the heterocyclic ring and installs the iodine atom in a single, concerted step. A prime example is the iodocyclization of α,β-alkynic hydrazones.[11][12]

Mechanistic Rationale

This reaction is initiated by the electrophilic attack of molecular iodine on the alkyne, forming a cyclic iodonium ion intermediate. The neighboring hydrazone nitrogen then acts as an intramolecular nucleophile, attacking the iodonium ion in a 5-endo-dig cyclization fashion. Subsequent deprotonation and tautomerization yield the aromatic 4-iodopyrazole product. This method is notable for its high atom economy and the ability to tolerate a wide range of substituents.[11][13]

Experimental Protocol: Iodocyclization of α,β-Alkynic Hydrazones [11][12]

  • Prerequisite: The α,β-alkynic hydrazone starting materials are readily prepared by the condensation of propargyl aldehydes or ketones with the corresponding hydrazines.

  • Materials: α,β-Alkynic hydrazone (1.0 eq), Iodine (I₂) (2.0 eq), Sodium Bicarbonate (NaHCO₃) (2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the α,β-alkynic hydrazone (1.0 eq) in dichloromethane.

    • Add sodium bicarbonate (2.0 eq) followed by molecular iodine (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography on silica gel to yield the 4-iodopyrazole.

Iodocyclization_Mechanism Mechanism of Electrophilic Iodocyclization start α,β-Alkynic Hydrazone + I₂ iodonium Cyclic Iodonium Ion Intermediate start->iodonium Electrophilic attack on alkyne cyclization Intramolecular Nucleophilic Attack (5-endo-dig) iodonium->cyclization intermediate Cyclized Cationic Intermediate cyclization->intermediate product 4-Iodopyrazole intermediate->product - H⁺ - Tautomerization

Caption: Mechanism of Electrophilic Iodocyclization.

Part 3: Other Synthetic Approaches

While direct iodination and cyclization are the most prevalent methods, other strategies can be employed, particularly for specific substitution patterns.

Sandmeyer-Type Reaction

For cases where a 4-aminopyrazole is readily available, a Sandmeyer-type reaction can be utilized to install the iodine.[14] This classic transformation involves the diazotization of the amino group with a nitrite source (e.g., NaNO₂) in the presence of acid, followed by the introduction of an iodide salt like potassium iodide (KI).[15][16] While powerful, this method is often less direct than electrophilic iodination if the parent pyrazole is the starting material.[14]

Conclusion and Future Outlook

The synthesis of 4-iodopyrazoles is a mature yet continually evolving field in synthetic organic chemistry. The methodologies detailed in this guide, from green procedures using iodine and hydrogen peroxide to highly selective reactions with N-iodosuccinimide and elegant cyclization strategies, provide researchers with a robust and versatile toolkit.[1][2] The choice of method must be carefully considered based on substrate reactivity, functional group tolerance, scalability, and environmental impact. The continued importance of the 4-iodopyrazole scaffold as a key building block in drug discovery and materials science ensures that the development of even more efficient, selective, and sustainable synthetic methods will remain an area of active investigation.

References

  • Yan, R.-L., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed.
  • Beilstein Journal of Organic Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
  • Various Authors. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Benchchem.
  • The Journal of Organic Chemistry. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.
  • Peglow, T. F., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Benchchem.
  • Molecules. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Kim, J. H., et al. (2010). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Iodopyrazole: Discovery, History, and Synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
  • BenchChem. (2025). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem.
  • Various Authors. (2025). ChemInform Abstract: Synthesis of Pyrazoles via Electrophilic Cyclization. ResearchGate.
  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia.
  • Arkat USA, Inc. (2007). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat-usa.org.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary chemical research, demonstrating remarkable versatility across medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique physicochemical properties—including the capacity for hydrogen bonding, metabolic stability, and tunable electronic nature through substitution—render it a "privileged scaffold." This guide provides a deep technical dive into the core applications of substituted pyrazoles. We will explore seminal case studies, elucidate key mechanisms of action, present validated experimental protocols for synthesis and analysis, and chart the future trajectory of pyrazole-based research. This document is intended for professionals in drug discovery and materials science seeking to leverage the full potential of this exceptional heterocyclic motif.

The Pyrazole Core: Physicochemical Rationale for Its Utility

The utility of the pyrazole moiety stems from its distinct chemical architecture. As a five-membered aromatic heterocycle, it possesses a stable ring system.[1] The two adjacent nitrogen atoms create a unique electronic environment: one nitrogen is pyridine-like (basic, electron-withdrawing) and the other is pyrrole-like (neutral, electron-donating, and capable of N-substitution or hydrogen bonding). This arrangement allows for:

  • Multi-vector Functionalization: The pyrazole ring can be substituted at multiple positions (N1, C3, C4, C5), enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets or material matrices.[3]

  • Bioisosteric Versatility: The pyrazole ring is often used as a bioisostere for other cyclic structures, like imidazoles or phenyl rings, to improve potency, selectivity, or pharmacokinetic profiles.[4][5] Its three-dimensional structure maintains a high degree of similarity to other five-membered heterocycles.[4]

  • Coordination Chemistry: The nitrogen atoms serve as excellent ligands for metal coordination, a property exploited in catalysis and the formation of Metal-Organic Frameworks (MOFs).[6][7]

Applications in Medicinal Chemistry: From Blockbusters to Clinical Candidates

The pyrazole nucleus is a pharmacophore present in numerous FDA-approved drugs.[8][9][10] Its ability to form key interactions with enzyme active sites has led to the development of highly selective and potent therapeutic agents.

Anti-inflammatory Drugs: The COX-2 Inhibition Paradigm

The most prominent example of a pyrazole-based drug is Celecoxib (Celebrex®) , a selective non-steroidal anti-inflammatory drug (NSAID).[11]

Mechanism of Action: Celecoxib's therapeutic effect is derived from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[12][13] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][14] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[13] Celecoxib's diaryl-substituted pyrazole structure, with its polar sulfonamide side chain, fits into a hydrophilic side pocket unique to the COX-2 active site, allowing it to block prostaglandin synthesis without significantly affecting the gastroprotective functions of COX-1.[13][15] This selectivity theoretically reduces the gastrointestinal side effects common with non-selective NSAIDs.[15]

Celecoxib_MoA AA Arachidonic Acid (in cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_GI Prostaglandins (e.g., PGE2) COX1->PG_GI PG_Infl Prostaglandins (e.g., PGE2) COX2->PG_Infl GI GI Mucosal Protection PG_GI->GI Infl Pain & Inflammation PG_Infl->Infl Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NonSelective Non-selective NSAIDs NonSelective->COX1 Inhibition NonSelective->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Central Nervous System (CNS) Agents: Targeting Cannabinoid Receptors

Rimonabant , a 1,5-diarylpyrazole, was developed as a selective CB1 cannabinoid receptor antagonist or inverse agonist.[5][16]

Mechanism of Action: The endocannabinoid system plays a role in regulating appetite and energy balance.[17] CB1 receptors, when activated by endocannabinoids like anandamide, stimulate appetite.[16] Rimonabant was designed to block these receptors in the brain and peripheral tissues (adipose tissue, liver), thereby reducing food intake and promoting weight loss.[18][19] It demonstrated efficacy in reducing body weight and improving metabolic parameters.[19] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting the endocannabinoid system.[16] The story of Rimonabant serves as a critical case study in drug development, emphasizing the need to balance efficacy with safety.

Oncology: Kinase Inhibition and Beyond

The pyrazole scaffold is integral to several targeted cancer therapies, often functioning as a hinge-binding motif in kinase inhibitors.

Drug NameTarget(s)FDA-Approved Indication(s)Reference(s)
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[10][20]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera[10]
Asciminib ABL1 (Allosteric)Chronic Myeloid Leukemia (CML)[10]
Pralsetinib RETNSCLC, Thyroid Cancer[10]

Beyond kinase inhibition, Celecoxib has also been investigated for its anti-cancer properties, which involve inducing apoptosis and inhibiting angiogenesis, partly through COX-2 independent pathways.[14][15]

Applications in Agrochemicals: Protecting Global Food Supplies

Substituted pyrazoles are a dominant class of active ingredients in modern pesticides, offering high efficacy and novel modes of action to combat resistance.[21][22]

Herbicides: Inhibiting Pigment Biosynthesis

A major class of pyrazole herbicides, including pyrazolate and pyrazoxyfen, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[23][24]

Mechanism of Action: HPPD is a critical enzyme in the tyrosine degradation pathway, which produces plastoquinone and tocopherols.[25] These molecules are essential cofactors for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole herbicides cause a depletion of plastoquinone, which indirectly halts carotenoid synthesis.[26][27] This leads to the characteristic "bleaching" of new plant growth, followed by plant death.[25] Interestingly, many of these herbicides are pro-drugs that are metabolized in the plant to the active HPPD-inhibiting compound.[23][26]

HPPD_MoA Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Bleaching Bleaching & Plant Death PDS->Bleaching Inhibition leads to... Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PyrazoleHerbicide Pyrazole Herbicides PyrazoleHerbicide->HPPD Inhibition

Caption: Mode of action for HPPD-inhibiting pyrazole herbicides.

Insecticides and Fungicides: Disrupting Core Biological Processes

Pyrazole amide derivatives are a crucial class of pesticides that include highly effective fungicides and insecticides.[28] These compounds often target fundamental biological processes with high specificity.

  • Fungicides (SDHIs): Many pyrazole amide fungicides (e.g., Fluxapyroxad, Bixafen) are Succinate Dehydrogenase Inhibitors (SDHIs).[29] They block Complex II of the mitochondrial respiratory chain, halting energy production in the fungal pathogen.[29]

  • Insecticides (RyR Modulators): A different class of pyrazole amides targets insect ryanodine receptors (RyRs), which are critical for calcium release and muscle contraction.[28] By locking these channels in an open state, the compounds cause uncontrolled calcium depletion, leading to paralysis and death of the insect.

Applications in Materials Science: Engineering Novel Functions

The structural and electronic properties of pyrazoles make them valuable building blocks for advanced functional materials.[30][31]

  • Organic Electronics: The tunable electronic nature of the pyrazole ring allows for its incorporation into polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[30]

  • Metal-Organic Frameworks (MOFs): Pyrazolate linkers form highly stable coordination bonds with metal ions, creating robust, porous frameworks.[32] These pyrazolate-based MOFs are investigated for applications in selective gas separation (e.g., acetylene from CO2), gas storage, and catalysis.[6][32][33]

  • Energetic Materials: The high nitrogen content and heat of formation of nitrated pyrazole derivatives make them candidates for the development of high-performance, low-sensitivity energetic materials.[34]

Key Experimental Protocols: Synthesis of Substituted Pyrazoles

The synthesis of highly substituted pyrazoles is a cornerstone of research in this field. Methodologies have evolved from classical condensations to highly regioselective modern techniques.

Protocol 1: Classical Knorr Pyrazole Synthesis (Illustrative)

This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It is a robust and straightforward method for accessing polysubstituted pyrazoles.[35]

Objective: Synthesize 1-phenyl-3,5-dimethylpyrazole.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Slowly add phenylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into 50 mL of ice-cold water and stir. A solid precipitate or oil should form.

  • If a solid forms, collect the crude product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 1-phenyl-3,5-dimethylpyrazole.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. The choice of a 1,3-dicarbonyl and a substituted hydrazine directly dictates the substitution pattern on the final pyrazole ring.

Protocol 2: Modern Regioselective Synthesis via Directed Metalation

This protocol allows for the precise functionalization of specific positions on the pyrazole ring, which is often difficult to achieve with classical methods.[3]

Objective: Selectively functionalize the C5 position of a protected pyrazole.

Materials:

  • 1-(SEM-protected)-1H-pyrazole (starting material)

  • TMPMgCl·LiCl (Turbo-Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Electrophile (e.g., Iodine, I₂)

  • Saturated aqueous NH₄Cl solution (quench)

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Step-by-Step Methodology:

  • Under an inert atmosphere (Argon or Nitrogen), add 1-(SEM-protected)-1H-pyrazole (1 mmol) to a flame-dried flask containing anhydrous THF (5 mL).

  • Cool the solution to the desired temperature (e.g., 25 °C).

  • Add TMPMgCl·LiCl (1.1 equiv, as a solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture for 1-2 hours at 25 °C to ensure complete magnesiation at the C5 position.

  • In a separate flask, prepare a solution of the electrophile (e.g., I₂, 1.2 equiv) in anhydrous THF.

  • Cool the reaction mixture to 0 °C and slowly add the electrophile solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over anhydrous Na₂SO₄.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the resulting 5-iodo-1-(SEM-protected)-1H-pyrazole by NMR and MS.

Causality: The bulky and highly basic TMPMgCl·LiCl reagent selectively deprotonates the most acidic proton on the pyrazole ring, which is at the C5 position.[3] The resulting magnesiated intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles, allowing for the directed and regioselective installation of a new substituent. The SEM protecting group at N1 prevents deprotonation at that site and can be removed in a subsequent step. This method provides unparalleled control over the functionalization of the pyrazole core.

Conclusion and Future Outlook

The substituted pyrazole is far more than just a simple heterocycle; it is a dynamic scaffold that has profoundly impacted multiple scientific disciplines. From the life-saving efficacy of kinase inhibitors in oncology to the enhanced crop yields enabled by novel herbicides, its influence is undeniable. The future of pyrazole research appears exceptionally bright. Emerging areas include:

  • Covalent Inhibitors: Designing pyrazoles with reactive "warheads" for targeted covalent inhibition in drug discovery.

  • Photocatalysis: Utilizing the unique photophysical properties of pyrazole derivatives in novel catalytic cycles.[31]

  • Supramolecular Chemistry: Building complex, self-assembled architectures using pyrazole-based ligands for sensing and materials applications.[36]

As synthetic methodologies become more sophisticated and our understanding of molecular interactions deepens, the potential applications of substituted pyrazoles will undoubtedly continue to expand, solidifying their status as a truly privileged scaffold in research and development.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
  • Celecoxib - Wikipedia. (URL: [Link])
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. (URL: [Link])
  • What is the mechanism of Rimonabant?
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (URL: [Link])
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. (URL: [Link])
  • Exploring the Versatility of Pyrazole Derivatives in M
  • What is the mechanism of Celecoxib?
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: [Link])
  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed. (URL: [Link])
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: [Link])
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Public
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite - ResearchG
  • Perspective: the potential of pyrazole-based compounds in medicine - PubMed. (URL: [Link])
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (URL: [Link])
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (URL: [Link])
  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. (URL: [Link])
  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
  • PYRAZOLE HERBICIDES - PoisonSense. (URL: [Link])
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
  • Recent Advances in Synthesis and Properties of Pyrazoles - ResearchG
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchG
  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF - ResearchG
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (URL: [Link])
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (URL: [Link])
  • Chemistry in Crop Protection. Part 4.
  • Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety | Crystal Growth & Design - ACS Public
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society. (URL: [Link])
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Iodo-1-phenyl-1H-pyrazole: Solubility and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Iodo-1-phenyl-1H-pyrazole in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This compound, in particular, emerges as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The presence of the iodo group at the 4-position offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the phenyl group at the 1-position significantly influences the molecule's lipophilicity and stacking interactions.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and melting point, is paramount for its effective utilization in drug design, synthesis, and formulation. These parameters govern its behavior in reaction media, its purification, and its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and melting point of this compound, offering field-proven insights and detailed experimental protocols for the discerning researcher.

Section 1: Melting Point Determination of this compound

The melting point of a crystalline solid is a critical physical constant that provides valuable information about its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. Impurities typically lead to a depression and broadening of the melting point range.

CompoundStructureMelting Point (°C)
4-Iodopyrazole108-110[1][2]
4-Iodo-1-methyl-1H-pyrazole59-64[3]
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole84-85

The introduction of a phenyl group at the N1 position, as in our target compound, is expected to significantly increase the melting point compared to the N-unsubstituted or N-methylated analogues due to a higher molecular weight and enhanced intermolecular π-π stacking interactions, leading to a more stable crystal lattice.

Causality Behind Experimental Choices in Melting Point Determination

The capillary method is the standard and most widely accepted technique for determining the melting point of a crystalline organic compound.[1] This choice is predicated on its simplicity, the small sample quantity required, and its reproducibility. The sample is heated in a sealed capillary tube, and the temperature at which melting begins and is complete is recorded as a range.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to be self-validating through the inclusion of a preliminary rapid determination and subsequent careful measurements.

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[1]

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height at the bottom of the tube.[1]

  • Preliminary (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).[4]

    • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate of the melting point.[4]

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare two more capillary tubes with the sample.

    • Place a new capillary tube in the apparatus and set the heating rate to a slow increase of 1-2 °C per minute once the temperature is within 15-20 °C of the estimated melting point.[4]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

    • Repeat the slow determination with a fresh capillary tube to ensure consistency. The results should be within 1 °C of each other for a pure compound.

  • Mixed Melting Point Determination (for Identity Confirmation):

    • If a known standard of this compound is available, prepare an intimate mixture (1:1 by weight) of the unknown sample and the standard.

    • Determine the melting point of the mixture using the slow heating method.

    • If the melting point of the mixture is sharp and undepressed compared to the individual components, the unknown sample is identical to the standard.[1] A depression or broadening of the melting point indicates that the two substances are different.

MeltingPointWorkflow A Start: Crystalline Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Rapid Heating (10-20°C/min) Determine Approximate MP C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) Determine Accurate MP Range E->F G Record T1 (onset) and T2 (clear) F->G H Repeat for Consistency G->H H->F If inconsistent I End: Report MP Range H->I If consistent SolubilityWorkflow A Start: Weigh Sample (10-20 mg) B Add 1 mL of Solvent A->B C Vortex for 30-60s B->C D Observe and Record Solubility C->D E Select Next Solvent D->E E->B Repeat for all solvents F End: Compile Solubility Table E->F All solvents tested

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

The melting point and solubility of this compound are fundamental physicochemical parameters that are indispensable for its application in research and drug development. While specific experimental values for this compound are not widely published, this guide provides robust, self-validating protocols for their determination. The data from related pyrazole analogues, combined with an understanding of the structural contributions of the phenyl and iodo substituents, allows for a reasoned estimation of its properties. By adhering to the detailed methodologies outlined herein, researchers can confidently characterize this compound, ensuring its effective and reliable use in the synthesis of novel therapeutic agents.

References

  • thinkSRS. (n.d.). Melting Point Determination.
  • University of Calgary. (n.d.). Melting point determination.
  • PubChem. (n.d.). 4-Iodopyrazole.
  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (n.d.). 2.1: Solubility.
  • YouTube. (2023, November 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

A Technical Guide to the Regioselective Iodination of 1-Aryl-3-CF3-1H-Pyrazoles: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strategic Importance of Iodinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[11] The trifluoromethyl (CF3) group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these two moieties in 1-aryl-3-CF3-1H-pyrazoles creates a powerful platform for the development of novel drugs and agrochemicals.[2][4][5][6][8][9][10]

The Challenge of Regioselectivity: C4 versus C5 Iodination

The pyrazole ring possesses two potentially reactive carbon centers for electrophilic substitution: C4 and C5. The regiochemical outcome of the iodination of 1-aryl-3-CF3-1H-pyrazoles is a delicate interplay of electronic and steric factors, as well as the nature of the iodinating agent and reaction conditions. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the aryl group at the N1 position deactivates the pyrazole ring towards electrophilic attack.[12] This inherent lack of reactivity necessitates the use of potent iodinating systems.

Achieving high regioselectivity is paramount for efficient and scalable synthesis. The formation of isomeric mixtures can lead to tedious and costly purification steps, significantly impacting the overall yield and practicality of a synthetic route. Therefore, a thorough understanding of the factors governing regioselectivity is crucial for rational reaction design.

Strategic Approaches to Regiocontrolled Iodination

Electrophilic Iodination at the C4 Position

The C4 position is generally the more electron-rich and sterically accessible site for electrophilic attack in 1,3-disubstituted pyrazoles. Several effective methods have been developed to achieve highly regioselective C4-iodination.

cluster_workflow Workflow: C4-Iodination using I₂/CAN start 1-Aryl-3-CF3-1H-pyrazole reagents I₂ (1.3 equiv) CAN (1.1 equiv) start->reagents Add solvent Acetonitrile (MeCN) reagents->solvent In conditions Reflux, overnight solvent->conditions Heat workup Aqueous workup conditions->workup Cool & process product 4-Iodo-1-aryl-3-CF3-1H-pyrazole workup->product Isolate

Caption: Generalized workflow for the C4-iodination of 1-aryl-3-CF3-1H-pyrazoles using the I₂/CAN system.

Causality Behind Experimental Choices:

  • CAN as an Oxidant: CAN is a powerful single-electron oxidant capable of generating a highly electrophilic iodine species in situ. This is crucial for overcoming the deactivation of the pyrazole ring by the CF3 and aryl substituents.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is relatively inert under the reaction conditions and effectively solubilizes the reactants.

  • Reflux Conditions: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.[5][6][13]

N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine.[12][14] In the presence of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, the electrophilicity of NIS is significantly enhanced, enabling the efficient iodination of deactivated pyrazoles.[12][13] This method is particularly useful for substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system.[11]

cluster_mechanism Proposed Mechanism: NIS/Acid Activation NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophilicity) NIS->Activated_NIS Protonation Acid H⁺ (from TFA) Acid->Activated_NIS Intermediate Wheland-type Intermediate Activated_NIS->Intermediate Pyrazole Pyrazole Ring Pyrazole->Intermediate Electrophilic Attack at C4 Product 4-Iodopyrazole Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Proposed mechanism for the acid-catalyzed iodination of pyrazoles using NIS.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the succinimide nitrogen of NIS, increasing the positive character of the iodine atom and making it a more potent electrophile.

  • Control of Reactivity: The acidity of the medium can be tuned to control the reactivity of the iodinating species, allowing for the selective iodination of even highly deactivated substrates.

Regioselective Synthesis of 5-Iodopyrazoles

The synthesis of 5-iodo-1-aryl-3-CF3-1H-pyrazoles requires a different strategic approach, as direct electrophilic substitution at the C5 position is generally disfavored. The most effective method involves a directed ortho-metalation (DoM) strategy, followed by trapping of the resulting organometallic intermediate with an iodine source.

This powerful method relies on the remarkable acidity of the C5 proton in 1-aryl-3-CF3-pyrazoles.[5] Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperature results in the regioselective deprotonation at the C5 position to form a stable lithium pyrazolide intermediate. This intermediate can then be efficiently trapped with molecular iodine to afford the 5-iodo derivative exclusively.[2][4][5][6][8][9][10]

cluster_workflow_c5 Workflow: C5-Iodination via Lithiation start 1-Aryl-3-CF3-1H-pyrazole base n-BuLi (1.3 equiv) start->base Deprotonation solvent Dry THF, -78 °C base->solvent In intermediate 5-Lithio-pyrazole solvent->intermediate Formation iodine I₂ (1.4 equiv) intermediate->iodine Trapping product 5-Iodo-1-aryl-3-CF3-1H-pyrazole iodine->product Formation

Caption: Generalized workflow for the regioselective synthesis of 5-iodopyrazoles via a lithiation-iodination sequence.

Causality Behind Experimental Choices:

  • n-Butyllithium: A strong, non-nucleophilic base is required to deprotonate the relatively acidic C5 proton without adding to other parts of the molecule.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to ensure the stability of the lithium pyrazolide intermediate and to prevent side reactions.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic solvents, necessitating the use of dry solvents and an inert atmosphere.

Comparative Data and Protocol Selection

The choice of iodination method depends on the desired regioselectivity and the specific substitution pattern of the pyrazole substrate. The following table summarizes the performance of the key iodination methods discussed.

MethodReagentsSolventTemperatureTypical Yield (%)RegioselectivityNotes
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileReflux80-95C4Highly effective for C4-iodination of deactivated pyrazoles.[2][5][6]
NIS/Acid N-Iodosuccinimide, TFAAcetic Acid80 °C70-85C4Good alternative for substrates sensitive to strong oxidants.[5][6][11]
n-BuLi/I₂ n-Butyllithium, I₂THF-78 °C to RT65-89C5Exclusive formation of the 5-iodo isomer.[2][5][6]

Detailed Experimental Protocols

General Procedure for C4-Iodination using I₂/CAN

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)

  • Iodine (I₂) (1.3 mmol, 330 mg)

  • Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

  • Acetonitrile (MeCN) (6 mL)

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole in acetonitrile, add ceric ammonium nitrate and elemental iodine.[1]

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole.[1]

General Procedure for C5-Iodination using n-BuLi/I₂

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.3 mmol, 0.52 mL)

  • Iodine (I₂) (1.4 mmol, 356 mg)

  • Anhydrous Tetrahydrofuran (THF) (8 mL)

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole in dry THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium dropwise with vigorous stirring and continue to stir for 10 minutes at -78 °C.[1][2][5][6]

  • Add a solution of iodine in dry THF.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole.[1]

Conclusion

The regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles is a critical transformation for the synthesis of advanced intermediates in drug discovery and agrochemical research. By understanding the underlying electronic and mechanistic principles, researchers can rationally select the appropriate synthetic strategy to achieve either C4 or C5 iodination with high selectivity. The I₂/CAN system and NIS in acidic media provide reliable and high-yielding routes to 4-iodopyrazoles, while the n-BuLi/I₂ protocol offers exclusive access to the 5-iodo isomers. The methods and insights presented in this guide are intended to empower scientists to efficiently synthesize these valuable building blocks and accelerate the development of novel, impactful molecules.

References

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, Seriya Khimicheskikh Nauk, 5(15), 100-104.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(19), 6296.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2009). Tetrahedron Letters, 50(26), 3361-3364.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Tanimoto, K., Ohkado, R., et al. (2019). Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis. The Journal of Organic Chemistry, 84(22), 14891-14901.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2015). Letters in Drug Design & Discovery, 12(1), 2-10.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (2021). International Journal of Molecular Sciences, 22(19), 10335.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Semantic Scholar.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Pyrazole iodination. (2023). Chemistry Stack Exchange.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers, 5(1), 63-67.
  • Iodination of Pyrazoles via I2/NaI or I2/CAN[4]. (n.d.). ResearchGate.
  • Iodination of highly basic pyrazoles by HOI. (n.d.). ResearchGate.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2013). The Journal of Organic Chemistry, 78(11), 5673–5678.
  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (2018). Organic & Biomolecular Chemistry, 16(2), 263-267.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(19), 7351-7354.
  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). International Journal of Molecular Sciences, 22(19), 10335.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Electrophilic iodination: A gateway to high iodine compounds and energetic materials. (2016). Dalton Transactions, 45(35), 13827-13833.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229.
  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (1979). Journal of the American Chemical Society, 101(12), 3290-3294.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). The Chemical Record, 23(1), e202200213.
  • Regioselective C(sp2)-H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances, 14(19), 13095-13099.
  • Regioselectivity in pyrazole EAS. (2022). Reddit.
  • Some iodinated pyrazole derivatives. (1966). Journal of the Chemical Society C: Organic, (1), 1-4.
  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (2003). Russian Journal of Organic Chemistry, 39(11), 1629-1633.
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2013). Accounts of Chemical Research, 46(2), 386-396.
  • Oxidative iodine monochloride iodination technique. (1982). Journal of Immunological Methods, 50(1), R23-R32.

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically successful drugs across diverse therapeutic areas. This guide provides a comprehensive analysis of the pyrazole core, delving into its fundamental physicochemical properties, key synthetic strategies, and extensive pharmacological applications. We will explore its role in blockbuster drugs, dissect structure-activity relationships, and provide practical experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource to leverage this exceptional pharmacophore in future discovery efforts.

Introduction: The Rise of a Privileged Scaffold

First described by German chemist Ludwig Knorr in 1883, the pyrazole ring has transitioned from a chemical curiosity to a central motif in drug design.[1] A compound is considered a "privileged scaffold" when its core structure is capable of binding to multiple, distinct biological targets, leading to a broad range of pharmacological activities. The pyrazole moiety perfectly fits this description, appearing in drugs for inflammation, cancer, erectile dysfunction, obesity, and infectious diseases.[2][3][4]

Its success stems from a unique combination of features:

  • Aromatic Stability: The pyrazole ring is aromatic and metabolically stable, providing a robust anchor for molecular design.[1][5]

  • Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 atom), allowing for critical interactions with biological targets like enzymes and receptors.[6]

  • Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions (typically 1, 3, 4, and 5), enabling chemists to finely tune properties like lipophilicity, solubility, and electronic distribution to optimize potency, selectivity, and pharmacokinetic profiles (ADMET).[7]

  • Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other rings, such as phenyl groups, offering improved properties while maintaining key binding interactions.[6]

This guide will dissect these attributes, providing the foundational knowledge and practical insights required to effectively utilize the pyrazole scaffold in medicinal chemistry programs.

Physicochemical Properties and Synthetic Strategies

The utility of the pyrazole scaffold is underpinned by its inherent chemical nature and the accessibility of diverse synthetic routes.

Core Physicochemical Characteristics

The pyrazole ring is a weak base with a pKb of 11.5.[8] Its aromatic nature, conferred by a delocalized 6π-electron system, makes it relatively resistant to oxidation but amenable to electrophilic substitution, which preferentially occurs at the C4 position.[9][10] The tautomeric nature of N-unsubstituted pyrazoles is a critical consideration in synthesis, as alkylation can lead to a mixture of N1 and N2 isomers.[6]

G cluster_pyrazole Pyrazole Core Structure C3 C C4 C C5 C N1 N N2 N H1 H

Caption: Basic pyrazole scaffold with atom numbering and H-bond capabilities.

Key Synthetic Methodologies

The construction of the pyrazole ring is well-established, with several reliable methods at the disposal of medicinal chemists.

  • Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls): This is the most common and versatile method, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The choice of hydrazine determines the N1-substituent, and the dicarbonyl compound dictates the substituents at positions 3 and 5. This method's popularity is due to the wide availability of starting materials and its generally high yields.

  • Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another robust route to pyrazoles (often via a pyrazoline intermediate which is subsequently oxidized).[9][11]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazoalkane with an alkyne. It offers excellent control over regioselectivity, making it a powerful tool for synthesizing specifically substituted pyrazoles.[2]

// Nodes start_materials [label="1,3-Dicarbonyl\n(e.g., Acetylacetone)\n+\nHydrazine Derivative\n(e.g., Phenylhydrazine)"]; mixing [label="Mixing in Solvent\n(e.g., Ethanol/Acetic Acid)"]; heating [label="Heating / Reflux"]; cyclocondensation [label="Cyclocondensation Reaction"]; workup [label="Reaction Work-up\n(Cooling, Precipitation)"]; purification [label="Purification\n(Recrystallization / Chromatography)"]; product [label="Substituted Pyrazole Product", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start_materials -> mixing; mixing -> heating [label="Initiates reaction"]; heating -> cyclocondensation; cyclocondensation -> workup [label="Forms crude product"]; workup -> purification; purification -> product [label="Yields pure compound"]; } ends_dot

Caption: General workflow for the Knorr Pyrazole Synthesis.

The Pharmacological Spectrum of Pyrazole-Based Drugs

The pyrazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic versatility.[6]

Drug Name (Brand)Primary TargetTherapeutic Indication
Celecoxib (Celebrex)Cyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic[12][13]
Sildenafil (Viagra)Phosphodiesterase-5 (PDE5)Erectile Dysfunction, PAH[14][15]
Rimonabant (Acomplia)Cannabinoid Receptor 1 (CB1)Anti-obesity (Withdrawn)[16][17]
Ruxolitinib (Jakafi)Janus Kinase (JAK1/2)Myelofibrosis, Polycythemia Vera[5]
Apixaban (Eliquis)Factor XaAnticoagulant[5]
Crizotinib (Xalkori)ALK / ROS1 KinaseNon-Small Cell Lung Cancer[5]
Anti-inflammatory Agents: The Celecoxib Story

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[13][18] Non-selective NSAIDs inhibit both COX-1 and COX-2. While COX-2 inhibition reduces inflammation, COX-1 inhibition can lead to gastrointestinal side effects.[13][19]

Mechanism of Selectivity: The key to Celecoxib's selectivity lies in its diaryl-substituted pyrazole structure. The sulfonamide side chain on one of the phenyl rings binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.[13][18] This structural difference allows Celecoxib to preferentially inhibit the inflammation-causing enzyme while sparing the protective COX-1 enzyme at therapeutic doses.[19]

// Nodes AA [label="Arachidonic Acid\n(from cell membrane)"]; COX2 [label="COX-2 Enzyme", fillcolor="#FCE8E6", fontcolor="#202124"]; PGs [label="Prostaglandins\n(e.g., PGE2)"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Pyrazole Drug)", shape=invhouse, fillcolor="#D1E2FC", fontcolor="#202124"];

// Edges AA -> COX2; COX2 -> PGs [label="Synthesis"]; PGs -> Inflammation; Celecoxib -> COX2 [label="Selective Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; } ends_dot

Caption: Mechanism of action for Celecoxib as a selective COX-2 inhibitor.

PDE5 Inhibitors for Erectile Dysfunction: Sildenafil

Sildenafil (Viagra) was the first oral therapy for erectile dysfunction.[20] Its mechanism relies on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[14][15] In the corpus cavernosum of the penis, nitric oxide (NO) signaling increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and erection.[21] By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, thus enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation.[15] The pyrazole ring in Sildenafil is crucial for its potent and selective binding to the PDE5 active site.[6]

CNS-Acting Agents: The Case of Rimonabant

Rimonabant (Acomplia) was developed as an anti-obesity agent. It acts as an inverse agonist or antagonist at the cannabinoid CB1 receptor, which is part of the endocannabinoid system that regulates appetite.[16][22] By blocking this receptor, Rimonabant was shown to decrease appetite and food intake.[23][24] Although effective for weight loss, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting CNS pathways.[17]

Structure-Activity Relationship (SAR) Insights: Studies on Rimonabant and related pyrazole analogs revealed key structural requirements for potent CB1 antagonism. These include a para-substituted phenyl ring at the C5 position, a carboxamide group at C3, and a dichlorophenyl substituent at the N1 position of the pyrazole ring.[25] This demonstrates how systematic modification of the pyrazole scaffold can be used to optimize binding affinity for a specific target.

Anticancer Therapeutics

The pyrazole scaffold is a prominent feature in numerous modern kinase inhibitors used in oncology.[5] Drugs like Crizotinib and Ruxolitinib utilize the pyrazole core to anchor the molecule within the ATP-binding pocket of target kinases, disrupting signaling pathways that drive cancer cell proliferation. The ability to modify the pyrazole at various positions allows for the creation of highly selective inhibitors that target specific mutated kinases in various cancers.[3][5]

Field-Proven Methodologies: A Practical Guide

To translate theoretical knowledge into practice, this section provides a representative experimental protocol.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general and reliable method for synthesizing a diaryl-substituted pyrazole, a common core in many biologically active molecules, via the Knorr synthesis.

Objective: To synthesize 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole.

Materials:

  • 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (e.g., 2.68 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add phenylhydrazine hydrochloride (e.g., 1.60 g, 11 mmol) in one portion at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting dione.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL) to remove residual acetic acid and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole as a crystalline solid.

  • Characterization: Dry the final product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the clear formation of a precipitate upon pouring into water and confirmed by analytical data. The sharp melting point of the recrystallized product and clean NMR/MS spectra will verify the purity and identity of the target compound, ensuring the trustworthiness of the result.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent physicochemical properties, synthetic tractability, and proven success in a wide range of approved drugs solidify its status as a cornerstone of drug discovery.[2][5][8] From managing inflammation with Celecoxib to fighting cancer with kinase inhibitors, the pyrazole core continues to provide a robust platform for developing novel therapeutics.

Future research will likely focus on leveraging computational methods for the rational design of new pyrazole derivatives with enhanced selectivity and improved ADMET properties.[26][27] The creation of pyrazole-based hybrid molecules, which combine the pyrazole pharmacophore with other active moieties, represents a promising strategy for developing multi-target agents for complex diseases like cancer and neurodegenerative disorders.[27] The versatility and proven track record of the pyrazole scaffold ensure it will remain an area of intense focus and innovation for medicinal chemists for the foreseeable future.

References

  • Mode of action of sildenafil - PubMed.
  • Celecoxib - StatPearls - NCBI Bookshelf.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
  • Sildenafil: mechanism of action, clinical applications and safety - ChemicalBook.
  • Sildenafil - Wikipedia.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Celecoxib - Wikipedia.
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx.
  • What is the mechanism of Rimonabant? - Patsnap Synapse.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • What is the mechanism of Celecoxib? - Patsnap Synapse.
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.
  • Rimonabant - Wikipedia.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.
  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate.
  • The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening - Benchchem.
  • Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide - Benchchem.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.
  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed.
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr.
  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate.
  • Physico-chemical properties of the designed pyrazole derivatives - ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-1-phenyl-1H-pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates. The targeted functionalization of this privileged heterocycle is paramount in the quest for novel therapeutics. Specifically, the introduction of aryl or heteroaryl moieties at the C4 position of the pyrazole ring is a widely employed strategy to modulate the pharmacological profile of lead compounds, influencing their potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these critical carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the commercial availability of its building blocks.[1]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 4-iodo-1-phenyl-1H-pyrazole with a variety of arylboronic acids. As a senior application scientist, this document moves beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[2] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is central to understanding the reaction's mechanics and for troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction.[3] The palladium center is oxidized from Pd(0) to a Pd(II) species. The high reactivity of the C-I bond in 4-iodopyrazole makes it an excellent substrate for this step.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[4][5]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex—the pyrazole and the aryl group—are coupled, forming the desired C-C bond and the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue.[2]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ + Base PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Two primary protocols are presented: a conventional heating method suitable for general applications and a microwave-assisted protocol for rapid synthesis and optimization.

Protocol 1: Conventional Heating

This method is a robust, general procedure for the Suzuki coupling of this compound with various arylboronic acids.[6]

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane:H₂O 4:1). The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing byproduct formation.[7][8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium Catalyst: Pd(PPh₃)₄

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 2.5:1 ratio)

  • Microwave vial

Step-by-Step Procedure:

  • Vial Preparation: In a microwave vial, combine this compound (1.0 equiv) and the arylboronic acid (1.0-1.2 equiv).

  • Reagent Addition: Add the palladium catalyst (Pd(PPh₃)₄, 2 mol%) and the base (Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add DME and water to the vial.

  • Sealing and Purging: Seal the vial and purge with nitrogen.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature of 90-120 °C for 5-20 minutes.

  • Work-up and Purification: After cooling, the reaction is worked up and purified as described in the conventional protocol.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, base, and solvent are critical for a successful Suzuki coupling. The following table summarizes common conditions and provides a starting point for optimization.

ParameterReagent/ConditionRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A reliable, commercially available Pd(0) catalyst. Effective for a wide range of substrates.[7][8]
Pd(OAc)₂ / SPhos (1-3 mol%)Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. Often provides higher turnover numbers and is effective for more challenging couplings.
Base K₂CO₃, Na₂CO₃Common, inexpensive inorganic bases. Effective in many cases, particularly with electron-rich boronic acids.[9]
Cs₂CO₃More soluble and often more effective than K₂CO₃, especially for less reactive boronic acids. Its higher basicity can accelerate the transmetalation step.[2]
K₃PO₄A strong base that can be advantageous for couplings involving electron-poor or sterically hindered boronic acids.[9]
Solvent System Dioxane/H₂O (4:1)A classic solvent system that provides good solubility for both organic and inorganic reagents.[9]
DME/H₂O (2.5:1)Often used in microwave-assisted reactions due to its higher boiling point and good dielectric properties.[7][8]
Toluene/H₂OA less polar option that can be beneficial in certain cases to minimize side reactions.
Temperature 80-110 °C (Conventional)Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.
90-140 °C (Microwave)Higher temperatures can be accessed safely in sealed microwave vials, leading to faster reaction rates.[7][8]

In-Depth Scientific Rationale & Troubleshooting

The "Why" Behind Experimental Choices
  • Why an Iodide? The reactivity of the C-X bond in the oxidative addition step follows the trend I > Br > Cl. 4-Iodopyrazoles are highly reactive, allowing for milder reaction conditions and lower catalyst loadings compared to their bromo or chloro counterparts.

  • The Critical Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a boronate anion (R-B(OH)₃⁻).[4][5] This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive coupling partners.

  • Solvent Selection and Biphasic Systems: The use of a biphasic solvent system (e.g., dioxane/water) is common. The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate species. This phase separation can be beneficial, but efficient stirring is crucial to maximize the interfacial area where the reaction occurs.

Troubleshooting Common Issues
  • Low Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst system. Deoxygenate solvents thoroughly, as oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Insufficient Base Strength: For electron-deficient or sterically hindered boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Low Temperature: Increase the reaction temperature, especially for less reactive substrates.

  • Protodeboronation (Loss of Boronic Acid):

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often promoted by high temperatures and prolonged reaction times.

    • Mitigation: Use a less polar solvent, a milder base, or consider using a boronic ester (e.g., a pinacol ester), which is more stable to protodeboronation.

  • Homocoupling of Boronic Acid:

    • The formation of biaryl byproducts from the boronic acid can occur, particularly in the presence of oxygen.

    • Mitigation: Rigorous deoxygenation of the reaction mixture is essential.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction (Conventional or Microwave) solvent->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure 4-Aryl-1-phenyl-1H-pyrazole purify->product

Figure 2. General workflow for the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 4-aryl-1-phenyl-1H-pyrazoles. A thorough understanding of the reaction mechanism and the role of each component is key to developing robust and high-yielding protocols. By carefully selecting the catalyst, base, and solvent system, and by employing techniques such as microwave-assisted synthesis, researchers can efficiently access a diverse range of compounds for applications in drug discovery and materials science.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 918-922. [Link]
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Journal of Chemistry, 32(5), 453-458. [Link]
  • Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
  • Couto, C. G., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 80(17), 8844–8853. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549–16559. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes a. [Link]
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.).
  • SciSpace. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • SciELO México. (2016).
  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC. [Link]
  • PubMed. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

Sources

Application Notes & Protocols: Sonogashira Cross-Coupling with 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and approved therapeutics.[1][2][3][4] From anti-inflammatory agents like Celecoxib to novel anticancer and neuroprotective compounds, the pyrazole core offers a metabolically stable framework amenable to diverse functionalization.[4][5] The introduction of an alkynyl moiety onto this scaffold via C-C bond formation is a particularly powerful strategy in drug discovery. The resulting arylalkynes are not only key structural motifs in themselves but also serve as versatile synthetic intermediates for constructing more complex molecular architectures.[6]

The Sonogashira cross-coupling reaction stands as the preeminent method for forging a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[6][7] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules.[6][7][8]

This guide provides a detailed technical overview and a robust experimental protocol for the Sonogashira cross-coupling of 4-Iodo-1-phenyl-1H-pyrazole . As an aryl iodide, this substrate is highly reactive in the Sonogashira coupling, making it an excellent starting material for generating diverse libraries of 4-alkynyl-1-phenyl-1H-pyrazole derivatives for screening and lead optimization in drug development programs.

Mechanistic Rationale: A Synergistic Palladium and Copper Catalysis

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: one involving palladium and the other copper.[8][9] Understanding this dual mechanism is critical for rational troubleshooting and optimization.

The process begins with the activation of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species by an amine base or phosphine ligand.[7][8] The catalytic cycle can then be described as follows:

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is typically the rate-limiting step of the reaction.[7][8] The C-I bond is cleaved, and a square planar Pd(II) complex is formed. The reactivity order for halides in this step is I > Br > Cl >> F, which is why iodo-pyrazoles are ideal substrates.[8]

  • Alkyne Activation (Copper Cycle): Concurrently, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of the amine base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[7][10] This step increases the nucleophilicity of the alkyne, preparing it for the next stage.[8]

  • Transmetalation (Intersection of Cycles): The copper acetylide transfers its alkynyl group to the palladium(II) complex.[8][10] This key step, which is considered the rate-determining step in some cases, regenerates the copper(I) catalyst and forms a Pd(II)-alkynyl-aryl complex.[10]

  • cis/trans Isomerization & Reductive Elimination (Palladium Cycle): The newly formed palladium complex undergoes isomerization to a cis-conformation, followed by reductive elimination. This final step forms the desired C(sp²)-C(sp) bond, yielding the 4-alkynyl-1-phenyl-1H-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Catalytic Cycle Diagram

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl L₂Pd(II)(Ar)(I) (Pyrazolyl-Pd Complex) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkynyl L₂Pd(II)(Ar)(C≡CR') transmetalation->pd_alkynyl cu_catalyst CuI transmetalation->cu_catalyst Regenerates Cu Catalyst reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination cis-isomerization reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' (Coupled Product) reductive_elimination->product substrate Ar-I (this compound) substrate->oxidative_addition cu_acetylide Cu-C≡CR' (Copper Acetylide) cu_catalyst->cu_acetylide alkyne H-C≡CR' (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide Deprotonation cu_acetylide->transmetalation Transfers Alkynyl Group

Caption: Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust and generalized starting point for the coupling of this compound with various terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard VendorSubstrate (1.0 eq)
Terminal Alkyne≥98%Standard VendorCoupling partner (1.2-1.5 eq)
PdCl₂(PPh₃)₂Catalyst GradeStandard VendorPalladium Precatalyst (1-5 mol%)
Copper(I) Iodide (CuI)≥99%Standard VendorCo-catalyst (2-10 mol%)
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard VendorBase & Solvent (2.0-3.0 eq)
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard VendorOptional Co-solvent
Ethyl AcetateACS GradeStandard VendorFor workup
HexanesACS GradeStandard VendorFor workup & chromatography
Brine (Saturated NaCl)-Lab PreparedFor workup
Anhydrous MgSO₄ or Na₂SO₄-Standard VendorDrying agent
Silica Gel230-400 meshStandard VendorFor column chromatography
Schlenk Flask / Reaction Tube--Flame-dried before use
Inert Gas (Argon or N₂)High Purity-For maintaining anaerobic conditions
Step-by-Step Methodology
1. Reaction Setup and Inert Atmosphere
  • Rationale: The Sonogashira reaction, particularly the copper cycle, is sensitive to oxygen. Oxygen can promote the undesired homocoupling of the terminal alkyne (Glaser coupling), leading to side products and reduced yield.[7] Therefore, maintaining an inert atmosphere is crucial.

  • Procedure:

    • Place a magnetic stir bar into a flame-dried Schlenk flask or reaction tube.

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Maintain a positive pressure of the inert gas throughout the reaction.

2. Reagent Addition
  • Rationale: The order of addition can be important. Adding the solid components first, followed by the liquids, is a standard and reliable practice.

  • Procedure:

    • Under the positive flow of inert gas, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 eq, 2 mol%), and copper(I) iodide (e.g., 0.04 eq, 4 mol%) to the flask.[9]

    • Via syringe, add anhydrous triethylamine (2.0-3.0 eq) and, if necessary, a co-solvent like anhydrous DMF (to achieve a concentration of ~0.1-0.2 M).[11][12] The use of an amine as both the base and solvent is common.

    • Stir the resulting suspension at room temperature for 5-10 minutes. The mixture may turn from a pale yellow to a darker, more homogeneous solution.

3. Alkyne Addition and Reaction Monitoring
  • Rationale: Adding the terminal alkyne dropwise can help maintain a low concentration, which may further suppress homocoupling side reactions.[11] Reaction progress should be monitored to determine the point of completion and avoid potential degradation from prolonged heating.

  • Procedure:

    • Add the terminal alkyne (1.2 eq) dropwise to the stirring reaction mixture via syringe.

    • Stir the reaction at room temperature. If the reaction is sluggish (as determined by TLC or LC-MS), it can be gently heated to 40-80 °C.[11] The optimal temperature will depend on the specific alkyne used.

    • Monitor the reaction's progress every 1-2 hours by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), comparing to the starting material spots.

4. Workup and Extraction
  • Rationale: The workup procedure is designed to quench the reaction, remove the catalysts, salts (e.g., triethylammonium iodide), and excess base.

  • Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution). This removes the bulk of the DMF and inorganic salts.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification
  • Rationale: The crude product will likely contain residual reagents and potentially some homocoupled alkyne. Flash column chromatography is the standard method for isolating the pure coupled product.

  • Procedure:

    • Purify the crude residue by flash column chromatography on silica gel.[9]

    • An appropriate eluent system, typically a gradient of ethyl acetate in hexanes, should be used. The ideal solvent ratio should be determined beforehand using TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 4-alkynyl-1-phenyl-1H-pyrazole.

Workflow Diagram

Sonogashira_Workflow start Start: Flame-Dried Schlenk Flask inert Establish Inert Atmosphere (Vacuum/Argon Cycles) start->inert add_solids Add Solids: - this compound - PdCl₂(PPh₃)₂ - CuI inert->add_solids add_liquids Add Liquids: - Anhydrous Et₃N / DMF add_solids->add_liquids add_alkyne Add Terminal Alkyne (Dropwise) add_liquids->add_alkyne react Stir at RT or Heat (40-80°C) Monitor by TLC/LC-MS add_alkyne->react workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine react->workup dry Dry Organic Layer (e.g., MgSO₄) & Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Fig. 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents (wet solvent/base). 3. Pyrazole coordinating to Pd, inhibiting catalysis.1. Use a fresh batch of palladium precatalyst. 2. Ensure solvents and amine base are strictly anhydrous and degassed.[11] 3. Increase reaction temperature or screen different, bulkier phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6][11]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Improve inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).[11] 2. Reduce the amount of CuI. 3. Switch to a "copper-free" Sonogashira protocol, which may require a different base (e.g., piperidine) or ligand system.[7][11]
Hydrodehalogenation (Loss of Iodide) 1. Presence of a proton source (water). 2. High reaction temperature.1. Ensure all reagents and glassware are scrupulously dry. 2. Attempt the reaction at a lower temperature for a longer duration.[11]
Difficult Purification 1. Similar polarity of product and side products.1. Carefully optimize the eluent system for column chromatography. 2. Consider recrystallization as an alternative or additional purification step.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-alkynyl-1-phenyl-1H-pyrazole derivatives. The protocol detailed herein serves as a comprehensive and robust starting point for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the maintenance of anaerobic and anhydrous conditions—scientists can efficiently generate diverse libraries of novel pyrazole-containing compounds for biological evaluation and the advancement of therapeutic discovery.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Salgado-Zamora, H., et al. (2021).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Nguyen, T. H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3346. [Link]
  • An, L., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034–1040. [Link]
  • Plavec, T., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Sharma, K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1877-1894. [Link]
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Organometallics - ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
  • ACS Publications. (2023).

Sources

using 4-Iodo-1-phenyl-1H-pyrazole in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Iodo-1-phenyl-1H-pyrazole in Modern Drug Discovery

Authored by: Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster therapeutics.[1][2][3] This guide focuses on a particularly valuable derivative, this compound, a versatile building block for the synthesis of novel bioactive molecules. The strategic placement of the iodine atom at the C4 position renders the molecule an ideal substrate for a variety of powerful cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. This document provides an in-depth overview of its applications, detailed experimental protocols for key synthetic transformations, and expert insights into its use in drug discovery workflows.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The 1,2-diazole ring system, commonly known as pyrazole, is a "privileged scaffold" in drug design. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored motif in compounds targeting a wide array of biological targets. Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Ruxolitinib (kinase inhibitor) underscore the therapeutic success of pyrazole-containing molecules.[1][2]

This compound emerges as a critical intermediate in this context. The carbon-iodine bond is the most reactive of the carbon-halogen series, making it an excellent electrophilic partner for palladium- and copper-catalyzed cross-coupling reactions.[4] This high reactivity allows for the facile introduction of aryl, heteroaryl, alkynyl, and other functionalities at the C4 position, a key vector for modulating the pharmacological properties of drug candidates.[5]

Physicochemical & Handling Data

A thorough understanding of the starting material is fundamental to successful synthesis and safe laboratory practice.

Properties of this compound
PropertyValueReference
IUPAC Name This compoundPubChem CID: 10901654[6]
CAS Number 23889-85-2Fisher Scientific[7]
Molecular Formula C₉H₇IN₂PubChem CID: 10901654[6]
Molecular Weight 270.07 g/mol PubChem CID: 10901654[6]
Appearance Off-white to pale yellow solidThermo Scientific[8]
Solubility Soluble in organic solvents (DMF, DMSO, chlorinated solvents)General observation[5]
Safety & Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

Core Synthetic Applications in Medicinal Chemistry

The utility of this compound is primarily demonstrated through its role as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis and enable the construction of complex molecular architectures that are otherwise difficult to access.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery. It facilitates the coupling of the iodopyrazole with a boronic acid or ester, typically to form biaryl or heteroaryl-aryl structures. These motifs are ubiquitous in kinase inhibitors, where they often interact with key residues in the ATP-binding pocket of the enzyme.[4][12]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction forges a bond between the iodopyrazole and a terminal alkyne.[4] This introduces a rigid, linear alkynyl moiety that can be used to probe deep into binding pockets or to lock a molecule into a specific conformation. The reaction proceeds via a synergistic dual catalytic cycle involving both palladium and copper.[13]

Buchwald-Hartwig Amination & C-O Coupling

Beyond C-C bonds, the iodopyrazole scaffold is also amenable to forming C-N and C-O bonds through reactions like the Buchwald-Hartwig amination and related C-O coupling protocols.[4] This allows for the introduction of diverse amine and ether functionalities, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as robust, field-proven starting points for researchers. Optimization may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 4-aryl-1-phenyl-1H-pyrazole derivative.

Rationale: This procedure uses a standard palladium(II) acetate/SPhos catalyst system, which is known for its high efficiency and broad substrate scope in Suzuki couplings.[4][12] The use of a dioxane/water solvent system with a carbonate base is a common and effective combination for this transformation.[14] Degassing is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[4]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block set to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).[4]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-1-phenyl-1H-pyrazole.[14]

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

This protocol details the synthesis of a 4-alkynyl-1-phenyl-1H-pyrazole.

Rationale: This classic Sonogashira protocol utilizes a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the key transmetalation step.[4][13] Triethylamine (TEA) serves as both the base and, often, the solvent.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or a mixture of THF/DIPEA

  • Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[13]

  • Solvent & Base Addition: Add anhydrous solvent (e.g., triethylamine or THF) followed by the base (if not using TEA as the solvent). Stir for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until completion.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.[13]

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Visualized Workflows & Mechanisms

To provide a clearer understanding of the process and underlying chemistry, the following diagrams illustrate a typical workflow and a key reaction mechanism.

G cluster_prep Synthesis Stage cluster_screen Screening Stage Start This compound (Starting Material) Coupling Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) Start->Coupling + Coupling Partner + Catalyst, Base, Solvent Workup Aqueous Work-up & Extraction Coupling->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified Target Compound Purify->Product Characterization (NMR, MS) Assay In Vitro Biological Assay (e.g., Kinase Panel) Product->Assay Hit Hit Identification Assay->Hit Activity Confirmed Lead Lead Optimization Hit->Lead SAR Studies

Caption: High-level workflow from building block to lead optimization.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)-I L₂ Pd0->PdII Oxidative Addition PdII_B [Ar-Pd(II)-Ar' L₂]+ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_B->Product Boronic Ar'-B(OR)₂ Boronic->PdII_B Iodopyrazole Ar-I (this compound) Iodopyrazole->PdII Base Base (e.g., CO₃²⁻) Base->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded by oxygen).2. Insufficiently pure reagents or wet solvents.3. Incorrect reaction temperature.1. Ensure the reaction is run under a strict inert atmosphere. Use fresh catalyst.2. Use anhydrous solvents and high-purity reagents.3. Optimize the reaction temperature; some substrates require more thermal energy.[15]
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of reagents is off.3. Catalyst poisoning by impurities.1. Allow the reaction to run for a longer period, monitoring by TLC/LC-MS.2. Verify the equivalents of all reagents, especially the coupling partner and base.3. Purify starting materials if they contain catalyst poisons (e.g., sulfur compounds).
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki).2. Glaser coupling of the alkyne (Sonogashira).3. Decomposition of starting materials or product.1. Slowly add the boronic acid; ensure efficient stirring.2. Maintain a strict inert atmosphere to suppress oxygen-driven homocoupling.3. Reduce reaction temperature or time.

Conclusion

This compound is a powerful and enabling synthetic intermediate for drug discovery. Its high reactivity in a suite of robust cross-coupling reactions allows for the efficient and systematic synthesis of diverse libraries of novel compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this building block in the development of next-generation therapeutics across multiple disease areas, from oncology to inflammatory disorders.

References

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • 4-Iodo-3-phenyl-1H-pyrazole | C9H7IN2 | CID 10901654. PubChem, National Center for Biotechnology Information.
  • 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, Nature.
  • Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Recent Advances in Bioactive Pyrazoles. ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479. PubChem, National Center for Biotechnology Information.
  • Flow Chemistry: Sonogashira Coupling. Organic Syntheses.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
  • 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481. PubChem, National Center for Biotechnology Information.
  • 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. AWS.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

The Strategic Intermediate: Application Notes for 4-Iodo-1-phenyl-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1] This application note provides an in-depth guide to the synthesis and utility of 4-iodo-1-phenyl-1H-pyrazole , a highly versatile intermediate. The strategic placement of the iodine atom on the pyrazole core provides a reactive handle for a suite of powerful cross-coupling reactions, enabling the synthesis of complex, highly functionalized molecules.[1] We present not just protocols, but the underlying chemical logic, empowering researchers in drug discovery and process development to leverage this building block to its full potential.

Introduction: The Value Proposition of a Halogenated Heterocycle

In the landscape of synthetic intermediates, this compound stands out for a critical reason: the reactivity of its carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is frequently the oxidative addition of the halide to the palladium(0) center. The bond energy trend (C-I < C-Br < C-Cl) dictates that iodo-substituted aromatics and heterocycles are significantly more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[2]

This inherent reactivity makes this compound an exceptional precursor for generating diverse molecular libraries. Its applications are particularly prominent in the synthesis of kinase inhibitors, where the pyrazole core is a frequent pharmacophore.[1][3] This guide will detail reliable protocols for its synthesis and subsequent elaboration via cornerstone reactions of modern organic chemistry.

Synthesis of the Intermediate: A Protocol for Direct C-H Iodination

The direct iodination of the C4-position of the pyrazole ring is the most common and efficient route to this intermediate.[4] Electrophilic substitution is highly favored at this position due to the electronic nature of the pyrazole ring.[4] Several iodinating systems can be employed; a robust and frequently cited method involves using molecular iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide.[5]

Protocol 1: Synthesis of this compound

This protocol describes a direct C-H iodination of 1-phenyl-1H-pyrazole.

Reaction Scheme:

A representative synthesis workflow.

Materials:

ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
1-phenyl-1H-pyrazole144.17144 mg1.01.0
Iodine (I₂)253.81127 mg0.50.5
30% Hydrogen Peroxide (H₂O₂)34.0168 µL0.60.6
Water (H₂O)18.025 mL--
Ethyl Acetate88.11As needed--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • To a 25 mL round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 mmol) and suspend it in water (5 mL).

  • Add iodine (I₂) (0.5 mmol) to the suspension.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by column chromatography on silica gel to yield the desired this compound.

Rationale: This method utilizes an in-situ generated electrophilic iodine species, activated by the oxidant (H₂O₂), which then attacks the electron-rich C4 position of the pyrazole. Water is an environmentally benign solvent for this transformation.[5]

Application in Cross-Coupling Reactions: Building Molecular Complexity

The C4-iodo functionality is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. We will focus on three transformative reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.[6] This is a cornerstone technique for elaborating drug scaffolds.[7]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details a rapid and efficient coupling of this compound with an arylboronic acid.[8]

Workflow Diagram:

Suzuki_Workflow A 1. Combine Reactants This compound Arylboronic Acid B 2. Add Solvent & Base DME/H2O Cs2CO3 A->B C 3. Purge with N2 Inert Atmosphere B->C D 4. Add Catalyst Pd(PPh3)4 C->D E 5. Microwave Irradiation 90°C, 5-15 min D->E F 6. Workup Quench with H2O Extract with EtOAc E->F G 7. Purification Column Chromatography F->G

General workflow for Suzuki-Miyaura coupling.

Materials (Representative):

ReagentM.W.Amount (0.5 mmol scale)MolesEquivalents
This compound270.07135 mg0.51.0
Phenylboronic Acid121.9361 mg0.51.0
Pd(PPh₃)₄1155.5611.6 mg0.010.02
Cesium Carbonate (Cs₂CO₃)325.82407 mg1.252.5
1,2-Dimethoxyethane (DME)90.123 mL--
Water (H₂O)18.021.2 mL--

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol) and the arylboronic acid (0.5 mmol).[8]

  • Add DME (3 mL) and H₂O (1.2 mL).[8]

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv).[8]

  • Seal the vial and place it in a microwave reactor. Irradiate at 90°C for 5-15 minutes, monitoring pressure.[6][8]

  • After cooling, quench the reaction with water and extract with ethyl acetate.[6]

  • Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, reducing reaction times from hours to minutes.[8][9] Cesium carbonate is a strong base effective for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful means to install alkynyl groups, forming C(sp²)-C(sp) bonds.[10] This is invaluable for creating rigid linkers or precursors for further transformations in drug development.[1]

Sonogashira_Mechanism

Sources

Introduction: The Strategic Value of Iodinated Pyrazoles in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Direct C4-Iodination of Pyrazoles: Protocols, Mechanisms, and Field-Tested Insights

Iodinated pyrazoles are foundational building blocks in contemporary medicinal chemistry and materials science. The pyrazole scaffold itself is a privileged structure, appearing in numerous pharmaceuticals such as Celecoxib and Viagra. The introduction of an iodine atom, particularly at the electron-rich C4 position, transforms this simple heterocycle into a versatile synthetic intermediate.[1][2] The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular complexity through a variety of cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[1][2][3]

This guide provides an in-depth exploration of the direct electrophilic iodination of the pyrazole ring. We will dissect the underlying reaction mechanism, present a comparative analysis of common iodinating systems, and offer detailed, field-proven protocols. This document is designed for researchers and process chemists seeking to reliably synthesize 4-iodopyrazoles with high regioselectivity and yield.

The Mechanistic Basis for C4-Regioselectivity

The direct iodination of pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.[4] The regioselectivity of this reaction is dictated by the electronic properties of the ring. Computational and experimental studies have shown that the C4 position possesses the highest electron density and is the most nucleophilic site, thus favoring electrophilic attack.[4][5][6]

The general mechanism proceeds as follows:

  • Generation of an Electrophilic Iodine Species: The iodinating reagent (e.g., I₂, NIS) generates a potent electrophile, often denoted as I⁺ or a polarized I-X species. In many systems, an oxidant or an acid is used to enhance the electrophilicity of the iodine source.[7]

  • Nucleophilic Attack: The π-system of the pyrazole ring, specifically at the C4 position, attacks the electrophilic iodine. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base present in the reaction mixture abstracts a proton from the C4 position, collapsing the intermediate and restoring the aromaticity of the pyrazole ring to yield the 4-iodopyrazole product.

Electrophilic Iodination Mechanism General Mechanism for C4 Iodination of Pyrazole cluster_0 Step 1: Electrophile Activation cluster_1 Step 2 & 3: Substitution Reagent I-X E+ δ+I-Xδ- Reagent->E+ Activation (e.g., oxidant, acid) Pyrazole Pyrazole E+->Pyrazole SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex Nucleophilic Attack at C4 Product 4-Iodopyrazole SigmaComplex->Product Deprotonation (-H⁺) Green_Iodination_Workflow Workflow for Green Iodination of Pyrazole cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend Pyrazole (1.0 eq) and Iodine (0.5 eq) in Water B 2. Add 30% H₂O₂ (0.6 eq) dropwise at room temperature A->B C 3. Stir at room temperature for 1-4 hours B->C D 4. Monitor by TLC until completion C->D E 5. Dilute with water and extract with Ethyl Acetate D->E F 6. Wash organic layer with aq. Na₂S₂O₃ (removes excess I₂) E->F G 7. Wash with brine, dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by recrystallization or column chromatography G->H

Caption: Experimental workflow for the green iodination of pyrazole.

Materials and Reagents:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

  • Water (H₂O)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 eq) and suspend it in water.

  • Add solid iodine (0.5 eq) to the stirred suspension.

  • Carefully add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature. Causality Note: Slow addition prevents a rapid, exothermic reaction and uncontrolled off-gassing.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous sodium thiosulfate solution. This step quenches and removes any residual iodine, as indicated by the disappearance of the brown/purple color. [5]9. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 4-iodopyrazole.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

This method is particularly effective for less reactive or electron-deficient pyrazole substrates. [7] Rationale: N-Iodosuccinimide (NIS) is a mild source of electrophilic iodine. In the presence of a strong acid like trifluoroacetic acid (TFA), the succinimide nitrogen is protonated, which significantly increases the electrophilicity of the iodine atom, making it more reactive towards the pyrazole ring. [8]

NIS_Iodination_Workflow Workflow for NIS Iodination of Pyrazole cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Pyrazole (1.0 eq) in Glacial Acetic Acid B 2. Add a solution of NIS (1.5 eq) in Trifluoroacetic Acid (TFA) A->B C 3. Heat reaction mixture at 80°C overnight B->C D 4. Monitor by TLC until completion C->D E 5. Cool to room temperature and dilute with Dichloromethane (DCM) D->E F 6. Wash organic layer with aq. Na₂S₂O₃ E->F G 7. Wash with water, dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for the NIS-mediated iodination of pyrazole.

Materials and Reagents:

  • Pyrazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Glacial Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole substrate (1.0 eq) in glacial acetic acid. [1]2. In a separate container, prepare a solution of N-iodosuccinimide (1.5 eq) in trifluoroacetic acid (TFA). Safety Note: Prepare this solution in a fume hood as TFA is highly corrosive.

  • Add the NIS/TFA solution to the pyrazole solution.

  • Heat the reaction mixture to 80°C and stir overnight. [1]5. Monitor the reaction by TLC.

  • After completion, cool the solution to room temperature and dilute with dichloromethane. [1]7. Carefully wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine and NIS.

  • Wash with water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-iodopyrazole.

Safety and Handling Precautions

Proper safety measures are critical when performing these procedures.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. [9][10]It may also cause respiratory irritation. [9][11]Handle in a well-ventilated fume hood. [11][12]Wear appropriate PPE, including gloves, safety glasses, and a lab coat. [12][13]* Iodine (I₂): Harmful if inhaled or swallowed and causes skin and eye irritation. Use in a fume hood and avoid creating dust.

  • Hydrogen Peroxide (30%): Strong oxidant. Avoid contact with flammable materials. [7]Can cause severe skin burns and eye damage. Always wear gloves and safety goggles.

  • Ceric Ammonium Nitrate (CAN): Strong oxidant. Handle with care and avoid contact with combustible materials. [7]* Acids (TFA, Acetic Acid): Highly corrosive. [7]Can cause severe burns. Handle only in a fume hood with appropriate PPE.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. [10][11]Always wash hands thoroughly after handling chemicals. [12]

Characterization of 4-Iodopyrazole

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Physical Properties: 4-Iodopyrazole is typically a solid with a melting point in the range of 108-110 °C. [14]* ¹H NMR Spectroscopy: The most telling feature is the disappearance of the proton signal from the C4 position. The ¹H NMR spectrum of 4-iodopyrazole will show two singlets (or doublets, depending on N-substitution) corresponding to the C3-H and C5-H protons. For the parent 4-iodo-1H-pyrazole, these signals typically appear around 7.6 ppm in CDCl₃. [15][16]* ¹³C NMR Spectroscopy: The C4 carbon signal will be shifted significantly downfield due to the direct attachment of the iodine atom. The carbon itself will appear at a low field (around 60-70 ppm), while the C3 and C5 carbons will be observed at higher fields (typically >130 ppm). [14][17]* Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) corresponding to the mass of the 4-iodopyrazole product (for C₃H₃IN₂, m/z = 193.94).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching bands (for N-unsubstituted pyrazoles) and C-H/C=C/C=N stretching and bending vibrations consistent with the aromatic pyrazole ring. [14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive iodinating agent for a deactivated pyrazole substrate. [7] 2. Sub-optimal reaction conditions (temperature too low, reaction time too short). [7] 3. Deacylation of an N-acylpyrazole starting material under acidic conditions. [18]1. Switch to a more powerful iodinating system (e.g., from I₂/H₂O₂ to NIS/TFA or I₂/CAN). [7] 2. Increase the reaction temperature or extend the reaction time. Monitor closely by TLC. 3. Add a non-nucleophilic base like lithium carbonate to the reaction mixture to neutralize any generated acid. [18]
Formation of Di-iodinated Product The pyrazole ring is highly activated, making it susceptible to a second iodination. [18]Carefully control the stoichiometry of the iodinating agent (use 1.0-1.1 equivalents). Use milder reaction conditions (lower temperature, shorter time).
Incomplete Reaction The starting material is not fully consumed.Ensure the oxidant or catalyst is active and added in the correct stoichiometry. Increase reaction time or temperature as needed.
Unintended Iodination of a Substituent An electron-rich aromatic substituent (e.g., anisole) on the pyrazole is also susceptible to electrophilic attack. [2][18]Employ a more regioselective, milder iodination method. Consider protecting the susceptible aromatic ring prior to pyrazole iodination.
Formation of 5-Iodopyrazole Isomer While direct electrophilic substitution strongly favors C4, certain methods can yield other isomers. For example, deprotonation with n-BuLi followed by quenching with I₂ exclusively yields the 5-iodo derivative. [2][18]Ensure the reaction conditions are appropriate for electrophilic substitution (e.g., I₂/CAN) to achieve C4 selectivity. [2][18]Avoid organometallic/deprotonation routes if C4 is the desired product.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the Brazilian Chemical Society.
  • Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Lüdtke, D. S., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry.
  • University of Liverpool. Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines.
  • Kim, J. N., et al. (2005). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters.
  • Kutyrev, I. A., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide.
  • Nascimento, V., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal.
  • Kļimovičs, A., et al. (2022). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77022, 4-Iodopyrazole.
  • Machulek, A., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • ResearchGate. Iodination of Pyrazoles via I2/NaI or I2/CAN.
  • Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Rogers, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank.
  • ResearchGate. NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles.
  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Camacho, M. E., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.
  • ResearchGate. Electrosynthesis of 4-iodopyrazole and its derivatives.

Sources

Catalyst Selection for Cross-Coupling of Iodopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure in drug discovery.[1][2] The functionalization of the pyrazole ring, particularly through the introduction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, is a critical strategy for modulating the pharmacological profile of lead compounds. Among the various halopyrazoles used as synthetic precursors, iodopyrazoles stand out due to the high reactivity of the carbon-iodine (C-I) bond, which readily undergoes oxidative addition to transition metal catalysts.[3][4] This enhanced reactivity makes iodopyrazoles ideal substrates for a range of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.

This comprehensive guide provides a detailed overview of catalyst selection for the cross-coupling of iodopyrazoles. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively select catalysts, ligands, and reaction conditions for the efficient synthesis of diverse substituted pyrazoles. The following sections will delve into the nuances of specific cross-coupling reactions, offering field-proven insights, detailed protocols, and a rationale for experimental choices.

The Decisive Role of the Carbon-Iodine Bond

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) center. The strength of the carbon-halogen bond dictates the ease of this process, with the reactivity trend being C-I > C-Br > C-Cl.[4][5] This inherent reactivity of the C-I bond in iodopyrazoles allows for milder reaction conditions, lower catalyst loadings, and often higher yields compared to their bromo or chloro counterparts. This principle is fundamental to achieving selective functionalization in molecules containing multiple different halogen atoms.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For iodopyrazoles, this reaction provides a powerful tool for introducing aryl, heteroaryl, and vinyl substituents.

Catalyst System Selection

The choice of the palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. While pre-formed Pd(0) catalysts are effective, in situ generation of the active Pd(0) species from a Pd(II) precatalyst and a suitable ligand is more common.

  • Palladium Precatalysts:

    • Palladium(II) Acetate (Pd(OAc)₂): A versatile and common precatalyst.

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A source of Pd(0) that is often used.

  • Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For iodopyrazoles, bulky, electron-rich phosphine ligands are often the key to high efficiency.[3][6]

    • Triphenylphosphine (PPh₃): Used in the form of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), it is a classic and often effective choice.[3]

    • Buchwald Ligands (e.g., SPhos, XPhos): These sterically hindered biaryl phosphine ligands are highly effective for challenging substrates, often leading to improved reaction rates and yields.[3][6]

Key Reaction Parameters
  • Base: A base is required to activate the organoboron species. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4][6] The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and 1,2-dimethoxyethane (DME)/water.[3][4]

Data Presentation: Suzuki-Miyaura Coupling of Iodopyrazoles
Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ (2 mol%), SPhos (4 mol%)KFToluene/ H₂O8075-98[4]
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (MW)Good[3]
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂ORefluxNot specified[3]
1-Aryl-3-CF₃-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄ (30 mol%)K₂CO₃THF/H₂OReflux56[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen or Argon source

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[3]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[3]

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[3]

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) transmetalation_complex [R¹-Pd(II)L₂-R²]⁺ pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) r1_i Iodopyrazole (R¹-I) r2_b Boronic Acid (R²-B(OR)₂) + Base product Coupled Product (R¹-R²)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkynyl functionalities into the pyrazole core.

Catalyst System Selection

The Sonogashira reaction is traditionally co-catalyzed by palladium and copper complexes.[9]

  • Palladium Catalyst:

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂): A commonly used and effective catalyst.[4]

    • Pd(PPh₃)₄: Also frequently employed.

  • Copper Co-catalyst:

    • Copper(I) iodide (CuI): The most common copper source, which facilitates the formation of a copper acetylide intermediate.[4][10]

Key Reaction Parameters
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well.[4]

  • Solvent: When a co-solvent is needed, THF or DMF are common choices.[10]

  • Atmosphere: The reaction should be performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[10]

Data Presentation: Sonogashira Coupling of Iodopyrazoles
Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedGood[2]
1-Aryl-3-CF₃-5-iodopyrazolePhenylacetylenePd(PPh₃)₄ (10 mol%), CuI (10 mol%)Et₃NTHF8062[7]
Generic IodopyrazoleTerminal AlkynePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NEt₃NRTNot specified[4]
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Iodopyrazole derivative

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen source

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[4]

  • Add anhydrous triethylamine via syringe.[4]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC.[4]

  • Upon completion, filter the reaction mixture to remove the ammonium salts.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the residue by column chromatography to afford the desired product.[4]

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu-C≡CR² cu_acetylide->pd2_complex cu_i CuI cu_acetylide->cu_i Transmetalation cu_i->cu_acetylide Deprotonation (R²-C≡CH + Base) r1_i Iodopyrazole (R¹-I) r2_cch Alkyne (R²-C≡CH) product Coupled Product (R¹-C≡CR²)

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone of modern synthetic chemistry.[11][12] This reaction is particularly valuable for synthesizing 4-aminopyrazoles, which are important scaffolds in medicinal chemistry, notably as kinase inhibitors.[11]

Catalyst System Selection

The choice of catalyst system is highly dependent on the nature of the amine coupling partner.[11]

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial.

    • For amines lacking β-hydrogens: Ligands like XPhos and SPhos are effective.

    • For amines with β-hydrogens: To avoid β-hydride elimination, specialized ligands or copper-catalyzed conditions may be necessary.[11] tBuDavePhos has shown efficacy in some cases.[13]

  • Copper Catalysis: For certain alkylamines, especially those with β-hydrogens, a CuI-mediated coupling can be more effective than palladium-catalyzed systems.[13]

Key Reaction Parameters
  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃).[14]

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used.[5][14]

Data Presentation: Buchwald-Hartwig Amination of Iodopyrazoles
Iodopyrazole SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ (10 mol%), tBuDavePhos (20 mol%)K₂CO₃Xylene160 (MW)High[13]
5-Iodofuran-2-amine (analogous system)BenzylaminePd(OAc)₂ (10 mol%), XPhos (20 mol%)NaOtBuToluene100Not specified[14]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole

Materials:

  • 4-Iodo-1-tritylpyrazole

  • Amine (e.g., piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂

  • tBuDavePhos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylene

  • Microwave reaction vial

  • Argon or Nitrogen source

Procedure:

  • In a microwave reaction vial, add 4-iodo-1-tritylpyrazole (0.13 mmol, 1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and K₂CO₃ (2.0 equiv).[13]

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add anhydrous xylene (2 mL) and the amine (1.2 equiv) via syringe.[13]

  • Place the vial in the microwave reactor and heat to 160°C for 10-30 minutes.[13]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.[5]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) amido_complex R¹-Pd(II)L₂-NR²R³ pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR²R³ + Base) amido_complex->pd0 Reductive Elimination (R¹-NR²R³) r1_i Iodopyrazole (R¹-I) amine Amine (HNR²R³) + Base product Aminated Product (R¹-NR²R³)

Sources

Application Notes and Protocols for Copper-Mediated C-N Cross-Coupling of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylpyrazole scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile synthetic methodologies for its construction is of paramount importance. This application note provides a comprehensive guide to the copper-mediated C-N cross-coupling of pyrazole derivatives, a powerful and cost-effective alternative to palladium-catalyzed methods. We delve into the mechanistic underpinnings of this transformation, tracing its evolution from the classical Ullmann condensation to modern, ligand-accelerated protocols. Detailed, step-by-step procedures are provided for researchers to successfully implement this methodology, complemented by expert insights into reaction optimization and troubleshooting.

Introduction: The Enduring Legacy of the Ullmann Condensation

The formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen-containing heterocycle is a cornerstone of modern synthetic chemistry. For over a century, the Ullmann condensation has been a key method for achieving this transformation.[1][2][3] In its classical form, the reaction involves the coupling of an aryl halide with a nucleophile in the presence of stoichiometric amounts of copper metal or copper salts at high temperatures.[3] While groundbreaking, these harsh conditions limited the substrate scope and functional group tolerance of the reaction.

Recent decades have witnessed a renaissance of copper-catalyzed cross-coupling reactions, driven by the development of sophisticated ligand systems that facilitate the catalytic cycle under significantly milder conditions.[4][5] These modern protocols offer numerous advantages, including the use of an earth-abundant and inexpensive metal catalyst, broad substrate scope, and excellent functional group compatibility.[6][7] For the N-arylation of pyrazoles, these advancements have been particularly impactful, providing reliable access to a diverse range of N-arylpyrazole derivatives.[8][9][10]

Mechanistic Insights: The Role of Copper and Ligands

The currently accepted mechanism for the copper-catalyzed C-N cross-coupling reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although a Cu(I)-mediated nucleophilic substitution pathway is also considered plausible under certain conditions. The key steps are outlined below:

  • Formation of the Active Catalyst: In the presence of a suitable ligand (e.g., a diamine or an amino acid), the copper(I) precatalyst forms a soluble and reactive complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

  • Deprotonation and Coordination: The pyrazole is deprotonated by a base, and the resulting pyrazolide anion coordinates to the Cu(III) center.

  • Reductive Elimination: The desired N-arylpyrazole product is formed via reductive elimination, regenerating the Cu(I) catalyst.

The choice of ligand is critical for the success of the reaction. Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[4][5] Diamine ligands, such as N,N'-dimethylethylenediamine, have proven to be particularly effective in promoting the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles.[8][9]

Diagram: Catalytic Cycle of Copper-Mediated C-N Cross-Coupling

Catalytic Cycle CuI_L Cu(I)L CuIII_complex L-Cu(III)(Ar)(X) CuI_L->CuIII_complex Oxidative Addition ArX Ar-X CuIII_pyrazole L-Cu(III)(Ar)(Pyrazole) CuIII_complex->CuIII_pyrazole Ligand Exchange PyrazoleH Pyrazole-H Pyrazole_anion Pyrazole⁻ PyrazoleH->Pyrazole_anion Deprotonation Base Base CuIII_pyrazole->CuI_L Reductive Elimination Product Ar-Pyrazole Experimental Workflow start Start reagents Combine CuI, Ligand, Base, and Pyrazole in an oven-dried flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvent_aryl_halide Add Solvent and Aryl Halide inert->solvent_aryl_halide heat Heat the reaction mixture with stirring solvent_aryl_halide->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool workup Perform aqueous workup cool->workup extract Extract with an organic solvent workup->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: A step-by-step workflow for the copper-catalyzed N-arylation of pyrazoles.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube or reaction vial, add copper(I) iodide (5-10 mol%), the pyrazole derivative (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Seal the vessel with a septum and evacuate and backfill with argon three times.

  • Add the diamine ligand (10-20 mol%) and the anhydrous solvent (2-4 mL).

  • Add the aryl halide (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Representative Examples and Data

The following table summarizes typical reaction conditions and outcomes for the N-arylation of pyrazole with various aryl halides.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneK₃PO₄Dioxane1102492
24-BromotolueneCs₂CO₃Toluene1102485
31-Iodo-4-methoxybenzeneK₃PO₄Dioxane1102495
44-BromoacetophenoneK₃PO₄DMF1202478

Yields are for isolated products after purification.

Expert Insights and Troubleshooting

  • Catalyst and Ligand Selection: For simple substrates, CuI with N,N'-dimethylethylenediamine is a robust catalytic system. For more challenging couplings, such as those involving sterically hindered substrates, ligand screening may be necessary. [11][12]* Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. [13]K₃PO₄ and Cs₂CO₃ are generally effective, but other bases like KOtBu can be used. [6]The solubility of the base can play a crucial role in the reaction kinetics. [14]* Reaction Temperature: While modern protocols operate at lower temperatures than the classical Ullmann reaction, sufficient thermal energy is still required to drive the catalytic cycle. A temperature range of 80-120 °C is a good starting point for optimization.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial for maintaining the catalytic activity of the Cu(I) species. Ensure all reagents and solvents are properly degassed and the reaction is performed under a positive pressure of an inert gas.

  • Substrate Purity: The purity of the pyrazole and aryl halide can affect the reaction outcome. Impurities can potentially poison the catalyst or lead to side reactions.

  • Side Reactions: Potential side reactions include homocoupling of the aryl halide (biaryl formation) and O-arylation if hydroxyl groups are present and unprotected. Careful control of the reaction conditions can minimize these side products.

  • Regioselectivity: For unsymmetrically substituted pyrazoles, the N-arylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring. In some cases, a mixture of regioisomers may be obtained. [2]

Conclusion

Copper-mediated C-N cross-coupling has emerged as a powerful and practical tool for the synthesis of N-arylpyrazole derivatives. The use of well-defined catalytic systems operating under relatively mild conditions has significantly broadened the applicability of this transformation. This application note provides a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, enabling the efficient construction of diverse and complex molecules for applications in drug discovery and materials science.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type C−N, C−O, and C−S Bond Formation Catalyzed by a 1,10-Phenanthroline−Copper Complex. Organic Letters, 6(6), 913–916.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Secondary Acyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C, C-N and C-O bond forming tool. Synlett, 2003(15), 2428-2439.
  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
  • Wikipedia. (2023).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2016). The Mizoroki-Heck Reaction in the Synthesis of Pyrazole Derivatives. Current Organic Chemistry, 20(2), 174-205.
  • Thansandote, P., & Lautens, M. (2009). Construction of Nitrogen-Containing Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization Reactions. Chemistry – An Asian Journal, 4(8), 1198-1208.
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). The Copper-Catalyzed Ullmann Reaction.
  • Domínguez-Vidal, A., & García-Rubiño, M. E. (2012). Copper-catalyzed N-arylation of azoles. Current Organic Chemistry, 16(21), 2444-2462.
  • Lu, H., & Cai, C. (2008). CuI/L-proline-catalyzed N-arylation of pyrazole and its derivatives. Journal of Heterocyclic Chemistry, 45(5), 1497-1500.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Shang, R., & Fu, Y. (2010). Copper-catalyzed C-N bond formation. Science of Synthesis: Cross-Coupling Reactions, 1, 403-458.
  • Li, Z., & He, C. (2006). Recent advances in transition metal-catalyzed C–N bond-forming reactions. European Journal of Organic Chemistry, 2006(19), 4313-4322.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). General Method for the Copper-Catalyzed N-Arylation of Imidazoles. The Journal of Organic Chemistry, 71(14), 5364–5367.

Sources

Application Note: A Strategic Guide to the Synthesis of Pyrazolo[4,3-b]pyridines from Iodopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal pharmacophore for targeting ATP-binding sites in enzymes.[2][3] This application note provides a detailed, experience-driven guide for the synthesis of this valuable heterocyclic system, leveraging the versatility of iodinated pyrazoles as key synthetic intermediates. We will explore the strategic, regioselective iodination of pyrazole precursors and their subsequent elaboration through palladium-catalyzed cross-coupling reactions, culminating in the formation of the fused pyridine ring. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their synthetic campaigns.

Part 1: The Gateway Intermediate: Regioselective Iodination of Pyrazoles

The successful synthesis of a specific pyrazolo[4,3-b]pyridine isomer hinges on the precise installation of an iodine atom onto the pyrazole core. The iodine serves as a versatile synthetic handle for subsequent carbon-carbon bond formation. The two most synthetically valuable isomers are the 4-iodo and 5-iodopyrazoles, which are accessible through distinct and highly regioselective methods.[4][5]

The choice of iodination strategy is dictated by the electronic nature of the pyrazole ring and the desired point of functionalization. The C4 position is typically more electron-rich and susceptible to electrophilic attack, while the C5 position, adjacent to the N1 nitrogen, is more acidic and can be functionalized via deprotonation.[5][6]

Diagram: Divergent Synthesis of Iodopyrazole Isomers

G cluster_0 C4-Iodination (Electrophilic) cluster_1 C5-Iodination (Deprotonation) start 1-Aryl-3-(CF3)-Pyrazole c4_reagents I₂, CAN MeCN, Reflux start->c4_reagents c5_reagents 1. n-BuLi, THF, -78°C 2. I₂ start->c5_reagents c4_product 4-Iodo-1-Aryl-3-(CF3)-Pyrazole c4_reagents->c4_product Electrophilic Aromatic Substitution c5_product 5-Iodo-1-Aryl-3-(CF3)-Pyrazole c5_reagents->c5_product Directed Ortho- Metalation & Trapping

Caption: Divergent routes to C4 and C5 iodopyrazoles from a common precursor.

Protocol 1A: Synthesis of 4-Iodopyrazoles via Electrophilic Iodination

This method leverages an oxidant, such as Ceric Ammonium Nitrate (CAN), to generate an electrophilic iodine species in situ, which then attacks the electron-rich C4 position of the pyrazole ring.[5][6]

Step-by-Step Protocol:

  • To a solution of the starting pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (6 mL), add elemental iodine (I₂) (1.3 mmol, 330 mg).

  • Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically overnight).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate (15 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench excess iodine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Causality: The use of CAN as a mild oxidant is crucial for generating I+ from I₂ without causing undesired side reactions, such as nitration, which can occur with stronger oxidants or different substrates.[5] Acetonitrile is an ideal solvent due to its polarity and ability to solubilize the reagents.

Protocol 1B: Synthesis of 5-Iodopyrazoles via Deprotonation-Iodination

This strategy relies on the increased acidity of the C5 proton, which can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting pyrazolide anion is then trapped with elemental iodine.[5][6]

Step-by-Step Protocol:

  • Dissolve the starting pyrazole (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv, typically a 1.6 M or 2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of elemental iodine (I₂) (1.4 mmol, 356 mg) in anhydrous THF (3 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 5-iodopyrazole. Purification is performed as needed.[4]

Causality: The use of a strong, non-nucleophilic base at very low temperatures is critical to ensure complete and regioselective deprotonation at C5 without competing nucleophilic attack on the pyrazole ring. Anhydrous conditions are mandatory to prevent quenching of the organolithium intermediate.

Part 2: Assembly of the Pyrazolo[4,3-b]pyridine Core

With the iodopyrazole in hand, the construction of the fused pyridine ring is typically achieved through a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization (annulation). The Sonogashira coupling is particularly powerful for this purpose.[7][8]

The Strategic Workflow: Sonogashira Coupling & Annulation

The overall strategy involves two key transformations:

  • Sonogashira Coupling: The C-I bond of the iodopyrazole is coupled with a terminal alkyne. To build the pyrazolo[4,3-b]pyridine scaffold, the chosen alkyne must contain, or be easily converted into, a group that can participate in the pyridine ring formation.

  • Intramolecular Annulation: The pyrazole, now functionalized with an alkyne-containing side chain, undergoes a cyclization reaction to form the fused pyridine ring.

Diagram: Synthetic Workflow to Pyrazolo[4,3-b]pyridine

G cluster_coupling Step 1: Sonogashira Coupling cluster_annulation Step 2: Intramolecular Annulation iodopyrazole 4-Iodo-5-aminopyrazole (Key Intermediate) reagents_coupling PdCl₂(PPh₃)₂, CuI Base (e.g., Et₃N), Solvent intermediate 4-Alkynyl-5-aminopyrazole alkyne Terminal Alkyne (e.g., with a carbonyl group) reagents_coupling->intermediate reagents_annulation Base or Acid Catalyst Heat intermediate->reagents_annulation final_product Pyrazolo[4,3-b]pyridine reagents_annulation->final_product

Caption: General workflow from an iodopyrazole to the target scaffold.

Protocol 2: Sonogashira Coupling of a 4-Iodopyrazole

This protocol describes a typical Sonogashira reaction, which forms a C-C bond between the iodopyrazole and a terminal alkyne.[7][9][10]

Step-by-Step Protocol:

  • To a flask charged with the 4-iodopyrazole (1.0 mmol, 1.0 equiv), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous solvent (e.g., DMF or Et₃N, 10 mL) followed by a liquid amine base (e.g., Et₃N or DIPA, 3.0 mmol, 3.0 equiv) if not used as the solvent.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alkynylpyrazole by column chromatography.

Causality & Trustworthiness: The reaction proceeds via two interconnected catalytic cycles (Palladium and Copper).[7][10] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which then transmetalates to the palladium center. The amine base is crucial for neutralizing the HI generated during the reaction and for regenerating the active catalyst.[8] Using an excess of the alkyne can help drive the reaction to completion.

Part 3: Data Summary & Key Considerations

The efficiency of the key cross-coupling step is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions reported for cross-coupling reactions on pyrazole systems.

ReactionCatalyst (mol%)LigandBaseSolventTemp (°C)Typical YieldReference
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃Et₃N / DIPADMF / THF25 - 8060-95%[5][9]
Suzuki Pd(PPh₃)₄ (3-5%)PPh₃Na₂CO₃ / K₂CO₃Dioxane/H₂O80 - 10065-85%[5][11]
Copper-Free Sonogashira Pd(OAc)₂ (2%)Bulky phosphineCs₂CO₃MeCN6070-90%[10]

Key Considerations & Troubleshooting:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities. Ensure all reactions are run under an inert atmosphere with anhydrous solvents. If yields are low, consider using a more robust ligand or a pre-catalyst.

  • Homocoupling of Alkyne (Glaser coupling): This common side reaction in Sonogashira couplings can be minimized by maintaining anaerobic conditions and adding the alkyne slowly to the reaction mixture.

  • Failed Annulation: If the final cyclization step fails, it may indicate that the electronic nature of the pyrazole and the side chain are not suitable for the chosen conditions. A stronger acid or base catalyst, or higher temperatures, may be required. Alternatively, the functional group on the alkyne may need to be modified to increase its reactivity.

  • Alternative Couplings: For substrates intolerant to copper, a copper-free Sonogashira protocol can be employed.[10] If the Sonogashira route proves challenging, a Suzuki coupling to install a vinyl boronate ester, followed by oxidation and condensation, presents a viable alternative pathway.[11][12]

References

  • Galy, A. M., et al. (2020). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry & Chemical Technology. [Link]
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Galy, A. M., et al. (2020). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
  • SADOWSKI, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 8(23), 12536-12545. [Link]
  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • Sadowski, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC, NIH. [Link]
  • Tabassum, U., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
  • Tabassum, U., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Ye, N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
  • MDPI. (2022).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Stanetty, P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6777-6780. [Link]

Sources

protocol for N-acetyl 4-iodo-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-acetyl 4-iodo-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols for the synthesis of N-acetyl 4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of an acetyl group on the nitrogen and an iodine atom at the C4 position offers orthogonal handles for diverse chemical transformations. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the iodo-substituent serves as a versatile point for derivatization via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] This guide presents two primary, field-proven synthetic pathways: a sequential two-step approach involving the iodination of 1H-pyrazole followed by N-acetylation, and an elegant one-pot dehydration/iodination of a readily accessible dihydropyrazole precursor.[3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction: The Synthetic Utility of N-acetyl 4-iodo-1H-pyrazole

N-acetyl 4-iodo-1H-pyrazole is not merely a molecule; it is a versatile platform for innovation. The N-acetyl group serves as a protecting group that can be readily removed under basic or acidic conditions, while also modulating the electronic properties of the pyrazole ring. The carbon-iodine bond at the 4-position is the key to its synthetic power, providing a reactive site for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions.[1] This capability allows for the rapid construction of complex molecular architectures and the generation of diverse compound libraries essential for modern drug discovery programs.[4]

Synthetic Pathways and Strategy

The synthesis of the target compound can be approached from multiple angles. The choice of strategy often depends on the available starting materials, desired scale, and laboratory capabilities.

  • Pathway A: Sequential Iodination and Acetylation. This is the most direct and classical approach. It begins with the electrophilic iodination of the commercially available 1H-pyrazole ring, which is highly regioselective for the C4 position due to the ring's electronic nature.[1] The resulting 4-iodo-1H-pyrazole is then acetylated on the nitrogen atom. This method is robust and reliable for producing multi-gram quantities.

  • Pathway B: One-Pot Dehydration/Iodination. This advanced methodology offers an efficient route from 2-alkyn-1-ones.[3] The initial reaction with acetylhydrazine forms a 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole intermediate. This intermediate, without isolation, undergoes a dehydration and iodination cascade reaction in the presence of Iodine Monochloride (ICl) to yield the final product under mild, room-temperature conditions.[3] This pathway is particularly advantageous for its step economy and novel transformation.

Below is a diagrammatic representation of the primary synthetic pathway (Pathway A).

Synthesis_Pathway_A pyrazole 1H-Pyrazole iodo_pyrazole 4-iodo-1H-pyrazole pyrazole->iodo_pyrazole Iodination (e.g., NIS or I₂/Oxidant) final_product N-acetyl-4-iodo-1H-pyrazole iodo_pyrazole->final_product N-acetylation (e.g., Ac₂O or AcCl)

Caption: General scheme for the two-step synthesis of N-acetyl 4-iodo-1H-pyrazole.

Materials and Equipment

Reagents & SolventsEquipment
1H-PyrazoleRound-bottom flasks
N-Iodosuccinimide (NIS)Magnetic stirrer with heating plate
Acetonitrile (MeCN), AnhydrousIce bath
Acetic Anhydride (Ac₂O)Reflux condenser
Pyridine, AnhydrousSeparatory funnel
Dichloromethane (DCM)Rotary evaporator
Ethyl Acetate (EtOAc)Thin Layer Chromatography (TLC) plates (silica)
HexanesGlassware for column chromatography
Sodium Thiosulfate (Na₂S₂O₃), sat. aq. soln.Standard laboratory glassware
Sodium Bicarbonate (NaHCO₃), sat. aq. soln.Personal Protective Equipment (PPE)
Brine (sat. aq. NaCl soln.)Chemical fume hood
Anhydrous Magnesium Sulfate (MgSO₄)
Iodine Monochloride (ICl) solution
Lithium Carbonate (Li₂CO₃)
Acetylhydrazine
Toluene

Experimental Protocols

Protocol 1: Two-Step Synthesis via Iodination and N-Acetylation

This protocol is recommended for its reliability and straightforward execution.

Step A: Synthesis of 4-iodo-1H-pyrazole

This procedure utilizes N-Iodosuccinimide (NIS), a mild and highly effective iodinating agent that is safer and easier to handle than molecular iodine with strong oxidants.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M solution) under a nitrogen or argon atmosphere.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise over 15 minutes. The addition is controlled to manage any potential exotherm.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent).

  • Quenching: Upon completion, cool the mixture in an ice bath and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~50 mL). Stir for 10 minutes to reduce any unreacted NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-iodo-1H-pyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Step B: Synthesis of N-acetyl 4-iodo-1H-pyrazole

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add the purified 4-iodo-1H-pyrazole (1.0 eq.) from Step A.

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.5 eq.) as a base and catalyst.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel. Wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a solvent such as ethyl acetate/hexanes to yield pure N-acetyl 4-iodo-1H-pyrazole.

Protocol 2: One-Pot Dehydration/Iodination of a Dihydropyrazole Precursor

This protocol is adapted from the work of Reddy et al. and provides a rapid and elegant entry to the target molecule from alkynones.[3]

Step A: Synthesis of the 1-Acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole Intermediate

  • Reaction Setup: In a round-bottom flask, combine the starting alkynone (e.g., 1,3-diphenylprop-2-yn-1-one) (1.0 eq.) and acetylhydrazine (2.0 eq.) in toluene (approx. 0.2 M).

  • Heating: Heat the mixture to 80 °C with stirring. The reaction is typically complete within 2-4 hours, as monitored by TLC.[3]

  • Cooling: Once the starting alkynone is consumed, cool the reaction mixture to room temperature. The crude dihydropyrazole solution is used directly in the next step without isolation.

Step B: Dehydration and Iodination

  • Reagent Addition: To the crude solution from Step A, add Lithium Carbonate (Li₂CO₃) (2.0 eq.). This base is crucial to neutralize the HCl generated in situ.

  • Iodination: Add a solution of Iodine Monochloride (ICl) (1.5 eq.) in DCM dropwise at room temperature. A color change is typically observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates the complete conversion to the 1-acyl-4-iodo-1H-pyrazole.[3]

  • Workup and Purification: Follow the workup and purification steps (5-7) as detailed in Protocol 1, Step B.

Summary of Reaction Parameters and Expected Results

ParameterProtocol 1 (Step A)Protocol 1 (Step B)Protocol 2
Key Reagents 1H-Pyrazole, NIS4-iodo-1H-pyrazole, Ac₂OAlkynone, Acetylhydrazine, ICl
Solvent AcetonitrileDichloromethaneToluene / Dichloromethane
Temperature 0 °C to RT0 °C to RT80 °C, then RT
Reaction Time 12-16 hours4-6 hours3-7 hours (total)
Expected Yield 75-90%80-95%60-85% (overall)
Product Form White to off-white solidWhite crystalline solidVaries with substrate

Overall Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final purified product for the two-step protocol.

Workflow_Diagram cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Acetylation s1_setup Reaction Setup (Pyrazole, NIS, MeCN) s1_reaction Stir at RT (12-16h) s1_setup->s1_reaction s1_workup Quench (Na₂S₂O₃) & Aqueous Workup s1_reaction->s1_workup s1_purify Purification (Recrystallization) s1_workup->s1_purify s2_setup Reaction Setup (4-Iodopyrazole, Ac₂O, Pyridine) s1_purify->s2_setup Intermediate s2_reaction Stir at RT (4-6h) s2_setup->s2_reaction s2_workup Aqueous Workup (HCl, NaHCO₃) s2_reaction->s2_workup s2_purify Purification & Drying (Recrystallization) s2_workup->s2_purify final_product N-acetyl-4-iodo-1H-pyrazole s2_purify->final_product Final Product

Caption: Step-by-step workflow for the synthesis, workup, and purification.

Safety and Handling

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): A mild irritant. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Iodine and Iodine Monochloride (ICl): Corrosive and toxic. Harmful if inhaled or swallowed and cause severe skin and eye irritation.[3][5] Handle with extreme care.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care.

  • Solvents: Dichloromethane, acetonitrile, and toluene are volatile and have associated health risks. Avoid inhalation and skin contact.[6][7]

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7] Dispose of chemical waste according to institutional and local regulations.[6]

References

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk.
  • 3-Iodo-1H-pyrazole Safety Data Sheets. ECHEMI.
  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. ResearchGate.
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical, Biological and Physical Sciences.
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry of Heterocyclic Compounds.
  • Safety Data Sheet - 4-(4-Iodophenyl)-1h-pyrazole. Fluorochem.
  • Iodine - Safety Data Sheet. Fisher Scientific.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central.
  • An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Benchchem.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Iodine - Safety Data Sheet. Sigma-Aldrich.
  • 4-Iodo-1H-pyrazole - Safety Data Sheet. Fisher Scientific.
  • Identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem.
  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chulalongkorn University Digital Collections.

Sources

Application Notes and Protocols for the Iron-Catalyzed Reduction of Dinitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminonitropyrazoles

The selective reduction of dinitropyrazoles to their corresponding aminonitropyrazoles is a pivotal transformation in the synthesis of high-value compounds, particularly in the fields of energetic materials and pharmaceuticals.[1][2] Aminonitropyrazoles serve as versatile building blocks for the construction of more complex molecular architectures, enabling the fine-tuning of chemical and physical properties. Traditional reduction methods often employ harsh reagents or expensive catalysts, leading to challenges in selectivity, safety, and scalability. The use of elemental iron in the presence of an acid or a salt promoter represents a classical yet highly effective, economical, and environmentally benign approach to nitro group reduction.[3][4] This method, known for its excellent chemoselectivity, allows for the reduction of a nitro group in the presence of other sensitive functionalities.[5] This guide provides a comprehensive overview of the iron-catalyzed reduction of dinitropyrazoles, detailing the underlying mechanism, a step-by-step experimental protocol, and critical considerations for successful execution.

Reaction Mechanism: A Stepwise Electron Transfer Process

The iron-catalyzed reduction of nitroarenes, often referred to as the Béchamp reduction, proceeds through a heterogeneous reaction pathway involving single electron transfers from the surface of the iron metal to the nitro group. While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway is illustrated below.[4]

The reaction is initiated by the transfer of electrons from the elemental iron to one of the nitro groups of the dinitropyrazole. The acidic medium, typically generated from mineral acids like HCl or from salts like ammonium chloride which are weakly acidic in solution, serves to protonate the intermediates and facilitate the elimination of water. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the final amine product. The iron itself is oxidized to form iron oxides.

ReactionMechanism Dinitropyrazole Dinitropyrazole (R-Pz-(NO₂)₂) Nitroso Nitroso Intermediate (R-Pz(NO₂)(NO)) Dinitropyrazole->Nitroso + 2e⁻, + 2H⁺ - H₂O H2O H₂O Hydroxylamine Hydroxylamine Intermediate (R-Pz(NO₂)(NHOH)) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aminonitropyrazole Aminonitropyrazole (R-Pz(NO₂)(NH₂)) Hydroxylamine->Aminonitropyrazole + 2e⁻, + 2H⁺ - H₂O Fe0 Fe(0) Fe_ions Fe(II)/Fe(III) oxides Fe0->Fe_ions Oxidation H_plus H⁺

Caption: Proposed reaction mechanism for the iron-catalyzed reduction of a dinitropyrazole.

A critical aspect of the reduction of dinitropyrazoles is regioselectivity . The electronic and steric environment of each nitro group will dictate which one is preferentially reduced. For instance, in unsymmetrically substituted dinitropyrazoles, one nitro group may be more sterically accessible or electronically activated towards reduction than the other. Careful control of reaction conditions, such as temperature and reaction time, can often be leveraged to favor the formation of a single mono-amino isomer.

Experimental Protocol: Selective Mono-Reduction of 3,4-Dinitropyrazole

This protocol details a general procedure for the selective mono-reduction of a dinitropyrazole, using 3,4-dinitropyrazole as a representative substrate. The conditions are designed to favor the formation of the corresponding aminonitropyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dinitropyrazole≥98%Commercial SourceHandle with care, potentially energetic.[6]
Iron powder (<100 mesh)ReagentCommercial SourceA fine powder increases surface area and reaction rate.
Ammonium chloride (NH₄Cl)ACS ReagentCommercial Source
Ethanol (EtOH)AnhydrousCommercial Source
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS ReagentCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor neutralization.
Celite®Commercial SourceFor filtration.
Equipment Setup
  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating mantle or oil bath.

  • Buchner funnel and filter flask.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Start Charge flask with Dinitropyrazole, EtOH, and Water AddReagents Add NH₄Cl and Iron Powder Start->AddReagents Reflux Heat to Reflux (e.g., 70-80 °C) AddReagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Workup & Extraction (EtOAc/NaHCO₃) Concentrate->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Crude Product Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for the iron-catalyzed reduction of dinitropyrazoles.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, suspend 3,4-dinitropyrazole (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (e.g., 4.0 eq) followed by iron powder (e.g., 4.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. The reaction is typically exothermic, so careful heating is advised initially.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is crucial to avoid over-reduction to the diamino product.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with ethanol.[7]

  • Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate. Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[7]

  • Workup - Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude aminonitropyrazole. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of Products

The successful synthesis of the aminonitropyrazole should be confirmed by a suite of spectroscopic techniques.

CharacterizationFlow Crude Crude Product Purified Purified Product Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR IR FTIR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS Analysis_Complete Structure Confirmed NMR->Analysis_Complete IR->Analysis_Complete MS->Analysis_Complete

Sources

Application Notes & Protocols: A-Comprehensive Guide to the-Synthesis of 4-Substituted Pyrazole-3,5-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazole-3,5-diamine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Compounds incorporating this core have demonstrated a wide spectrum of biological activities, including potential applications as antibacterial, antiviral, and anticancer agents.[1][2] Specifically, their role as inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and caspase-3 has positioned them as promising candidates for cancer therapy.[1] The strategic introduction of substituents at the C4 position of the pyrazole ring is a key approach for modulating the pharmacological properties and target selectivity of these molecules. This guide provides a detailed overview of established and innovative synthetic strategies for preparing 4-substituted pyrazole-3,5-diamines, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to 4-Substituted Pyrazole-3,5-diamines

The synthesis of 4-substituted pyrazole-3,5-diamines can be broadly categorized into two primary strategies:

  • Construction of the pyrazole ring from a substituted precursor: This approach involves the cyclization of a malononitrile derivative, already bearing the desired C4 substituent, with hydrazine. While seemingly straightforward, this method can be hampered by side reactions and limitations in the availability of the substituted malononitriles, sometimes leading to unsatisfactory yields.[1]

  • Post-functionalization of a pre-formed pyrazole core: This strategy begins with a readily available pyrazole, which is then functionalized at the C4 position. This often involves electrophilic substitution or cross-coupling reactions on a suitably activated pyrazole intermediate. This approach generally offers greater flexibility and access to a wider range of derivatives.

This guide will focus on a highly efficient and versatile post-functionalization strategy that combines Suzuki-Miyaura cross-coupling with a subsequent reduction step. This method has proven effective for the synthesis of 4-aryl, 4-heteroaryl, and 4-styryl pyrazole-3,5-diamines.[1][3]

Key Synthetic Pathways Overview

The following diagram illustrates the primary synthetic pathways for the preparation of 4-substituted pyrazole-3,5-diamines, highlighting the key intermediates and reaction types.

Synthetic_Pathways cluster_0 Strategy 1: Ring Formation cluster_1 Strategy 2: Post-Functionalization Substituted_Malononitrile R-CH(CN)2 Target_1 4-R-Pyrazole-3,5-diamine Substituted_Malononitrile->Target_1 Cyclization Hydrazine N2H4 Hydrazine->Target_1 4_Bromo_Dinitro 4-Bromo-3,5-dinitro-1H-pyrazole Coupled_Product 4-R-3,5-dinitro-1H-pyrazole 4_Bromo_Dinitro->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product Target_2 4-R-Pyrazole-3,5-diamine Coupled_Product->Target_2 Reduction

Figure 1: Primary synthetic strategies for 4-substituted pyrazole-3,5-diamines.

Protocol 1: Synthesis of 4-Aryl/Heteroaryl-1H-pyrazole-3,5-diamines via Suzuki-Miyaura Coupling and Reduction

This protocol details a robust two-step synthesis that is broadly applicable to a variety of aryl and heteroaryl boronic acids.[1][3] The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an iron-catalyzed reduction of the nitro groups.

Step 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate.[4][5][6] In this protocol, 4-bromo-3,5-dinitro-1H-pyrazole is coupled with a variety of boronic acids. The use of the XPhos Pd G2 precatalyst is crucial for achieving high yields with a broad range of substrates, including electron-rich, electron-deficient, and sterically hindered boronic acids.[1][3]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Reactants: 4-bromo-3,5-dinitro-1H-pyrazole, boronic acid, K3PO4 Add_Catalyst Add XPhos Pd G2 and Solvent (Dioxane/H2O) Start->Add_Catalyst Reaction Heat at 80 °C (Monitor by TLC/LC-MS) Add_Catalyst->Reaction Workup Aqueous Workup (EtOAc extraction) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product 4-Substituted-3,5-dinitro-1H-pyrazole Purification->Product

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst and Solvent Addition: Add the XPhos Pd G2 precatalyst (0.02 equiv). Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of 0.1 M with respect to the 4-bromo-3,5-dinitro-1H-pyrazole.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 4-substituted-3,5-dinitro-1H-pyrazole.

Step 2: Iron-Catalyzed Reduction of Dinitropyrazoles

The subsequent reduction of the dinitro-pyrazole intermediate to the corresponding diamine is efficiently achieved using hydrazine hydrate in the presence of iron catalyst.[1][3] This method is generally high-yielding and avoids the use of more hazardous reducing agents.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-substituted-3,5-dinitro-1H-pyrazole (1.0 equiv) in ethanol.

  • Catalyst and Reagent Addition: Add iron(III) chloride (0.1 equiv) and activated carbon. Heat the mixture to reflux.

  • Hydrazine Addition: Add hydrazine hydrate (10 equiv) dropwise to the refluxing mixture.

  • Reaction: Continue to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst and carbon. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used without further purification or can be recrystallized from a suitable solvent system to yield the pure 4-substituted-1H-pyrazole-3,5-diamine.

Data Summary: Scope of the Suzuki-Miyaura Coupling

The following table summarizes the yields for the two-step synthesis of various 4-substituted pyrazole-3,5-diamines, demonstrating the broad applicability of this method.[1][3]

EntryBoronic Acid (R-B(OH)₂)4-Substituted-3,5-dinitropyrazole Yield (%)4-Substituted-pyrazole-3,5-diamine Yield (%)
1Phenylboronic acid9295
24-Methoxyphenylboronic acid9596
34-Chlorophenylboronic acid8993
43-Thienylboronic acid8591
52-Naphthylboronic acid9094

Alternative Strategies for C4-Functionalization

While the Suzuki-Miyaura coupling is highly effective for introducing aryl and heteroaryl groups, other methods are available for incorporating different substituents at the C4 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9][10][11] This reaction can be applied to pyrazole derivatives to introduce a formyl group at the C4 position, which can then be further elaborated.

Reaction Principle: The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]

General Procedure:

  • Preparation of the Vilsmeier reagent by adding POCl₃ to DMF at low temperature.

  • Addition of the pyrazole substrate to the pre-formed Vilsmeier reagent.

  • Heating the reaction mixture to drive the formylation.

  • Aqueous workup to hydrolyze the intermediate and yield the 4-formylpyrazole.

Cyanation

The introduction of a nitrile group at the C4 position can be achieved through palladium-catalyzed cyanation of a 4-halopyrazole.[12][13][14] This provides a versatile handle for further synthetic transformations.

Reaction Principle: This cross-coupling reaction typically employs a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂), to replace a halide with a nitrile group.[12][13]

General Procedure:

  • Combine the 4-halopyrazole, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and Zn(CN)₂ in a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous workup and purify the product by chromatography or recrystallization.

Troubleshooting and Mechanistic Insights

Suzuki-Miyaura Coupling:

  • Low Yields: Incomplete reaction may be due to catalyst deactivation or poor quality of the boronic acid. Ensure all reagents and solvents are properly degassed to remove oxygen. The use of a slight excess of the boronic acid can also be beneficial.

  • Side Products: Homocoupling of the boronic acid can occur. Optimizing the reaction temperature and catalyst loading can minimize this side reaction.

Reduction Step:

  • Incomplete Reduction: If the reduction is sluggish, the activity of the iron catalyst may be low. Ensure the use of a high-surface-area iron source. The reaction is also sensitive to the quality of the hydrazine hydrate.

Mechanistic Rationale for Catalyst Choice: The choice of the XPhos ligand in the Suzuki-Miyaura coupling is critical. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the aryl bromide and facilitates the subsequent reductive elimination step, leading to higher catalytic turnover and broader substrate scope.

Conclusion

The synthesis of 4-substituted pyrazole-3,5-diamines is a critical endeavor in the development of new therapeutic agents. The post-functionalization strategy, particularly the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole followed by reduction, offers a highly efficient, versatile, and scalable route to a diverse range of these valuable compounds. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently access these important building blocks for drug discovery and development.

References

  • Kryštof, V., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(44), 9348-9355. [Link]
  • Kryštof, V., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(44), 9348-9355. DOI:10.1039/C7OB02373A. [Link]
  • Rasmussen, M. K., et al. (2019). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 10(4), 549-557. [Link]
  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]
  • Patel, H., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies, 6(8), 653-664. [Link]
  • Patel, H., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity.
  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(21), 7385. [Link]
  • Al-Hourani, B. J., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1494. [Link]
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Singh, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27381. [Link]
  • Parveen, M., et al. (2011). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
  • Oue, M., et al. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 25. [Link]
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Pharmaceuticals, 14(10), 1049. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
  • Kumar, D. S., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
  • Sun, H., et al. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1646. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic-chemistry.org. [Link]
  • Thomas, A., & Aravindakshan, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33811-33827. [Link]
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]
  • Cernak, T., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 81(1), 189. [Link]
  • Kim, J., et al. (2010). A New Combined Source of “CN” from N,N-Dimethylformamide and Ammonia in the Palladium-Catalyzed Cyanation of Aryl C−H Bonds. Journal of the American Chemical Society, 132(31), 10666-10668. [Link]
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
  • Request PDF. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Van der Eycken, J., et al. (2022).
  • Larsson, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3163. [Link]

Sources

Troubleshooting & Optimization

improving yield and purity in 4-iodopyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and product purity. 4-Iodopyrazole is a critical building block in medicinal chemistry, offering a versatile handle for diversification through cross-coupling reactions.[1][2] However, its synthesis can present challenges related to regioselectivity, yield, and purification. This guide offers troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 4-iodopyrazole?

A1: Several reliable methods exist, each with distinct advantages. The choice often depends on the substrate's reactivity and the desired scale.

  • Iodine with an Oxidant: This is a classic and cost-effective approach. Systems like Iodine/Hydrogen Peroxide (I₂/H₂O₂) in water are considered "green" and efficient.[3][4] For less reactive pyrazoles, a stronger oxidant like Ceric Ammonium Nitrate (CAN) can be used with iodine in an organic solvent.[5][6][7]

  • N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent. It is often used for substrates that may be sensitive to harsher oxidative conditions.[3][6] For electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) is frequently added to enhance reactivity.[3][7]

  • Iodine Monochloride (ICl): ICl is a potent iodinating agent. It's particularly useful in one-pot dehydration/iodination sequences starting from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[8][9]

Q2: How can I control the regioselectivity to ensure iodination occurs at the C4 position?

A2: Electrophilic substitution on the pyrazole ring is electronically favored at the C4 position, which is the most nucleophilic site.[1][10] However, achieving exclusive C4 selectivity can be challenging.

  • Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically block the C5 position, thus directing the electrophile to C4.[3]

  • Reaction Conditions: The choice of iodinating agent and solvent system is critical. Methods employing electrophilic iodine sources like I₂/oxidant or NIS generally provide high selectivity for the C4 position.[7][11]

  • Avoiding C5 Iodination: C5-iodopyrazoles are typically synthesized via a different mechanistic pathway, such as deprotonation with a strong base (e.g., n-BuLi) to form a lithium pyrazolide, followed by quenching with elemental iodine.[6][7][8][11] Therefore, avoiding organometallic intermediates is key to preventing C5 iodination.

Q3: What are the most common side reactions I should be aware of?

A3: Several side reactions can reduce yield and complicate purification.

  • Over-iodination: Highly activated pyrazole rings can react further to form di- or even tri-iodinated products.[11]

  • Reaction at Substituents: If the pyrazole has other susceptible functional groups (e.g., electron-rich aromatic rings, triple bonds), iodination can occur at these sites as well.[11][12][13]

  • Deacylation: When using N-acylpyrazoles under acidic conditions (which can be generated by reagents like ICl), the acyl group can be cleaved.[9][11]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of 4-iodopyrazole in a problem-solution format.

Problem 1: Low Yield or No Reaction

Q: My reaction shows very low conversion to 4-iodopyrazole. What are the potential causes and solutions?

Low yields are a frequent issue stemming from suboptimal reagents, conditions, or substrate reactivity.[3][14] A systematic approach is crucial for diagnosis.[15]

Potential Cause Explanation & Causality Recommended Solution(s)
Insufficient Reagent Electrophilicity Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough for electron-deficient pyrazoles.[3][16] The reaction relies on the in-situ generation of a more potent electrophilic species (like I⁺).Switch to a more powerful iodinating system. For deactivated substrates, consider using NIS with an acid catalyst (e.g., TFA, H₂SO₄) or I₂ with a strong oxidant like CAN.[3][5][6][17]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time significantly impact kinetics. Some reactions require heating to overcome the activation energy barrier.[5][14] The solvent must be appropriate for both reactant solubility and the reaction mechanism.Optimize reaction conditions. For less reactive pyrazoles, heating may be necessary (e.g., NIS/TFA at 80 °C).[3][6] If solubility is an issue, switch to a more suitable solvent like acetonitrile, acetic acid, or THF. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3][5]
Reagent Decomposition or Impurity Iodinating agents like ICl and NIS can be sensitive to moisture.[18] Impurities in starting materials or solvents can poison catalysts or cause side reactions.[14]Ensure high-quality reagents and anhydrous conditions. Use freshly opened or properly stored iodinating agents. Purify starting materials if necessary and use dry solvents, especially for moisture-sensitive reactions.[14]
Deacylation of Starting Material If starting with an N-acylpyrazole, acidic byproducts (e.g., HCl from ICl) can cleave the protecting group, leading to a mixture of products.[9][11]Add a non-nucleophilic base. Including a base like lithium carbonate (Li₂CO₃) can neutralize acidic byproducts and prevent deacylation.[9][11]
Troubleshooting Workflow for Low Yield

start Low Yield Observed sub_react Assess Substrate Reactivity (Electron-rich vs. -poor) start->sub_react deactivated Substrate is Deactivated sub_react->deactivated Poor activated Substrate is Activated sub_react->activated Good cond Verify Reaction Conditions (Temp, Time, Solvent) reagent Check Reagent Quality (Purity, Anhydrous?) cond->reagent Optimal sol_cond Optimize Conditions (Increase Temp, Change Solvent) cond->sol_cond Suboptimal sol_purify Use Fresh/Purified Reagents Ensure Dry Conditions reagent->sol_purify Poor/Wet sol_reagent Use Stronger Iodinating Agent (e.g., NIS/TFA, I2/CAN) deactivated->sol_reagent activated->cond

Workflow for diagnosing low reaction yield.
Problem 2: Formation of Impurities and Byproducts

Q: My crude product is a complex mixture containing isomers and/or over-iodinated species. How can I improve purity?

Achieving high purity requires controlling both regioselectivity and the stoichiometry of the reaction.

Problem Probable Cause Recommended Solution(s)
Over-iodination (Di/Tri-iodides) The pyrazole ring is highly activated by electron-donating groups, making it susceptible to further iodination.[11] Excess iodinating agent is a common culprit.Carefully control stoichiometry. Use 1.0-1.1 equivalents of the iodinating agent. Consider adding the agent portion-wise or via syringe pump to maintain a low concentration. Use milder conditions. Lowering the reaction temperature can reduce the rate of the second iodination.[11]
Formation of 5-Iodo Isomer While electrophilic attack favors C4, some conditions might allow for competitive C5 iodination. This is rare unless using organometallic routes.Confirm your synthetic route. Ensure you are using an electrophilic iodination method (e.g., NIS, I₂/oxidant). Avoid strong bases like n-BuLi, which promote C5-lithiation and subsequent iodination.[7][11]
Iodination of Substituents Electron-rich substituents (e.g., anisole, aniline) on the pyrazole ring can undergo electrophilic iodination, sometimes faster than the pyrazole C4 position.[7][11]Employ a more regioselective method. Milder conditions may help. If the problem persists, consider using a protecting group on the susceptible substituent, which can be removed after the pyrazole iodination step.[11]
Problem 3: Purification Challenges

Q: I'm struggling to isolate pure 4-iodopyrazole from the crude mixture. What are the best purification strategies?

Purification can be difficult due to the similar polarities of the starting material, product, and byproducts.[3][19]

Recrystallization:

  • Best for: Larger scale (multi-gram) purification when the product is a solid and impurities have different solubility profiles.[3][19]

  • Troubleshooting:

    • "Oiling Out": This occurs when the compound melts before it dissolves or the solution is cooled too quickly.[19] Solution: Use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent.[19]

    • No Crystals Form: The solution may be supersaturated or too dilute. Solution: Try scratching the inside of the flask with a glass rod, adding a seed crystal, reducing the solvent volume, or cooling further in an ice bath.[19]

Column Chromatography:

  • Best for: Smaller scales or for separating compounds with very similar polarities (e.g., isomers).[3][19]

  • Tips for Success:

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation (ΔRf > 0.2). A common system is a gradient of ethyl acetate in hexane.[19]

    • Loading: For difficult separations, dry loading the crude product (adsorbing it onto a small amount of silica gel) is often more effective than wet loading.[19]

    • Column Packing: Ensure the column is packed evenly without air bubbles to prevent channeling and poor separation.[19]

General Purification Workflow

start Crude Product is_solid Is Product Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Impure recrystallize->column Fails / Oiling Out pure Pure 4-Iodopyrazole recrystallize->pure Successful column->pure

Decision workflow for purification.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for common and effective syntheses of 4-iodopyrazole.

Protocol 1: Green Iodination with I₂/H₂O₂ in Water

This protocol is advantageous due to its use of water as a solvent and the generation of water as the only byproduct, making it environmentally friendly.[3][4]

  • Setup: To a round-bottom flask, add the starting pyrazole (1.0 mmol, 1.0 eq) and water (5 mL). Stir to create a suspension.

  • Reagent Addition: Add elemental iodine (I₂) (0.5 mmol, 0.5 eq).

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 mmol, 0.6 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[3]

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and TFA

This method is highly effective for less reactive, electron-deficient pyrazoles.[3][6][7]

  • Setup: In a round-bottom flask, dissolve the pyrazole substrate (1.0 mmol, 1.0 eq) in glacial acetic acid (1 mL).

  • Reagent Addition: Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol, 1.5 eq) in trifluoroacetic acid (TFA) (1 mL).

  • Reaction: Heat the resulting mixture to 80 °C and stir overnight. Monitor reaction completion by TLC or LC-MS.

  • Cooling & Dilution: Cool the solution to room temperature and dilute with dichloromethane (DCM) (60 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography.[3][6]

Protocol 3: C4-Selective Iodination using I₂/CAN

This protocol uses Ceric Ammonium Nitrate as an oxidant and is highly regioselective for the C4 position on many pyrazole scaffolds.[6][7]

  • Setup: To a solution of the starting pyrazole (1.0 mmol, 1.0 eq) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 1.3 eq).

  • Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 eq).

  • Reaction: Reflux the reaction mixture overnight.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).

  • Workup: Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (5 mL), followed by water (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[6][7]

References

  • Benchchem. (n.d.). identifying side reactions in the synthesis of iodinated pyrazoles.
  • Benchchem. (n.d.). .
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives.
  • Kavtaskin, A. et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Iodopyrazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
  • Kavtaskin, A. et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
  • Pereira, C. M. P. et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry.
  • Benchchem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
  • Bak, A. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health.
  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Benchchem. (n.d.). troubleshooting low yields in ICl iodination reactions.
  • Olah, G. A. et al. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Katritzky, A. R. et al. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central.
  • Benchchem. (n.d.). managing reaction conditions for selective iodination.
  • Lyalin, B. V. & Petrosyan, V. A. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.

Sources

Technical Support Center: Purification of Crude 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the purification of 4-iodo-1-phenyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this key synthetic intermediate. The following question-and-answer guides are structured to address specific experimental challenges, explaining the causality behind each step to ensure robust and reproducible outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses high-level questions regarding impurities, product stability, and the initial choice of purification methodology.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Material: Residual 1-phenyl-1H-pyrazole is a common impurity, especially in cases of incomplete reaction.

  • Iodinating Agent Residues: Depending on the method, you may have residual N-iodosuccinimide (NIS), iodine (I₂), or byproducts from these reagents (e.g., succinimide).[1]

  • Regioisomers: A significant challenge in pyrazole chemistry is controlling regioselectivity. It is possible to form the 5-iodo isomer, particularly if the reaction conditions are not optimized for 4-position substitution.[2][3]

  • Over-iodinated Products: The pyrazole ring can be susceptible to further iodination, leading to di-iodinated species, especially if an excess of a powerful iodinating agent is used.[3]

Q2: My final product has a yellow or brown tint, even after initial purification. What causes this and how can I remove the color?

A: A yellow or brown discoloration in iodinated compounds often indicates the presence of elemental iodine (I₂).[4] This can arise from two main sources:

  • Residual Iodine from Workup: Incomplete quenching of the iodinating reagent during the reaction workup. A wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is designed to remove I₂, but trace amounts may persist.[2]

  • Product Degradation: The carbon-iodine bond can be labile, particularly when exposed to light or heat. This cleavage releases I₂, causing the discoloration.[4]

Troubleshooting Strategies:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of Celite. The charcoal effectively adsorbs colored impurities.[5]

  • Silica Gel Plug: For a quicker cleanup, dissolve your compound in a minimal amount of a low-polarity solvent (like dichloromethane or hexane/ethyl acetate) and pass it through a short column ("plug") of silica gel. The highly colored impurities are often more polar and will be retained on the silica.[5]

  • Recrystallization: This method is often very effective at excluding colored impurities, which will remain in the mother liquor.[5]

Q3: How should I properly store purified this compound to ensure its long-term stability?

A: As aryl iodides can be sensitive, proper storage is critical to prevent degradation.

  • Protect from Light: Store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil to prevent light-induced decomposition of the C-I bond.[4]

  • Control Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid unnecessary or prolonged heating of solutions.[4]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider using high-purity solvents that have been degassed. Storing under an inert atmosphere of nitrogen or argon can minimize oxidative degradation pathways.[4]

Part 2: Selecting Your Purification Strategy

The choice between column chromatography and recrystallization is the most common decision point. This is dictated by the nature of the crude product, the types of impurities present, and the required scale.

Q4: Should I use column chromatography or recrystallization to purify my crude product?

A: This decision depends primarily on two factors: the physical state of your crude product and the nature of the impurities.

  • If your crude product is a solid and you suspect impurities have different solubilities: Recrystallization is often the most efficient and scalable method. It is excellent for removing small amounts of impurities from a large amount of product.[1]

  • If your product is an oil or a solid contaminated with isomers: Column chromatography is the preferred method. It is unparalleled for separating compounds with similar polarities, such as regioisomers, which are very difficult to remove by recrystallization.[1][5]

The following workflow provides a decision-making framework.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_isomer Are isomeric impurities suspected (via TLC/NMR)? is_solid->is_isomer Yes is_oil Product is an oil or waxy solid is_solid->is_oil No recrystallize Attempt Recrystallization is_isomer->recrystallize No chromatography Perform Column Chromatography is_isomer->chromatography Yes is_oil->chromatography G start Compound has 'Oiled Out' reheat Re-heat the solution until homogeneous start->reheat add_solvent Add more of the 'good' solvent to reduce saturation reheat->add_solvent cool_slowly Allow solution to cool much more slowly add_solvent->cool_slowly seed_crystal Add a seed crystal at a lower temperature cool_slowly->seed_crystal success Crystals Form seed_crystal->success Yes

Sources

Technical Support Center: Optimizing Regioselectivity of Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole iodination. As a core functionalization strategy in medicinal chemistry and drug development, the regioselective introduction of iodine to the pyrazole scaffold is a critical transformation. Iodinated pyrazoles are versatile building blocks, primarily for cross-coupling reactions that enable the rapid diversification of molecular structures.[1][2] However, controlling the position of iodination—typically between the C4 and C5 positions—can be challenging and is highly dependent on the substrate's electronic and steric properties, as well as the chosen reaction conditions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic principles governing regioselectivity and offer validated protocols to help you achieve your desired isomer with high fidelity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced by researchers during pyrazole iodination experiments.

Q1: What are the primary sites of iodination on a pyrazole ring, and what factors determine the outcome?

A1: The pyrazole ring has three carbon positions available for functionalization (C3, C4, and C5). For electrophilic substitution reactions like iodination, the C4 position is the most common site of attack.[1] This is because the C4 position is the most electron-rich and nucleophilic in a typical pyrazole system.[1] However, the regioselectivity is heavily influenced by:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrazole ring activate it towards electrophilic attack, sometimes leading to over-iodination.[3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, potentially requiring harsher conditions.[4][5]

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions can hinder access to the adjacent C4 position, potentially slowing the reaction or requiring more forcing conditions.[6]

  • Reaction Mechanism: The choice of reagents dictates the mechanism. Standard electrophilic iodination methods (e.g., I₂, NIS, ICl) will favor the C4 position. To achieve C5 iodination, a different strategy involving deprotonation with a strong base (like n-BuLi) followed by quenching with an iodine source is typically required.[3][7]

Q2: My reaction is producing an inseparable mixture of C4- and C5-iodo isomers. How can I improve the selectivity?

A2: A mixture of isomers usually indicates that the reaction conditions are not selective enough for your specific substrate. To gain control, you must choose a method that strongly favors one mechanistic pathway over the other.

  • For C4-Selectivity: Ensure you are using a purely electrophilic iodination system. Reagents like N-Iodosuccinimide (NIS) in acidic media, or Iodine (I₂) with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂), are highly effective for directing iodination to the C4 position.[3][7][8]

  • For C5-Selectivity: Exclusive C5 iodination is achieved by switching to a directed metalation pathway. This involves deprotonating the C5 position with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a pyrazolide anion, which is then trapped with elemental iodine.[3][7] This method is highly selective as C5 is the most acidic carbon proton.

Q3: I am observing over-iodination, resulting in di- or tri-iodinated products. How can this be prevented?

A3: Over-iodination is a common issue, especially when the pyrazole ring is activated by electron-donating groups.[3] To mitigate this:

  • Control Stoichiometry: Carefully control the amount of the iodinating agent used. Start with 1.0 to 1.2 equivalents and monitor the reaction closely by TLC or LC-MS.

  • Use Milder Conditions: Lower the reaction temperature and shorten the reaction time.

  • Reduce Reagent Reactivity: Switch to a less reactive iodinating agent. For example, if ICl is causing over-iodination, NIS under neutral or mildly acidic conditions might be a better choice.[3]

Q4: Are there "green," environmentally friendly methods for pyrazole iodination?

A4: Yes. A highly effective and practical green method involves using molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water.[9][10] This protocol is advantageous because water is the solvent and the only byproduct is also water, making it an environmentally benign option that often produces high yields of the C4-iodo isomer.[3][9][10]

Section 2: Troubleshooting Guide & Optimization

This section provides solutions for specific experimental failures, explaining the causality behind the issue and offering concrete steps for resolution.

Issue 1: Low Yield of the Desired Iodinated Product
Potential CauseRecommended Solution(s)
Deactivated Pyrazole Ring If your pyrazole contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃), standard conditions may be insufficient. Increase the reaction temperature or switch to a more potent iodinating system, such as N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[6][11][12]
Reaction with Other Functional Groups Susceptible functional groups on your molecule (e.g., electron-rich aromatic rings, alkynes) can compete for the iodinating agent.[3][13] Consider protecting these groups before iodination or choose a more regioselective method.[3]
Deacylation of N-Acylpyrazole If you are using an N-acylpyrazole and acidic conditions are generated (e.g., from ICl), the acyl group can be cleaved. Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture to neutralize the acid.[3][14]
Incomplete Reaction If starting material remains, the reaction may not have reached completion. Try increasing the reaction time, temperature, or the stoichiometry of the iodinating agent. Always monitor progress by TLC or LC-MS.[3]
Issue 2: Unwanted Side Reactions and Product Mixtures
Potential CauseRecommended Solution(s)
Formation of Azo-Linked Dimers This side reaction can occur under specific conditions, particularly with higher concentrations of nitrogen triiodide.[3][15] If you observe this, switch to a different iodinating system.
Iodination of a Substituent An electron-rich aromatic substituent (e.g., an anisole ring) on the pyrazole can also undergo electrophilic iodination.[3] To avoid this, employ a milder, more regioselective method for the pyrazole core or temporarily install a blocking group on the susceptible aromatic ring.[3]
Product is a Complex, Inseparable Mixture This often occurs if the substrate contains functional groups that are unstable under the reaction conditions (e.g., certain sulfonamides).[3] Consider a different iodination protocol with milder conditions (e.g., I₂/H₂O₂ in water) or modify the substrate to a more stable derivative before iodination.[3]

Section 3: Key Experimental Protocols

The following are detailed, step-by-step methodologies for achieving highly regioselective iodination at either the C4 or C5 position.

Protocol 1: Highly Regioselective C4-Iodination using I₂ and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a wide range of pyrazoles, including those with trifluoromethyl substituents, to yield the C4-iodo isomer.[7][12]

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask, dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).[10][12]

  • Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.[10][12]

  • Reflux the reaction mixture overnight. Monitor the consumption of starting material by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.[10][12]

  • Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine.[10][12]

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Exclusive C5-Iodination via Deprotonation with n-BuLi

This protocol achieves exclusive C5-iodination by deprotonating the most acidic C-H bond on the pyrazole ring, followed by electrophilic trapping with iodine.[7]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, argon-purged flask, add the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) and dissolve it in dry THF (5 mL).[3][7]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[10][12]

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring. A color change is often observed.[7][10]

  • Stir the mixture at -78 °C for 10-30 minutes to ensure complete formation of the lithium pyrazolide.[10][12]

  • Add a solution of iodine (1.4 equivalents) in dry THF (3 mL) to the reaction mixture.[7][10]

  • Allow the reaction to warm gradually to room temperature over 2-4 hours.[7][12]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3][10]

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with saturated aqueous sodium thiosulfate and then with brine.

  • Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.[10]

Section 4: Mechanistic Insights and Decision Making

Understanding the underlying mechanism is key to troubleshooting and optimizing your reaction. The choice between C4 and C5 iodination is a classic example of kinetic versus thermodynamic control and reagent-driven selectivity.

  • Electrophilic Aromatic Substitution (Favors C4): This is the kinetically favored pathway. The C4 position of the pyrazole ring is the most electron-rich and readily attacked by an electrophile (I⁺). Reagents like I₂/CAN, NIS, and ICl generate this electrophilic iodine species, leading to selective C4 functionalization.[1]

  • Deprotonation-Trapping (Favors C5): This pathway relies on the acidity of the ring protons. The C5 proton is generally the most acidic due to the inductive effect of the adjacent nitrogen atom. A strong, non-nucleophilic base like n-BuLi will selectively remove this proton, creating a nucleophilic carbanion at C5, which then attacks molecular iodine.[3][7]

Decision Workflow for Pyrazole Iodination

Use the following diagram to select the appropriate synthetic strategy based on your target molecule.

G start What is the desired regioisomer? c4_target Target: C4-Iodo Pyrazole start->c4_target C4 c5_target Target: C5-Iodo Pyrazole start->c5_target C5 c4_pathway Select Electrophilic Iodination Pathway c4_target->c4_pathway c5_pathway Select Deprotonation / Iodination Pathway c5_target->c5_pathway reagent_choice Choose Reagent System: - I₂/CAN (Robust) - I₂/H₂O₂ (Green) - NIS/Acid (For deactivated rings) c4_pathway->reagent_choice c5_conditions Use Strong Base: - n-BuLi or LDA - Anhydrous conditions - Low Temperature (-78 °C) c5_pathway->c5_conditions troubleshoot_c4 Troubleshooting: - Low yield? Use stronger oxidant/acid. - Over-iodination? Reduce equivalents. reagent_choice->troubleshoot_c4 troubleshoot_c5 Troubleshooting: - No reaction? Check for acidic  protons elsewhere on substrate. - Low yield? Ensure anhydrous setup. c5_conditions->troubleshoot_c5

Caption: Decision workflow for selecting the correct pyrazole iodination method.

Generalized Reaction Workflow

The following diagram illustrates the typical steps involved in an electrophilic iodination experiment.

G sub 1. Dissolve Pyrazole in Solvent reagent 2. Add Iodinating Reagent (e.g., I₂/CAN) sub->reagent react 3. Stir/Heat (Monitor by TLC/LC-MS) reagent->react quench 4. Quench Reaction (e.g., aq. Na₂S₂O₃) react->quench workup 5. Aqueous Workup & Extraction quench->workup purify 6. Dry & Purify (Column Chromatography) workup->purify product Isolated Iodo-Pyrazole purify->product

Sources

Technical Support Center: Optimization of Microwave-Assisted Suzuki Coupling Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, field-proven insights, and robust protocols for optimizing your microwave-assisted Suzuki-Miyaura cross-coupling reactions. Instead of a generic overview, we will directly address the specific, practical challenges encountered in the lab through a detailed troubleshooting and FAQ format.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceuticals and materials science.[1][2] The integration of microwave irradiation has revolutionized this process, dramatically cutting reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[2][3][4] However, the speed and efficiency of microwave heating also necessitate careful optimization to avoid common pitfalls. This guide will help you navigate those challenges.

Part 1: Core Mechanical Principles

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[1] The reactivity of the halide partner is crucial here, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium center. This step requires activation by a base, which forms a boronate species [-B(OH)₃]⁻, making the R² group more nucleophilic and facilitating the transfer.[5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants1 R¹-X Reactants1->OxAdd Reactants2 R²-B(OR)₂ Reactants2->Transmetal Base Base (e.g., OH⁻) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Troubleshooting Guide & FAQs

This section is structured to help you diagnose and solve common experimental issues.

Category 1: Low Yield & Incomplete Conversion

Q1: My reaction has stalled or is giving very low yield. What are the first things I should check?

A1: Low yield is the most common issue. A systematic check of your setup and reagents is the first step.

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[7] Inadequate degassing or a poor inert atmosphere (Argon or Nitrogen) allows for their oxidation, deactivating the catalyst and halting the reaction. Ensure all solvents are thoroughly degassed and the reaction vessel is purged before heating.

  • Reagent Purity & Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[7] This is especially true for electron-deficient arylboronic acids. Use fresh, high-purity reagents. If decomposition is suspected, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[7]

    • Catalyst/Ligand: Pd(II) precatalysts can degrade, and phosphine ligands can oxidize over time.[7] Use fresh catalyst and ligands stored under an inert atmosphere.

  • Base & Solvent Quality: Ensure your base is pure and your solvents are anhydrous (unless using an aqueous system) and properly degassed.[7]

Q2: I'm using an aryl chloride, and the reaction is not working. Why?

A2: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[4][7] Standard catalyst systems like Pd(PPh₃)₄ may be ineffective. To successfully couple aryl chlorides, you need a more active catalyst system.

  • Causality: The C-Cl bond is stronger than C-Br or C-I, making it harder for the Pd(0) to insert. This requires a more electron-rich palladium center to facilitate the oxidative addition.

  • Solution: Use specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands stabilize the Pd(0) species and increase its electron density, promoting the reaction with less reactive chlorides.

Q3: My boronic acid seems to be decomposing before it couples. How can I prevent this?

A3: This is likely protodeboronation, a major side reaction.[7][10] It is often exacerbated by high temperatures, extended reaction times, and the choice of base.

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or the presence of excess water can accelerate protodeboronation.[7] Consider a weaker base (e.g., K₂CO₃, K₃PO₄) or using anhydrous conditions if possible.

  • Microwave Parameters: Microwave heating provides rapid temperature elevation.[2] Use this to your advantage by programming a short reaction time (e.g., 10-20 minutes). Prolonged exposure to high temperatures, even in a microwave, will promote decomposition.

  • Stable Boron Reagents: As mentioned, using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts can protect the boron group. These reagents often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of decomposition.[7]

Category 2: Side Reaction Management

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Check Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Verify Purity: - Boronic Acid - Catalyst - Solvent/Base Start->Check_Reagents Side_Reaction Identify Main Side Product Start->Side_Reaction Check_Params Optimize Microwave Parameters: - Temperature - Time - Catalyst Loading Check_Inert->Check_Params Check_Reagents->Check_Params Homocoupling Homocoupling (R²-R²) Side_Reaction->Homocoupling Yes Deboronation Protodeboronation (R²-H) Side_Reaction->Deboronation Yes Dehalogenation Dehalogenation (R¹-H) Side_Reaction->Dehalogenation Yes Solve_Homo Solution: - Rigorous Degassing - Use Pd(0) source - Check Base Homocoupling->Solve_Homo Solve_Deboro Solution: - Use Milder Base - Shorter Time/Lower Temp - Use Pinacol Ester Deboronation->Solve_Deboro Solve_Dehalo Solution: - Use Bulky Ligand (e.g., SPhos) - Optimize Base - Anhydrous Conditions Dehalogenation->Solve_Dehalo Solve_Homo->Check_Params Solve_Deboro->Check_Params Solve_Dehalo->Check_Params

Caption: A troubleshooting workflow for common Suzuki coupling issues.

Q4: I'm observing a significant amount of a byproduct that corresponds to two of my boronic acid molecules coupled together. What is this and how do I stop it?

A4: This is homocoupling, a common side reaction. It is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7][8] It can also occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species, where boronic acids act as the reductant.[8]

  • Solution 1: Rigorous Degassing. This is the most critical step. The exclusion of oxygen prevents the primary pathway for homocoupling.[7]

  • Solution 2: Use a Pd(0) Catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an appropriate ligand) eliminates the need for in-situ reduction of a Pd(II) salt, which can be a source of homocoupling.[8]

  • Solution 3: Reaction Order. Add the aryl halide to the mixture before adding the palladium catalyst. This ensures that oxidative addition can compete effectively with the homocoupling pathway.

Q5: My aryl halide starting material is being converted to an arene (the halogen is replaced by hydrogen). What is causing this dehalogenation?

A5: This is hydrodehalogenation, a side reaction where a palladium-hydride (Pd-H) species is formed.[9] This Pd-H intermediate can then reductively eliminate with the aryl group on the palladium center to produce the dehalogenated byproduct (Ar-H).

  • Source of Hydride: The Pd-H species can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[9]

  • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[9]

  • Solutions:

    • Optimize Base and Solvent: Use an aprotic solvent and a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃). If using an alcohol/water solvent system is necessary, ensure it is thoroughly degassed.

    • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos). These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[9]

Part 3: Parameter Optimization & Protocols
Data-Driven Reagent Selection

The choice of catalyst, base, and solvent is critical for success. The following tables provide a starting point for optimization.

Table 1: Common Palladium Catalysts & Ligands for Microwave Suzuki Coupling

Catalyst / PrecatalystCommon Ligand(s)Typical Loading (mol%)Use Case & NotesSource
Pd(PPh₃)₄None (pre-formed)1 - 5General purpose, good for aryl iodides and bromides. Air-sensitive.[10][11]
Pd(OAc)₂PPh₃, PCy₃, SPhos, XPhos0.5 - 5Versatile Pd(II) precatalyst. Requires a ligand and in-situ reduction.[4]
PdCl₂(dppf)None (pre-formed)1 - 3Excellent for a broad range of substrates, including some chlorides. Good air stability.[12][13]
Pd₂(dba)₃SPhos, XPhos, RuPhos0.5 - 2Excellent Pd(0) source. Must be used with an external ligand. Air-sensitive.[10]
PEPPSI™-IPrNone (pre-formed)1 - 3N-Heterocyclic Carbene (NHC) catalyst. Highly active for challenging substrates like aryl chlorides.[8]

Table 2: Selection of Bases for Suzuki Coupling

BasepKa of Conj. AcidStrengthCommon SolventsNotes
Na₂CO₃ / K₂CO₃10.3ModerateDioxane/H₂O, Toluene/H₂O, DMFMost common choice. Good for a wide range of functional groups.
K₃PO₄12.3StrongToluene, Dioxane, THFOften used for less reactive substrates (e.g., aryl chlorides) and to minimize protodeboronation.
Cs₂CO₃10.3ModerateToluene, Dioxane, THFHigh solubility in organic solvents can accelerate reactions.
Et₃N10.7Weak/OrganicDMF, AcetonitrileUsed in specific cases; can sometimes act as a reductant for Pd(II).
KOH15.7Very StrongEtOH/H₂OEffective but can promote side reactions like hydrolysis and protodeboronation.[3]

Table 3: Solvents for Microwave-Assisted Suzuki Coupling

SolventBoiling Point (°C)Microwave AbsorptionNotes
1,4-Dioxane / H₂O~100HighVery common mixture. Water increases base solubility and reaction rate.
Toluene / H₂O~85 (biphasic)Low (Toluene)Good for water-sensitive substrates. Requires vigorous stirring.
DMF153HighHigh boiling point allows for higher reaction temperatures. Can be a source of hydride.
Ethanol / H₂O~78HighA "greener" solvent choice, effective for many couplings.[3]
Acetonitrile82HighGood polar solvent, but some substrates may have limited solubility.
Standardized Experimental Protocol

This protocol provides a robust starting point for a microwave-assisted Suzuki coupling reaction.

Objective: To couple an aryl bromide (1.0 mmol scale) with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the microwave reaction vessel.

  • Addition of Solids: To the vessel, add the aryl bromide, arylboronic acid, K₃PO₄, and PdCl₂(dppf).

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Degassing: Seal the vessel with a septum cap. Purge the vessel with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet. Ensure the gas flow is gentle to avoid blowing solids out of the vessel.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (let the instrument control power to maintain temperature)

    • Stirring: High

  • Work-up:

    • After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap the vessel.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired biaryl product.[5]

References
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with...
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Optimization of the Suzuki-Miyaura Cross-coupling.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Royal Society of Chemistry. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. National Institutes of Health (NIH). [Link]
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
  • Advice for Pd Cross Couplings that are usually done in microwave vial/reactor. Reddit. [Link]
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central (PMC). [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-iodo-1-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, including the choice of reagents, reaction conditions, and the reactivity of the substrate.

  • Sub-optimal Iodinating Agent: The selection of the iodinating agent is critical. While molecular iodine (I₂) is a common choice, its electrophilicity may be insufficient for less reactive pyrazoles. For electron-deficient pyrazoles, a more reactive iodine source or an activating agent may be necessary. For instance, N-Iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) can be more effective.[1] Another powerful approach is the in-situ generation of a more potent iodinating species by combining an iodide salt (e.g., KI or NaI) with an oxidant like potassium iodate (KIO₃), hydrogen peroxide (H₂O₂), or Ceric Ammonium Nitrate (CAN).[1]

  • Inappropriate Reaction Conditions: Temperature and solvent play a significant role in the reaction rate and yield. For less reactive substrates, heating the reaction mixture may be required.[1] The choice of solvent should be based on the solubility of the reactants and the reaction mechanism. Acetic acid, acetonitrile, and water are commonly used solvents.[1]

  • Deactivated Pyrazole Ring: The presence of electron-withdrawing groups on the pyrazole ring decreases its nucleophilicity, making electrophilic substitution more challenging. In such cases, more potent iodinating systems and more forcing reaction conditions are required.[1]

  • Reagent Purity and Stability: Ensure the purity and stability of your reagents. For example, solutions of some iodinating agents may not be stable over extended periods.

Question 2: I am observing the formation of multiple isomers (e.g., 5-iodopyrazole, di-iodinated products) in my reaction mixture. How can I improve the regioselectivity for the 4-position?

Answer:

Achieving high regioselectivity is a common hurdle in pyrazole chemistry. While electrophilic substitution on the pyrazole ring typically favors the 4-position, other positions can also react, leading to isomeric impurities.[2]

  • Steric Hindrance: The presence of a bulky substituent at the N-1 or C-5 position can sterically hinder substitution at the 5-position, thus favoring iodination at the 4-position.[1]

  • Reaction Control: The reaction conditions can influence the product distribution. For instance, treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by elemental iodine exclusively yields the 5-iodo derivative.[3][4] In contrast, using ceric ammonium nitrate (CAN) as a mediator with elemental iodine directs the iodination to the C4 position with high regioselectivity.[3][4]

  • Control of Reaction Stoichiometry and Time: Over-iodination, leading to di- or tri-iodinated products, can occur if the pyrazole ring is highly activated by electron-donating groups.[4] To mitigate this, use a less reactive iodinating agent, milder reaction conditions (e.g., lower temperature, shorter reaction time), or carefully control the stoichiometry of the iodinating agent.

Question 3: My purification process is difficult, and I am struggling to isolate the pure this compound. What are the best practices for purification?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and isomeric byproducts.[1]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification on a larger scale.[1][5] The choice of solvent is crucial and may require some screening.

  • Column Chromatography: For smaller scales or for separating isomers with close polarities, column chromatography is the preferred method.[1][5] Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A gradual increase in the polarity of the eluent can help in separating compounds with close Rf values.[1]

  • Acid-Base Extraction: If the pyrazole has a basic nitrogen, it can be protonated with an acid to form a salt, which can be extracted into an aqueous layer. This can be a useful pre-purification step to remove non-basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are some of the most common and reliable methods for synthesizing this compound?

A1: Several reliable methods exist, each with its own advantages:

  • Iodine and an Oxidant: Using molecular iodine in the presence of an oxidant like hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃) is a common and effective approach. The I₂/H₂O₂ method in water is considered a "green" and efficient protocol.[1][6]

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with an acid catalyst like TFA for less reactive pyrazoles.[1]

  • Iodine Monochloride (ICl): ICl is a reactive iodinating agent that can be used for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[7]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Iodine: Iodine is corrosive and can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Strong acids like TFA are corrosive. Handle them with appropriate care and PPE.[1]

  • Solvents: Use solvents in a well-ventilated area and be aware of their flammability.

Q3: Are there any "green" or more environmentally friendly methods for the iodination of pyrazoles?

A3: Yes, environmentally friendly methods have been developed. One notable method employs hydrogen peroxide and a half equivalent of iodine in water. The only byproduct of this reaction is water, making it a green alternative.[4][6]

Experimental Protocols

Protocol 1: Green Iodination with Iodine/Hydrogen Peroxide in Water

This protocol is adapted from a literature procedure and is considered an environmentally friendly method.[1][8]

Materials:

  • 1-phenyl-1H-pyrazole

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 1-phenyl-1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol).

  • To the stirred mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The residue can be purified by column chromatography to yield this compound.[1]

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is suitable for less reactive pyrazole substrates.[1]

Materials:

  • 1-phenyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NaHCO₃

Procedure:

  • To a solution of the 1-phenyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature, dilute with DCM (60 mL), and wash with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.[1]

Data Presentation

Iodinating SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ / H₂O₂PyrazoleWaterRoom Temp1-4High[1][8]
NIS / TFA1-aryl-3-CF₃-pyrazolesAcetic Acid80OvernightGood[1][3]
I₂ / CAN1-aryl-3-CF₃-pyrazolesAcetonitrile80OvernightHigh[1][3]

Visualizations

Reaction Mechanism: Electrophilic Iodination of 1-phenyl-1H-pyrazole

G cluster_0 Step 1: Generation of Electrophilic Iodine cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ Oxidant Oxidant (e.g., H₂O₂, CAN) I2->Oxidant I_plus I⁺ (Electrophilic Iodine) Oxidant->I_plus Pyrazole 1-phenyl-1H-pyrazole Intermediate Wheland Intermediate I_plus->Intermediate Pyrazole->I_plus π-electrons attack Product This compound Intermediate->Product Deprotonation H_plus H⁺ Product->H_plus

Caption: Generalized mechanism for the electrophilic iodination of 1-phenyl-1H-pyrazole.

Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_reagents Check Reagent Purity and Stability start->check_reagents check_reagents->start Reagents Impure/Degraded change_iodinating_agent Consider a more reactive iodinating agent (e.g., NIS/TFA, I₂/CAN) check_reagents->change_iodinating_agent Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) change_iodinating_agent->optimize_conditions check_substrate Assess Pyrazole Ring Activity optimize_conditions->check_substrate forcing_conditions Use more forcing conditions for deactivated rings check_substrate->forcing_conditions Deactivated purification_loss Investigate Purification Losses check_substrate->purification_loss Activated/Neutral forcing_conditions->purification_loss optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_loss->optimize_purification success Improved Yield optimize_purification->success

Sources

Technical Support Center: Strategies for Preventing Deiodination in Reactions with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for a common and frustrating challenge in synthetic chemistry: the undesired deiodination of 4-iodopyrazole substrates during cross-coupling reactions. As a versatile synthetic handle, the iodine atom on the pyrazole ring is intended for functionalization, but its loss to a hydrogen atom can severely impact reaction yields and purification efficiency. This resource provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you maintain the integrity of your C-I bond and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem with 4-iodopyrazoles? A: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine substituent on the 4-iodopyrazole is replaced by a hydrogen atom.[1] This generates the corresponding 4-H-pyrazole as a major byproduct, which lowers the yield of the desired coupled product and introduces a contaminant that can be difficult to separate.[1] This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1]

Q2: Which cross-coupling reactions are most susceptible to this side reaction? A: Deiodination is a known complication across several critical palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] Studies have indicated that iodopyrazoles generally exhibit a higher tendency for dehalogenation compared to their bromo and chloro analogs, making the choice of reaction conditions paramount.[1][2]

Q3: What are the primary factors that drive the deiodination of 4-iodopyrazoles? A: The competition between the desired cross-coupling and undesired deiodination is governed by several key parameters:

  • Catalyst and Ligand: The electronic properties and steric bulk of the phosphine ligand are crucial.[1]

  • Base: The strength, type, and nucleophilicity of the base can dramatically alter the reaction outcome.[1]

  • Temperature: Higher reaction temperatures often accelerate the rate of deiodination.[1]

  • Solvent: The polarity and protic nature of the solvent can facilitate the protonolysis pathway leading to deiodination.[1]

Mechanistic Insight: The Competing Pathways

In a typical palladium-catalyzed cross-coupling reaction, the desired product is formed through a catalytic cycle involving oxidative addition, transmetalation (or amine binding/deprotonation), and reductive elimination. Deiodination represents an "off-cycle" or competing pathway that intercepts a key intermediate. The choice of ligand is critical because bulky, electron-rich ligands can accelerate the rate-limiting reductive elimination step, allowing it to outcompete the deiodination pathway.[1]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (+ R¹-I) pd0->ox_add pd_intermediate R¹-Pd(II)-I(L)₂ (Key Intermediate) ox_add->pd_intermediate transmetal Transmetalation (+ R²-B(OR)₂) pd_intermediate->transmetal deiod_path Deiodination Pathway (e.g., Protonolysis) pd_intermediate->deiod_path Undesired Pathway pd_coupled R¹-Pd(II)-R²(L)₂ transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product (R¹-R²) red_elim->product deiod_path->pd0 Catalyst Regeneration byproduct Deiodinated Byproduct (R¹-H) deiod_path->byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling of 4-iodopyrazoles.

Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for the most common coupling reactions involving 4-iodopyrazoles.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: You observe a low yield of the desired 4-aryl- or 4-vinylpyrazole, and crude reaction analysis (NMR or LC-MS) shows a significant peak corresponding to the 4-H-pyrazole byproduct.

  • Possible Causes & Solutions:

Probable CauseRecommended SolutionCausality (Why it Works)
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos .[1]These ligands promote faster reductive elimination, the final product-forming step, which outcompetes the deiodination pathway.[1]
Base is too Strong or Protic If using a strong base like NaOH or an alkoxide (e.g., NaOMe) in a protic solvent, switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .[1][3]Protic bases/solvents can be a source of protons for the hydrodehalogenation side reaction. Inorganic bases in aprotic solvents (like dioxane/water) minimize this pathway.
High Reaction Temperature Decrease the reaction temperature. Start optimization around 80 °C and adjust as needed.Deiodination can have a different activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction.[1]
Oxygen in Reaction Ensure the reaction mixture and vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4]Oxygen can lead to catalyst degradation and promote side reactions like homocoupling, which can indirectly affect the efficiency of the main cycle.[4][5]
Issue 2: Deiodination in Buchwald-Hartwig Amination
  • Symptoms: The primary byproduct is the 4-H-pyrazole, with significant amounts of unreacted amine and starting 4-iodopyrazole also present. Conversion to the desired 4-aminopyrazole is low.

  • Possible Causes & Solutions:

Probable CauseRecommended SolutionCausality (Why it Works)
Slow C-N Reductive Elimination Employ bulky biaryl phosphine ligands like XPhos, RuPhos, or tBuDavePhos .[1][6]Similar to Suzuki coupling, these ligands accelerate the C-N bond-forming reductive elimination, minimizing the time the palladium intermediate is susceptible to deiodination.[7]
β-Hydride Elimination (for amines with β-hydrogens) For primary or cyclic alkylamines, the Pd-catalyzed reaction may be inherently low-yielding. Consider switching to a Copper(I)-catalyzed (Ullmann-type) coupling .[6][8]For certain amines, β-hydride elimination from the palladium-amide intermediate is a fast, competing pathway.[6][7] Copper-catalyzed systems follow a different mechanism that is not susceptible to this side reaction.[6]
Inappropriate Base Use a strong, non-nucleophilic base such as KOtBu, NaHMDS, or LiHMDS .[1]Buchwald-Hartwig amination requires a strong base to deprotonate the amine for it to bind to the palladium center. A non-nucleophilic base ensures it does not interfere with the catalyst or substrate.
High Catalyst Loading While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Try reducing the palladium loading to 1-2 mol% .[1]Higher catalyst concentrations can sometimes lead to more complex equilibria and favor undesired pathways. Optimizing to the lowest effective loading is key.
Issue 3: Deiodination in Sonogashira Coupling
  • Symptoms: Formation of 4-H-pyrazole and homocoupling of the terminal alkyne (Glaser coupling) are the major observed products.

  • Possible Causes & Solutions:

Probable CauseRecommended SolutionCausality (Why it Works)
Copper-Mediated Side Reactions If using a traditional Pd/Cu co-catalyst system, ensure rigorous exclusion of oxygen . Alternatively, switch to a copper-free Sonogashira protocol .[9]The copper(I) co-catalyst is highly effective but can promote the oxidative homocoupling of the alkyne in the presence of air, consuming the nucleophile.[9]
Base Choice In copper-catalyzed reactions, consider using a milder amine base like Et₃N or DIPEA .[1] For copper-free systems, an inorganic base may be suitable.The base's role is to deprotonate the alkyne. A strong base can sometimes promote side reactions, so tuning its strength to the alkyne's pKa is beneficial.
Slow Reductive Elimination The use of bulky, electron-rich phosphine ligands can be beneficial in accelerating the final product-forming step.[1]As with other couplings, speeding up the C(sp²)-C(sp) bond formation is the most effective strategy to outrun the deiodination side reaction.

Troubleshooting Workflow

When faced with significant deiodination, a systematic approach to optimization is crucial. Use the following decision tree to guide your experimental design.

G start Significant Deiodination Observed? ligand_check Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) start->ligand_check NO ligand_no ACTION: Switch to a bulky, electron-rich ligand. ligand_check->ligand_no NO base_check Is the base a weak, non-nucleophilic inorganic salt? (e.g., K₃PO₄, Cs₂CO₃) ligand_check->base_check YES ligand_yes YES base_no ACTION: Switch from strong/protic bases to K₃PO₄ or Cs₂CO₃. base_check->base_no NO temp_check Is the reaction temperature > 90°C? base_check->temp_check YES base_yes YES temp_yes_action ACTION: Lower temperature to 70-80°C and monitor conversion. temp_check->temp_yes_action YES atmosphere_check Was the reaction rigorously degassed and kept under inert gas (Ar/N₂)? temp_check->atmosphere_check NO temp_no NO atmosphere_no ACTION: Ensure proper degassing (e.g., 3x pump-thaw cycles or 15 min Ar sparging) and use Schlenk techniques. atmosphere_check->atmosphere_no NO atmosphere_yes Consider substrate electronics or other mechanistic pathways. atmosphere_check->atmosphere_yes YES

Sources

Technical Support Center: Workup Procedures for Palladium-Catalyzed Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions for pyrazole synthesis, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The workup and purification of these reactions are critical for obtaining high-purity products and often present significant challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format, along with detailed troubleshooting guides and protocols to help you navigate these crucial post-reaction steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of pyrazole products from palladium-catalyzed reactions.

Q1: Why is removing palladium from my pyrazole product so critical?

A1: Residual palladium is a major concern for several reasons. In the context of drug development, regulatory bodies like the EMA and FDA strictly limit palladium content in active pharmaceutical ingredients (APIs) to low parts-per-million (ppm) levels due to its potential toxicity.[1][2] For all research applications, palladium residues can interfere with or poison catalysts in subsequent synthetic steps and may confound results in biological assays, leading to unreliable data.[3]

Q2: What are the main forms of palladium I need to remove after the reaction?

A2: Palladium residues can exist in multiple forms. If you used a heterogeneous catalyst like Pd/C, you'll primarily be dealing with solid palladium particles.[4] However, homogeneous catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) can lead to soluble Pd(II) species, phosphine-complexed palladium, or reduced palladium black (Pd(0)), which is often colloidal and notoriously difficult to filter.[5][6] The workup strategy must be chosen based on the expected form of the residual palladium.

Q3: My reaction mixture is a black, intractable mess. What's the first thing I should do?

A3: A dark, heterogeneous mixture is common and usually indicates the presence of palladium black. The first and simplest step is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM, or THF) and perform a filtration through a pad of Celite®.[7] This will remove the bulk of the insoluble palladium species and inorganic salts from the base used in the reaction.[7] Often, this single step dramatically simplifies the subsequent purification.

Q4: What is a "palladium scavenger," and when should I use one?

A4: Palladium scavengers are solid supports, often silica or polymer-based, that are functionalized with groups that chelate palladium, such as thiols, amines, or phosphines.[8][9] You should consider using a scavenger when standard methods like filtration and extraction fail to reduce palladium to an acceptable level, which is common with soluble palladium species.[10][11] Scavengers are particularly crucial for API synthesis where purity requirements are exceptionally high (<10 ppm).[1][2]

Q5: Can my pyrazole product's properties affect the workup?

A5: Absolutely. The properties of your target molecule are paramount. If your pyrazole is highly polar, it may be partially soluble in the aqueous phase during extraction, leading to yield loss. If it is basic (due to an unprotected pyrazole N-H or other amino groups), it can chelate palladium, making the metal harder to remove.[12] Conversely, an acidic or basic handle can sometimes be used to your advantage, for instance, by performing an acid-base extraction to separate it from neutral impurities.[5]

Part 2: Troubleshooting Guide: Common Workup Issues

When standard procedures fall short, this guide will help you diagnose and solve specific problems encountered during the workup of your pyrazole synthesis.

Observed Problem Potential Root Cause(s) Recommended Solution & Scientific Rationale
Product has a persistent grey/black color after filtration and extraction. Colloidal palladium (Pd(0) black) has passed through the initial filter. Standard filter paper or even Celite can fail to trap these fine nanoparticles.[5]1. Re-filter through a finer medium: Use a thicker Celite pad (2-3 cm) or a membrane filter (e.g., 0.45 µm PTFE).[5] 2. Activated Carbon Treatment: Stir the crude product in a solution with activated carbon (5-10 wt%).[3][13] The large surface area of carbon effectively adsorbs colloidal palladium. Filter through Celite afterward. Caution: Pd on carbon can be pyrophoric.[3]
Formation of a stable emulsion during aqueous extraction. Insoluble palladium salts or phosphine oxides are acting as surfactants at the organic-aqueous interface.1. Add Brine: Saturated NaCl solution increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filter through Celite: Pass the entire emulsified mixture through a pad of Celite®. The Celite physically disrupts the emulsion layer and removes the particulate matter causing it.[7][13] 3. Centrifugation: If available, centrifuging the mixture can accelerate the separation of layers.
Low product yield after aqueous workup. The pyrazole product has moderate polarity and is partially soluble in the aqueous layer. This is common for pyrazoles with unprotected N-H groups or other hydrogen-bond donors.1. Back-Extraction: After the initial separation, extract the aqueous layer 2-3 more times with a fresh portion of organic solvent (e.g., ethyl acetate). 2. Use a More Polar Organic Solvent: Switch from less polar solvents like hexanes or ether to more polar ones like ethyl acetate or DCM for the extraction. 3. pH Adjustment: If your molecule has a basic or acidic handle, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.
Palladium levels remain high (>100 ppm) after chromatography. The product co-elutes with a soluble palladium-ligand complex. The pyrazole itself, particularly if it's an N-H pyrazole, may be acting as a ligand and carrying the palladium through the column.[12]1. Pre-treat with a Scavenger: Before chromatography, dissolve the crude material and stir it with a suitable scavenger resin (e.g., thiol-functionalized silica) for several hours to overnight.[6][11] Filter off the resin and then proceed with chromatography. 2. Aqueous Wash with a Chelator: Wash the organic solution with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea to pull palladium into the aqueous phase.[1]

Part 3: Decision-Making & Experimental Protocols

Workflow for Selecting a Workup Strategy

The choice of workup is not one-size-fits-all. It depends on the nature of the catalyst, the properties of your product, and the required purity level. Use the following decision tree to guide your approach.

G start Reaction Complete catalyst_type What type of Pd catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2, Pd2(dba)3) catalyst_type->homo Homogeneous celite_filt Dilute with Solvent Filter through Celite® hetero->celite_filt homo->celite_filt aq_workup Aqueous Workup (e.g., H2O, Brine Wash) celite_filt->aq_workup check_purity Check Purity & Pd Level (TLC, LCMS, ICP-MS) aq_workup->check_purity high_purity High Purity Needed? (e.g., API < 10 ppm) check_purity->high_purity Impurities or Pd remain chromatography Column Chromatography check_purity->chromatography Clean enough for chromatography scavenger Treat with Palladium Scavenger (e.g., Thiol-Silica, Carbon) high_purity->scavenger Yes high_purity->chromatography No scavenger->chromatography final_product Purified Pyrazole Product chromatography->final_product

Caption: Decision tree for selecting a palladium removal method.

Protocol 1: Standard Celite Filtration and Aqueous Workup

This protocol is the first line of defense and is suitable for removing heterogeneous catalysts and precipitated palladium black.

  • Reaction Quenching & Dilution: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Dilute the reaction slurry with 5-10 volumes of an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Celite Pad Preparation: Prepare a filtration apparatus (e.g., Büchner or sintered glass funnel). Add a 1-2 cm layer of Celite® and gently compact it. Pre-wet the pad with the chosen organic solvent.[3]

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad.[3] Avoid disturbing the surface of the pad.

  • Washing: Wash the reaction flask with several small portions of the fresh solvent and pass these washes through the Celite® pad to ensure complete transfer of the product.[7]

  • Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (to remove inorganic salts like K₃PO₄ or Cs₂CO₃) and then with brine (to reduce the amount of water in the organic layer and prevent emulsions).[14]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude pyrazole product.

Protocol 2: Palladium Removal with a Thiol-Based Scavenger

Use this protocol when soluble palladium is present and high purity is required.

  • Initial Cleanup: Perform the standard Celite filtration (Protocol 1, steps 1-4) to remove bulk palladium. Concentrate the filtrate to obtain a crude solid or oil.

  • Scavenger Setup: Re-dissolve the crude product in a suitable solvent (e.g., THF, Toluene, MeCN) at a concentration of approximately 0.1-0.2 M.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol) to the solution.[8] The amount needed varies, but a good starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Incubation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours. The optimal time and temperature should be determined empirically by monitoring palladium levels via LCMS or ICP-MS.[11][13]

  • Removal of Scavenger: Once the scavenging is complete, filter the mixture to remove the scavenger resin. Wash the resin thoroughly with fresh solvent to recover any adsorbed product.[3]

  • Final Steps: Combine the filtrate and washes and concentrate under reduced pressure. The resulting material is now ready for final purification by chromatography or crystallization.

References

  • ResearchGate. (2015, May 18).
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
  • Biotage.
  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • The ScienceMadness Discussion Board. (2013, October 12).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • ResearchGate. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • Onyx Scientific.
  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Si-Novation.
  • Wikipedia. Palladium on carbon. [Link]
  • ResearchGate. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
  • Journal of the American Chemical Society. (2013).

Sources

Technical Support Center: Managing Low Purity in 4-Iodopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity 4-iodopyrazole, a critical building block in modern medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and resolve purity issues encountered in the laboratory.

Introduction: The Challenge of Purity in 4-Iodopyrazole Synthesis

The synthesis of 4-iodopyrazole, typically achieved through electrophilic iodination of the pyrazole ring, is a cornerstone reaction for generating versatile intermediates.[1] The iodine atom at the C4 position serves as a convenient handle for further molecular diversification via cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[1][2] However, achieving high purity can be challenging due to the potential for side reactions, leading to a mixture of products that can be difficult to separate. Common impurities include regioisomers (e.g., 5-iodopyrazole), di-iodinated byproducts, and unreacted starting materials.[3][4][5] This guide will equip you with the knowledge to diagnose and mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of low purity in 4-iodopyrazole synthesis?

A1: Low purity in 4-iodopyrazole synthesis typically stems from three main sources:

  • Formation of Regioisomers: Electrophilic substitution on the pyrazole ring can sometimes occur at positions other than C4, leading to the formation of isomers like 5-iodopyrazole.[3][4]

  • Over-Iodination: The pyrazole ring can be susceptible to further iodination, resulting in di- or even tri-iodinated products, especially with highly activated pyrazoles or an excess of the iodinating agent.[3][4]

  • Incomplete Reaction: Residual starting pyrazole in the final product is a common issue, often due to sub-optimal reaction conditions or insufficient reactivity of the iodinating agent.[3]

Q2: How do substituents on the pyrazole ring affect the iodination reaction and product purity?

A2: Substituents have a significant electronic and steric influence on the outcome of the iodination reaction.

  • Electron-donating groups (e.g., alkyl groups) activate the pyrazole ring, making it more susceptible to over-iodination.[4]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, which can lead to incomplete reactions and may require harsher reaction conditions or more potent iodinating agents.[3]

  • Bulky substituents at the N-1 or C-5 positions can sterically hinder substitution at the 5-position, thus improving the regioselectivity for the desired 4-iodo isomer.[3]

Q3: Do I need to protect the N-H group of the pyrazole before iodination?

A3: For many direct iodination methods, N-H protection is not strictly necessary.[3] However, in certain cases, such as reactions involving organometallic intermediates (e.g., Grignard or lithiation reactions), the acidic N-H proton will react, necessitating protection.[3] Common protecting groups include Boc and ethoxyethyl, but their stability under the reaction conditions must be considered.[3] It's important to note that adding protection and deprotection steps can lower the overall yield.[3]

Q4: My crude product is an oil or fails to crystallize properly during purification. What should I do?

A4: "Oiling out" during recrystallization is a common issue that occurs when the compound separates from the solution as a liquid instead of a solid.[5] This can happen if the solution is cooled too quickly or if the solvent's boiling point is higher than the melting point of the solute-solvent mixture.[5] To address this, try slower cooling, scratching the inside of the flask to induce crystallization, or using a different recrystallization solvent system.[5] If recrystallization proves ineffective, column chromatography is the recommended alternative for purification.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common purity issues in 4-iodopyrazole synthesis.

Problem 1: Presence of Multiple Isomers in the Product Mixture

Diagnosis: The presence of regioisomers, such as 5-iodopyrazole, is a common cause of low purity. This is often confirmed by NMR spectroscopy or LC-MS analysis of the crude reaction mixture. The regioselectivity of the iodination is highly dependent on the synthetic route and reagents used.[4] For instance, treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by elemental iodine exclusively yields the 5-iodo derivative, while using ceric ammonium nitrate (CAN) with elemental iodine directs the iodination to the C4 position with high regioselectivity.[4][6][7]

Solutions:

  • Steric Hindrance: Introduce a bulky substituent at the N-1 or C-5 position of the pyrazole to sterically disfavor iodination at the 5-position.[3]

  • Reaction Control: Adjusting reaction conditions can influence the product distribution. Lowering the reaction temperature may favor the thermodynamically more stable 4-iodo isomer.

  • Choice of Iodinating Agent: The choice of iodinating agent can significantly impact regioselectivity. For example, the CAN-mediated iodination with I₂ is reported to be highly regioselective for the 4-position on certain substrates.[4][6][7]

Problem 2: Formation of Di-iodinated Byproducts

Diagnosis: Over-iodination, leading to di- or tri-iodinated pyrazoles, is another frequent impurity source, particularly with electron-rich pyrazole substrates.[4] This is readily identified by mass spectrometry, which will show peaks corresponding to the addition of two or more iodine atoms.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Milder Iodinating Agent: Employ a less reactive iodinating agent. For example, if using a potent system like I₂/HIO₃, consider switching to N-Iodosuccinimide (NIS).[1][8]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further iodination of the product.[3]

Problem 3: Incomplete Reaction and Difficult Purification

Diagnosis: A significant amount of unreacted starting pyrazole remains in the crude product, and separation from the desired 4-iodopyrazole is challenging due to similar polarities.[3][5]

Solutions:

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. For less reactive, electron-deficient pyrazoles, heating may be necessary.[3]

  • More Reactive Iodinating Agent: Switch to a more potent iodinating system. For example, if molecular iodine (I₂) is giving low conversion, consider using N-Iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA), or a combination of an iodide salt with an oxidant like H₂O₂ or Ceric Ammonium Nitrate (CAN).[3][4]

  • Purification Strategy:

    • Column Chromatography: This is the preferred method for separating compounds with similar polarities. A gradual gradient of the eluent can improve separation.[3][5]

    • Acid-Base Extraction: If the pyrazole has a basic nitrogen, an acid-base extraction can be a useful pre-purification step to remove non-basic impurities.[3]

    • Recrystallization: If the product is a solid, recrystallization can be effective, but solvent selection is critical.[3][5]

Data Presentation: Comparison of Common Iodination Methods

MethodIodinating Agent/SystemTypical SolventTemperatureKey AdvantagesPotential Issues
Green Iodination I₂ / H₂O₂WaterRoom TempEnvironmentally friendly, only byproduct is water.[1][4][9]May not be effective for deactivated pyrazoles.
NIS Iodination N-Iodosuccinimide (NIS)Acetonitrile, Acetic Acid/TFA0 °C to 80 °CMild and selective, good for sensitive substrates.[1][3]Can be more expensive than I₂-based methods.
Oxidative Iodination I₂ / Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxHighly efficient for a variety of pyrazoles.[1][4][7]Requires removal of cerium salts during workup.

Experimental Protocols

Protocol 1: Green Iodination with Iodine/Hydrogen Peroxide in Water

This protocol is adapted from a green iodination procedure.[1]

  • To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on procedures for the iodination of various pyrazoles.[1][3]

  • Dissolve the pyrazole (1.0 eq) in a suitable solvent such as acetonitrile. For less reactive substrates, a mixture of glacial acetic acid and trifluoroacetic acid can be used.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if required for less reactive substrates.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Purity

troubleshooting_workflow start Low Purity of 4-Iodopyrazole Detected analyze Analyze Crude Product (NMR, LC-MS, etc.) start->analyze identify_impurity Identify Primary Impurity analyze->identify_impurity isomers Regioisomers (e.g., 5-iodopyrazole) identify_impurity->isomers Isomers over_iodination Over-iodination (Di-/Tri-iodopyrazoles) identify_impurity->over_iodination Over-iodination starting_material Unreacted Starting Material identify_impurity->starting_material Incomplete Rxn solution_isomers Solutions for Isomers: - Increase Steric Hindrance - Modify Reaction Temp. - Change Iodinating Agent isomers->solution_isomers solution_over_iodination Solutions for Over-iodination: - Control Stoichiometry - Use Milder Reagent - Monitor Reaction Closely over_iodination->solution_over_iodination solution_starting_material Solutions for Incomplete Rxn: - Harsher Conditions (Heat) - More Reactive Reagent - Optimize Purification starting_material->solution_starting_material purify Purify Final Product (Column Chromatography, Recrystallization) solution_isomers->purify solution_over_iodination->purify solution_starting_material->purify

Caption: A logical workflow for diagnosing and resolving common purity issues in 4-iodopyrazole synthesis.

General Synthetic Pathway and Common Side Reactions

synthesis_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions pyrazole Pyrazole iodopyrazole 4-Iodopyrazole (Desired Product) pyrazole->iodopyrazole + isomer 5-Iodopyrazole (Regioisomer) pyrazole->isomer Side Reaction (Poor Regioselectivity) iodinating_agent Iodinating Agent (e.g., I₂, NIS, etc.) iodinating_agent->iodopyrazole di_iodo Di-iodopyrazole (Over-iodination) iodopyrazole->di_iodo Further Iodination (Excess Reagent)

Caption: The desired synthetic pathway to 4-iodopyrazole and common side reactions leading to impurities.

Conclusion

Achieving high purity in the synthesis of 4-iodopyrazole is a critical yet attainable goal. By understanding the underlying causes of impurity formation, such as side reactions and incomplete conversions, researchers can strategically select reagents and optimize reaction conditions. This guide provides a framework for troubleshooting common issues, from managing the formation of regioisomers and di-iodinated byproducts to overcoming purification challenges. The provided protocols and comparative data serve as a starting point for developing robust and reproducible synthetic procedures, ultimately facilitating the efficient production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
  • Technical Support Center: Purification of Crude 4-Iodopyrazole - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives - Benchchem.
  • Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate.
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide - Benchchem.

Sources

Validation & Comparative

A Comparative Guide to 4-Iodo- vs. 4-Bromopyrazole Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrazoles and the Suzuki Coupling

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The functionalization of this privileged heterocycle, particularly at the C4-position, is a critical activity in modern drug discovery, enabling the synthesis of vast compound libraries for screening and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the carbon-carbon bonds necessary to build this molecular diversity, prized for its broad substrate scope and high functional group tolerance.[2][3]

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 4-iodopyrazole and 4-bromopyrazole, in the Suzuki-Miyaura coupling. While classical chemical principles provide a baseline for reactivity, the unique electronic nature of the pyrazole ring introduces nuances that are critical for synthetic chemists to understand. This analysis is grounded in experimental data to provide a clear, evidence-based framework for strategic decision-making in the laboratory.

The Theoretical Edge vs. The Practical Reality: A Reactivity Inversion

From first principles of organic chemistry, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the group: C-Cl > C-Br > C-I. Consequently, the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle, is most facile for aryl iodides.[4] This leads to the generally accepted reactivity trend: I > Br > Cl .[4] Following this logic, 4-iodopyrazole would be expected to be the more reactive and thus superior substrate, requiring milder conditions and shorter reaction times.[5]

However, for certain heterocyclic systems, and notably for aminopyrazoles, experimental evidence reveals a fascinating and synthetically crucial inversion of this trend. Direct comparative studies have shown that 4-bromo and 4-chloropyrazole derivatives can be superior to their 4-iodo counterparts in the Suzuki-Miyaura reaction. [6][7][8][9] The primary reason for this unexpected outcome is the increased propensity of 4-iodopyrazole to undergo a detrimental side reaction: dehalogenation .[6][7]

This hydrodehalogenation process, where the iodine substituent is replaced by a hydrogen atom, leads to the formation of a non-productive pyrazole byproduct, thereby reducing the yield of the desired coupled product.[7] While 4-iodopyrazole's enhanced reactivity facilitates the desired oxidative addition, it can also accelerate this undesired pathway, especially under certain reaction conditions. In contrast, the greater stability of the C-Br bond in 4-bromopyrazole makes it less susceptible to this dehalogenation, often resulting in cleaner reactions and higher isolated yields of the target molecule.[5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the reactivity differences between halo-pyrazoles.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-determining step) tm_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_product Ar-R (Coupled Product) tm_complex->re_product in_arx Ar-X (4-Halo-pyrazole) X = I, Br in_arx->pd0 in_boronic R-B(OR)₂ (Boronic Acid/Ester) in_boronic->oa_complex in_base Base in_base->oa_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Performance Comparison

The choice between 4-iodo- and 4-bromopyrazole is a trade-off between theoretical reactivity and practical yield, heavily influenced by the specific substrate and reaction conditions.

Feature4-Iodopyrazole4-Bromopyrazole
Relative Reactivity Higher (Theoretically)[5]Lower[5]
C-X Bond Strength WeakerStronger
Oxidative Addition Faster, occurs under milder conditions[2]Slower, may require more forcing conditions
Typical Yields Moderate to GoodGood to Excellent[4]
Key Consideration Prone to dehalogenation side reactions , which can significantly lower the yield of the desired product.[4][6][7]More stable and less prone to dehalogenation, often leading to cleaner reactions and higher overall yields.[6][7]
Optimal Use Case When milder conditions are essential and for substrates less prone to side reactions.General-purpose starting material, especially for complex syntheses where maximizing yield and minimizing byproducts is critical.

Experimental Protocols: A Guide to Practice

Reproducibility is paramount in scientific research. The following protocols are representative procedures for the Suzuki-Miyaura coupling of both 4-iodo- and 4-bromopyrazoles.

Protocol 1: Suzuki Coupling of a 4-Iodopyrazole Derivative (Microwave Conditions)

This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole.[2]

Workflow Diagram:

Protocol1_Workflow start Start reagents 1. Combine 4-iodopyrazole, boronic acid, DME, and H₂O in a microwave vial. start->reagents purge 2. Purge vial with Nitrogen. reagents->purge catalyst 3. Add Pd(PPh₃)₄ and Cs₂CO₃. purge->catalyst seal_react 4. Seal vial and irradiate in microwave (e.g., 90°C, 5-12 min). catalyst->seal_react monitor 5. Monitor reaction by TLC. seal_react->monitor workup 6. Cool, quench with water, and extract with organic solvent. monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify product Final Product purify->product

Caption: Experimental workflow for the microwave-assisted Suzuki coupling of 4-iodopyrazole.

Step-by-Step Methodology:

  • To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv) and the corresponding arylboronic acid (1.0-1.2 equiv).

  • Add 1,2-dimethoxyethane (DME) and water in a suitable ratio (e.g., 3:1.2 v/v).[2]

  • Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • To the mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, such as Cs₂CO₃ (2.5 equiv).[2]

  • Seal the vial tightly.

  • Place the vial in a microwave apparatus and irradiate the reaction mixture at a set temperature (e.g., 90°C) for the required time (typically 5-15 minutes), as determined by reaction monitoring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: Suzuki Coupling of a 4-Bromopyrazole Derivative (Conventional Heating)

This protocol is a general procedure adapted from methods used for unprotected bromopyrazoles.[3][10]

Step-by-Step Methodology:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (2.0 equiv), the palladium precatalyst (e.g., an XPhos-derived precatalyst, 6-7 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[3]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O, 4:1 v/v).[3]

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100°C) for the required time (e.g., 24 hours), or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 4-arylpyrazole product.

Conclusion and Strategic Recommendations

The choice between 4-iodopyrazole and 4-bromopyrazole in Suzuki-Miyaura coupling is not straightforward and defies the simple reactivity trend predicted by C-X bond strengths.

  • 4-Iodopyrazole offers the advantage of higher intrinsic reactivity, potentially allowing for milder reaction conditions. However, this comes with a significant risk of dehalogenation, which can compromise yields. It is best employed in systems where this side reaction is known to be minimal or when forcing conditions must be avoided.

  • 4-Bromopyrazole emerges as the more robust and often higher-yielding substrate, particularly in the synthesis of complex aminopyrazoles.[6][7] Its greater stability towards dehalogenation makes it a more reliable starting material, justifying the potentially more stringent reaction conditions required for its activation.

For medicinal chemists and drug development professionals, where maximizing yield and ensuring a clean, reproducible reaction are paramount, 4-bromopyrazole should be considered the default starting material for C4-arylation of pyrazoles via Suzuki coupling, unless specific circumstances necessitate the use of its iodo- counterpart. Careful screening of reaction conditions and catalysts remains essential to optimize the outcome for any given substrate pair.

References

  • BenchChem. (2025). 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions.
  • Jedinák, L., Zátopková, R., Džubák, P., Hajdúch, M., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Jedinák, L., et al. (2017).
  • BenchChem. (2025). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.
  • ResearchGate. (2025). ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)
  • BenchChem. (2025). A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionalization.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Anderson, K. W., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

A Researcher's Guide to Electrophilic Iodination of Pyrazoles: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" in numerous therapeutic agents.[1] The introduction of an iodine atom onto this heterocyclic core, particularly at the C4 position, dramatically enhances its synthetic utility.[1] Iodinated pyrazoles are versatile building blocks, primarily serving as key intermediates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which enable the construction of complex molecular architectures.[1][2][3] This functionalization is critical for developing novel compounds with a wide spectrum of biological activities, from anticancer to anti-inflammatory properties.[1][3]

This guide offers an in-depth comparison of alternative reagents for the electrophilic iodination of pyrazoles. We move beyond simple protocols to explore the mechanistic rationale behind reagent choice, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal method for their specific synthetic challenges.

Understanding the Arena: Electrophilic Substitution on the Pyrazole Ring

The regioselectivity of electrophilic iodination on a pyrazole ring is dictated by its inherent electronic properties. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible carbon, making it the primary site for substitution.[4][5] The general mechanism proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Caption: Generalized mechanism for electrophilic iodination at the C4 position of the pyrazole ring.

The choice of iodinating reagent is paramount, as it influences not only the reaction's efficiency but also its regioselectivity and compatibility with other functional groups within the substrate.

A Comparative Analysis of Iodinating Reagents

A multitude of reagents have been developed for pyrazole iodination, each presenting a unique profile of reactivity, selectivity, and operational simplicity.

The Classic Workhorse: Molecular Iodine (I₂) with an Oxidant

Molecular iodine (I₂) itself is a relatively weak electrophile.[6] Its effectiveness is dramatically enhanced by the presence of an oxidizing agent, which converts I₂ in situ to a more potent electrophilic iodine species (e.g., I⁺ or its equivalent). This is a cost-effective and widely used strategy.[1]

  • Iodine / Hydrogen Peroxide (I₂/H₂O₂)

    • Expertise & Causality: This system is celebrated as a "green" chemical process because it can be run in water, and the only byproduct is water.[7][8] Hydrogen peroxide oxidizes iodine to generate the active electrophile. The method is practical, environmentally friendly, and effective for a range of pyrazole derivatives.[1][8]

    • Trustworthiness: The protocol is robust and has been successfully applied to various substituted pyrazoles, affording good to excellent yields of 4-iodopyrazoles.[8]

  • Iodine / Ceric Ammonium Nitrate (I₂/CAN)

    • Expertise & Causality: CAN serves as a mild and efficient oxidant, facilitating the regioselective C4-iodination of diverse pyrazoles, including those bearing deactivating groups like trifluoromethyl (CF₃).[4][7][9] The reaction typically proceeds under thermal conditions (reflux) to achieve complete conversion.[9]

    • Trustworthiness: This method is highly reliable for achieving C4 selectivity, even in substrates where other methods might fail or give mixtures.[7][9] However, it's worth noting that CAN can also act as a nitrating agent for some electron-rich aromatic substituents, which could be a potential side reaction.[9]

  • Iodine / Iodic Acid (I₂/HIO₃)

    • Expertise & Causality: This combination creates a highly potent iodinating system capable of iodinating even deactivated pyrazoles efficiently without producing toxic waste.[1][6]

    • Trustworthiness: It is a powerful and reliable system for a broad range of substrates.[6]

The Convenient Alternative: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild, stable, and easy-to-handle solid, making it a convenient alternative to molecular iodine.[10][11][12]

  • Expertise & Causality: While NIS can iodinate electron-rich pyrazoles on its own, its electrophilicity is often insufficient for less reactive or electron-deficient substrates.[10] In these cases, the addition of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), is essential.[4][10][13] The acid protonates the NIS, generating a much more powerful electrophilic iodine species, which is capable of iodinating even highly deactivated pyrazoles.[13][14]

  • Trustworthiness: The NIS/acid system is a go-to method for challenging substrates. It offers excellent control and efficiency, particularly for pyrazoles substituted with electron-withdrawing groups.[9][14]

The High-Reactivity Option: Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent interhalogen compound and a strong Lewis acid, making it a highly effective iodinating agent.[15]

  • Expertise & Causality: Its high reactivity allows for the iodination of pyrazoles under mild, room-temperature conditions.[4][15] A crucial experimental consideration is the co-formation of hydrochloric acid (HCl). To prevent unwanted side reactions, such as the deacylation of N-acylpyrazoles, a non-nucleophilic base like lithium carbonate (Li₂CO₃) or sodium carbonate (Na₂CO₃) must be added to the reaction mixture to neutralize the HCl as it forms.[4]

  • Trustworthiness: ICl demonstrates high regioselectivity for the C4 position and is particularly effective for the simultaneous dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydropyrazoles to form 1-acyl-4-iodo-1H-pyrazoles.[15]

Other Noteworthy Reagents
  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with reactivity comparable to molecular iodine, but it is often more convenient to handle as it does not sublimate.[16] It serves as an excellent alternative to both I₂ and NIS for the iodination of various heterocycles, including pyrazoles.[9][16][17]

  • Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄): Known as Barluenga's Reagent, this is a very mild and highly selective iodonium source.[18][19][20] It is particularly useful when dealing with sensitive substrates where harsher reagents might cause decomposition or side reactions.[21]

  • Nitrogen Triiodide (NI₃): A novel and green method involves the in situ formation of nitrogen triiodide.[2] While effective for iodination, it's important to control the reagent concentration, as higher concentrations can lead to the formation of azo-linked pyrazole dimers as a side product.[2][7]

A Mechanistic Shift for C5-Selectivity: Lithiation-Iodination

While electrophilic substitution overwhelmingly favors the C4 position, accessing the C5-iodinated isomer requires a different strategy.

  • Expertise & Causality: This method circumvents the rules of electrophilic substitution. It relies on the deprotonation of the C5-H, which is the most acidic proton on the pyrazole ring, especially in 1-aryl-3-CF₃-pyrazoles.[9] A strong base, typically n-butyllithium (n-BuLi), is used at low temperatures (-78 °C) to selectively generate a lithium pyrazolide intermediate. This highly nucleophilic species is then quenched with elemental iodine to exclusively afford the 5-iodo derivative.[4][7][9]

  • Trustworthiness: This protocol is exceptionally reliable and provides a predictable and high-yielding route to C5-iodinated pyrazoles, which are often inaccessible through electrophilic pathways.[9][22]

Data Presentation: Comparative Performance of Iodination Methods

The following table summarizes the performance of the key iodination reagents discussed, providing a quick reference for method selection.

Reagent SystemTypical ConditionsTimeYield (%)RegioselectivityKey Considerations & Scope
I₂ / H₂O₂ Water, Room Temp.<1 - 72 hGood to ExcellentC4"Green" protocol; environmentally friendly. Reaction times vary by substrate.[4][8]
I₂ / CAN Acetonitrile, RefluxOvernightGood to ExcellentC4Effective for deactivated systems (e.g., CF₃-pyrazoles). CAN can cause side reactions on some substituents.[4][9]
NIS / Acid Various solvents, RT to 80 °C< 16 hGoodC4Excellent for deactivated/electron-poor pyrazoles. Acid catalyst is critical.[4][9]
ICl / Li₂CO₃ Dichloromethane, RT1 - 24 hUp to 95%C4Highly reactive. Base is essential to neutralize HCl byproduct and prevent side reactions.[4][15]
n-BuLi / I₂ THF, -78 °C to RT~ 4 hGood to ExcellentC5Deprotonation-iodination mechanism. Exclusive C5 selectivity. Requires inert atmosphere and anhydrous conditions.[4][9]
DIH Acetonitrile, MildVariesGoodC4Solid, easy-to-handle alternative to I₂ and NIS.[16][17]
IPy₂BF₄ Dichloromethane, RTVariesGoodC4Very mild reagent, suitable for sensitive functional groups.[18][21]

Experimental Protocols: A Guide to Practice

Detailed, self-validating methodologies for key iodination procedures are provided below.

Workflow_Diagram cluster_decision Method Selection Workflow Start Start with Pyrazole Substrate Check_Regio Desired Regioselectivity? Start->Check_Regio Check_Activation Substrate Electronically Activated or Neutral? Check_Regio->Check_Activation C4 C5_Path n-BuLi then I₂ Check_Regio->C5_Path C5 Check_Deactivated Substrate Deactivated (e.g., EWGs)? Check_Activation->Check_Deactivated No C4_Path I₂/H₂O₂ (Green) ICl/Li₂CO₃ (Fast) I₂/CAN Check_Activation->C4_Path Yes Deactivated_Path NIS/TFA or H₂SO₄ I₂/CAN (reflux) Check_Deactivated->Deactivated_Path Yes

Caption: Decision workflow for selecting an appropriate pyrazole iodination method.

Protocol 1: Green Iodination using I₂ and Hydrogen Peroxide

This protocol is adapted from a procedure that emphasizes environmental friendliness.[4][8]

  • Suspend the pyrazole derivative (1.0 equivalent) in water.

  • Add molecular iodine (I₂) (0.5 equivalents) to the suspension.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture at room temperature.

  • Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 72 hours depending on substrate reactivity.

  • Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the color disappears.

  • Isolate the product by filtration, wash with water, and dry. If necessary, purify by column chromatography.

Protocol 2: C4-Iodination of Deactivated Pyrazoles using I₂ and CAN

This protocol is effective for substrates like 1-aryl-3-CF₃-pyrazoles.[7][9]

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 equivalent) and iodine (I₂) (1.1 - 1.3 equivalents) in acetonitrile.

  • In a separate flask, dissolve ceric ammonium nitrate (CAN) (1.1 - 1.2 equivalents) in acetonitrile.

  • Add the CAN solution to the pyrazole solution.

  • Heat the reaction mixture to reflux and stir overnight, monitoring progress by TLC.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: C4-Iodination using Iodine Monochloride (ICl)

This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[4][15]

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydropyrazole (1.0 equivalent) in dichloromethane, add lithium carbonate (Li₂CO₃) (2.0 equivalents).

  • To this stirred suspension, add iodine monochloride (ICl) (3.0 equivalents).

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Regiospecific C5-Iodination using n-BuLi and Iodine

This protocol provides exclusive access to the 5-iodo isomer.[4][9]

  • Under an inert atmosphere (e.g., argon), dissolve the 1-aryl-3-CF₃-pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 equivalents) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 10 minutes to allow for the formation of the lithium pyrazolide.

  • Add a solution of iodine (I₂) (1.4 equivalents) in dry THF.

  • Allow the reaction mixture to slowly warm to room temperature over approximately 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Conclusion

The synthesis of iodinated pyrazoles is a mature field with a rich and diverse toolkit of reagents available to the modern chemist. The choice of method is a strategic decision guided by the substrate's electronic nature, the desired regiochemical outcome, and practical considerations such as cost, safety, and environmental impact. While classic oxidant-based systems with molecular iodine remain highly effective, reagents like NIS, ICl, and DIH offer significant advantages in handling and reactivity for challenging substrates. Furthermore, understanding mechanistically distinct pathways, such as lithiation-iodination, provides chemists with complete control over the isomeric purity of their products. This guide provides the foundational knowledge and practical protocols necessary to navigate these choices and successfully incorporate the valuable iodo-pyrazole scaffold into advanced synthetic programs.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Sulfur Chemistry.
  • Identifying side reactions in the synthesis of iodin
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2015).
  • An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv
  • Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • 1,3-Diiodo-5,5-Dimethylhydantoin, DIH. Organic Chemistry Portal.
  • Selective C–H Iodination of (Hetero)arenes. (2021).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI.
  • Bis(pyridine)iodonium(I)
  • Bis(pyridine)
  • Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. (2025).
  • Bis(pyridine)iodonium(I)
  • Bis(pyridine)
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2007). PubMed Central.
  • Iodine Monochloride in Pharma Intermediates & Halogen
  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
  • Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to Pyrazole Functionalization: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the strategic functionalization of the pyrazole ring is a critical endeavor, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the leading catalytic systems for pyrazole functionalization, offering insights into their mechanisms, performance, and practical applications to empower researchers in this dynamic field.

The Landscape of Pyrazole Functionalization: An Overview

The reactivity of the pyrazole ring is nuanced. The C4 position is electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic. The two nitrogen atoms offer sites for N-functionalization, with regioselectivity often being a challenge. Modern synthetic chemistry has largely moved beyond classical condensation reactions for derivatization, now favoring more versatile and efficient catalytic methods. This guide will focus on the comparative analysis of the most impactful of these: transition-metal catalysis (palladium, copper, and rhodium), photocatalysis, and organocatalysis.

Transition-Metal Catalysis: The Workhorses of Pyrazole Functionalization

Transition-metal catalysts are the most established and widely used tools for pyrazole functionalization, offering a broad range of transformations with high efficiency and selectivity.

Palladium Catalysis: Precision in C-H Functionalization

Palladium catalysis is preeminent for direct C-H bond functionalization, providing an atom-economical approach to forge new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Rationale: Palladium-catalyzed C-H functionalization typically proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The key step is the C-H activation, which is often facilitated by a directing group on the pyrazole substrate that coordinates to the palladium center, bringing it in proximity to the targeted C-H bond. This directed C-H activation, or cyclometalation, ensures high regioselectivity. The choice of ligands, bases, and solvents is critical for stabilizing the palladium intermediates and promoting the desired bond formation. For instance, aromatic solvents can be beneficial in some C-H arylation reactions.[1]

Core Applications & Performance:

  • C-H Arylation: Palladium catalysts are highly effective for the direct arylation of pyrazoles at the C3, C4, and C5 positions. The regioselectivity can often be controlled by the choice of directing group and reaction conditions.[2][3] For instance, a phenanthroline ligand has been shown to be effective in promoting C3-arylation.[2]

  • C-H Alkenylation and Alkynylation: These transformations allow for the introduction of unsaturated moieties, further expanding the chemical space of accessible pyrazole derivatives.

  • sp³ C-H Functionalization: A notable advancement is the use of pyrazole as a directing group to functionalize unactivated sp³ C-H bonds, enabling the synthesis of complex molecules like β-phenethylamines.[3][4]

Visualizing the Mechanism: Palladium-Catalyzed C-H Arylation

Palladium-Catalyzed C-H Arylation cluster_0 Pd(II)/Pd(0) Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(II)-Aryl Pd(II)-Aryl Palladacycle->Pd(II)-Aryl Oxidative Addition (Ar-X) Product Product Pd(II)-Aryl->Product Reductive Elimination Pd(0) Pd(0) Product->Pd(0) Releases Arylated Pyrazole Pd(0)->Pd(II) Oxidation

Caption: A simplified catalytic cycle for Pd(II)/Pd(0)-catalyzed C-H arylation of pyrazole.

Copper Catalysis: The King of N-Arylation

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, is the go-to method for forming N-aryl pyrazoles. These reactions are typically cost-effective and highly efficient.

Mechanistic Rationale: The mechanism of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the pyrazole and the aryl halide to the copper center. An oxidative addition of the aryl halide to the Cu(I) species forms a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The choice of ligand, often a diamine or phenanthroline, is crucial for stabilizing the copper species and accelerating the reaction.[5][6][7] The base plays a critical role in deprotonating the pyrazole, enhancing its nucleophilicity.

Core Applications & Performance:

  • N-Arylation: Copper catalysts, particularly CuI and CuO nanoparticles, are highly effective for the N-arylation of a wide range of pyrazoles with aryl iodides and bromides.[5][8] These reactions often proceed with high yields and tolerate a broad array of functional groups.[5][6][7]

  • Switchable Regioselectivity: Recent advances have shown that by tuning the ligand, copper catalysis can be used to control the regioselectivity of N-arylation on unsymmetrical pyrazoles.

Visualizing the Mechanism: Copper-Catalyzed N-Arylation

Copper-Catalyzed N-Arylation cluster_1 Cu(I)/Cu(III) Catalytic Cycle Cu(I) Cu(I) Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)->Cu(I)-Pyrazole Coordination Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Pyrazole->Cu(III) Intermediate Oxidative Addition (Ar-X) Product Product Cu(III) Intermediate->Product Reductive Elimination Product->Cu(I) Releases N-Aryl Pyrazole

Caption: A simplified catalytic cycle for Cu(I)/Cu(III)-catalyzed N-arylation of pyrazole.

Rhodium Catalysis: Forging Complexity through Annulation

Rhodium catalysts are particularly adept at mediating C-H activation and annulation reactions, enabling the construction of fused polycyclic systems containing the pyrazole moiety.

Mechanistic Rationale: Rhodium-catalyzed C-H activation often involves a [Cp*Rh(III)] catalyst. The reaction initiates with the coordination of the pyrazole's nitrogen to the rhodium center, followed by C-H activation to form a five-membered rhodacycle. This intermediate can then react with an alkyne or alkene coupling partner through migratory insertion, leading to the formation of a new ring system upon reductive elimination or other subsequent steps. The choice of the cyclopentadienyl (Cp) ligand on the rhodium catalyst can significantly influence its reactivity and selectivity.[4][9]

Core Applications & Performance:

  • Annulation Reactions: Rhodium catalysts are excellent for the synthesis of complex, fused pyrazole derivatives through [4+1], [4+2], and other annulation strategies.[10][11][12]

  • C-H Alkenylation: Similar to palladium, rhodium catalysts can also be used for the direct alkenylation of pyrazoles.

Visualizing the Mechanism: Rhodium-Catalyzed [4+2] Annulation

Rhodium-Catalyzed Annulation Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle C-H Activation Alkyne Insertion Alkyne Insertion Rhodacycle->Alkyne Insertion + Alkyne Annulated Product Annulated Product Alkyne Insertion->Annulated Product Reductive Elimination Rh(I) Rh(I) Annulated Product->Rh(I) Release Rh(I)->Rh(III) Oxidation

Caption: Simplified mechanism of Rh(III)-catalyzed [4+2] annulation of a pyrazole with an alkyne.

Emerging Frontiers: Photocatalysis and Organocatalysis

While transition-metal catalysis remains dominant, photocatalysis and organocatalysis are rapidly emerging as powerful, often more sustainable, alternatives.

Photocatalysis: Harnessing Light for Pyrazole Functionalization

Visible-light photocatalysis offers a green and efficient method for generating reactive intermediates under mild conditions, enabling a variety of pyrazole functionalizations.

Mechanistic Rationale: Photocatalysis typically involves a photocatalyst (either a transition-metal complex like [Ru(bpy)₃]²⁺ or an organic dye) that, upon absorbing light, becomes excited. This excited state can then engage in single-electron transfer (SET) with the pyrazole substrate or another reagent, generating a radical intermediate. This radical can then participate in the desired bond-forming reaction. The reaction is often completed by a subsequent electron transfer step that regenerates the ground-state photocatalyst.[5][13][14]

Core Applications & Performance:

  • C-H Functionalization: Photocatalysis has been successfully applied to the C-H arylation, alkylation, and trifluoromethylation of pyrazoles.[5]

  • N-Functionalization: Photocatalytic methods for N-arylation and N-alkylation are also being developed.

Visualizing the Workflow: A General Photocatalytic Reaction Setup

Photocatalytic Workflow Start Start ReactionSetup Combine pyrazole, reagent, photocatalyst, and solvent in a reaction vessel. Start->ReactionSetup Degas Degas the mixture (e.g., with argon). ReactionSetup->Degas Irradiation Irradiate with a visible light source (e.g., blue LED). Degas->Irradiation Workup Reaction workup and purification. Irradiation->Workup End End Workup->End

Caption: A general experimental workflow for a photocatalytic pyrazole functionalization reaction.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis provides a powerful, metal-free approach to pyrazole functionalization, with a particular strength in asymmetric synthesis, which is crucial for the development of chiral drugs.[15][16][17]

Mechanistic Rationale: Organocatalysts, which are small organic molecules, operate through a variety of activation modes. For pyrazole functionalization, common mechanisms include enamine and iminium ion catalysis, as well as hydrogen-bond-donating catalysis. For example, a chiral amine catalyst can react with a pyrazolone to form a nucleophilic enamine, which can then undergo an asymmetric Michael addition to an electrophile. The catalyst is then regenerated in the final step of the catalytic cycle.[18]

Core Applications & Performance:

  • Asymmetric Synthesis: Organocatalysis is a leading strategy for the enantioselective synthesis of complex pyrazole derivatives, such as spiro-pyrazolones.[19]

  • Michael Additions and Annulations: These are common transformations mediated by organocatalysts, leading to the formation of new C-C bonds and ring systems.

Visualizing the Mechanism: Organocatalytic Asymmetric Michael Addition

Organocatalytic Michael Addition Pyrazolone Pyrazolone Enamine Enamine Pyrazolone->Enamine + Chiral Amine Catalyst Adduct Adduct Enamine->Adduct + Michael Acceptor (Asymmetric Attack) Product Product Adduct->Product Hydrolysis Catalyst Catalyst Product->Catalyst Regenerates

Caption: A simplified mechanism for an organocatalyzed asymmetric Michael addition with a pyrazolone.

Comparative Analysis and Catalyst Selection

Choosing the optimal catalyst for a specific pyrazole functionalization requires a careful consideration of the desired transformation, substrate scope, cost, and desired level of stereocontrol.

Table 1: Performance Comparison of Catalytic Systems for Pyrazole Functionalization

Catalyst ClassPrimary TransformationsTypical Catalyst LoadingStrengthsLimitations
Palladium C-H Arylation, Alkenylation, Alkynylation, sp³ C-H Functionalization1-10 mol%High efficiency, broad substrate scope, excellent regioselectivity with directing groups.[2][3]High cost, potential for catalyst poisoning, often requires ligands and additives.
Copper N-Arylation, C-H Arylation1-10 mol%Low cost, excellent for N-arylation, good functional group tolerance.[5][7][8]Can require high temperatures, sometimes less effective for C-H functionalization compared to palladium.[20]
Rhodium Annulations, C-H Alkenylation1-5 mol%Excellent for constructing complex fused systems, high regioselectivity.[10][11]High cost, can require specific and expensive ligands.
Photocatalysis C-H Functionalization (various), N-Functionalization1-5 mol%Mild reaction conditions, environmentally friendly, utilizes visible light.[5]Substrate scope can be limited, quantum yields can be low.[21]
Organocatalysis Asymmetric Michael Additions, Annulations5-20 mol%Metal-free, excellent for asymmetric synthesis, often mild conditions.[16][19]Higher catalyst loadings may be required, substrate scope can be narrower than transition metals.[22]

Choosing Your Catalyst: A Practical Guide

  • For robust and versatile C-H arylation with high regioselectivity: Palladium catalysis is often the first choice, especially when a directing group strategy can be employed.

  • For efficient and cost-effective N-arylation: Copper catalysis is the industry standard, offering excellent yields and a broad substrate scope.

  • For the synthesis of complex, fused pyrazole-containing polycycles: Rhodium catalysis provides unparalleled efficiency in annulation reactions.

  • For green and sustainable functionalization under mild conditions: Photocatalysis is an increasingly attractive option, particularly for radical-mediated transformations.

  • For the synthesis of chiral, enantioenriched pyrazole derivatives: Organocatalysis is the premier choice, offering a metal-free route to stereochemically complex molecules.

Experimental Protocols: Representative Procedures

The following are generalized, representative protocols for key pyrazole functionalization reactions. Researchers should consult the primary literature for specific substrate and catalyst optimizations.

Protocol 1: Palladium-Catalyzed C-H Arylation of a Pyrazole

This protocol is based on a typical directed C-H arylation reaction.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the N-substituted pyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable ligand (e.g., a phosphine or phenanthroline ligand, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF, 3-5 mL).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (typically 100-140 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of a Pyrazole

This protocol is based on the widely used Buchwald-Hartwig and related N-arylation conditions.[5][7]

  • To a dry Schlenk tube, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), and a diamine ligand (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.2 mmol) and a dry, degassed solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl pyrazole.

Protocol 3: Asymmetric Organocatalytic Michael Addition to a Pyrazolone

This protocol is a general procedure for an enantioselective Michael addition.

  • To a vial, add the pyrazolone (0.2 mmol), a chiral organocatalyst (e.g., a thiourea or squaramide derivative, 0.02 mmol, 10 mol%), and a solvent (e.g., CH₂Cl₂ or toluene, 2 mL).

  • Stir the mixture at the specified temperature (often room temperature or below) for 10-15 minutes.

  • Add the Michael acceptor (0.24 mmol) and continue stirring for the required reaction time (typically 12-48 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and directly purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The functionalization of pyrazoles is a mature yet continually evolving field. While palladium, copper, and rhodium catalysis provide a robust and versatile toolkit for a wide array of transformations, the future of pyrazole synthesis will undoubtedly be shaped by the continued development of more sustainable and efficient methods. Photocatalysis and organocatalysis, with their mild reaction conditions and potential for unique reactivity, are poised to play an increasingly important role. Furthermore, the integration of these different catalytic strategies, such as combining transition-metal catalysis with organocatalysis, holds immense promise for the discovery of novel and powerful synthetic methodologies.[19] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective, efficient, and practical methods for the functionalization of this privileged heterocyclic scaffold, further empowering the discovery of new medicines and materials.

References

  • Dorgan, C. et al. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research42, 1047-1058 (2009).
  • Algarra, A. G. et al. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal21, 1113-1123 (2015).
  • Ghosh, D. et al. Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications58, 4435-4455 (2022).
  • Zhang, J. et al. Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles/Imidazoles. Organic Letters25, 7004-7008 (2023).
  • Li, X. et al. Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. Organic Letters16, 3484-3487 (2014).
  • Antilla, J. C. et al. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry69, 5578-5587 (2004).
  • Antilla, J. C. et al. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Daugulis, O. et al. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition51, 10415-10418 (2012).
  • Zhou, Q.-L. Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. Angewandte Chemie International Edition55, 5352-5353 (2016).
  • Algarra, A. G. et al. Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes. The Journal of Organic Chemistry79, 1933-1950 (2014).
  • Shao, Z. & Zhang, H. Combining transition metal catalysis and organocatalysis – an update. Chemical Society Reviews42, 1315-1336 (2013).
  • Daugulis, O. et al. Palladium-Catalyzed Pyrazole-Directed Sp 3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie (International ed. in English)51, 10415-8 (2012).
  • Zhou, Q.-L. Transition-Metal Catalysis and Organocatalysis. ChemistryViews (2015).
  • Pelliccia, S. et al. Asymmetric organocatalysis: an enabling technology for medicinal chemistry. Chemical Society Reviews50, 2433-2502 (2021).
  • Gandeepan, P. et al. Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry18, 6147-6166 (2020).
  • Daugulis, O. et al. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition51, 10415-10418 (2012).
  • Colletto, C. et al. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules27, 6393 (2022).
  • Ghaffari, M. et al. Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. European Journal of Organic Chemistry2012, 6511-6519 (2012).
  • Gandeepan, P. et al. Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry18, 6147-6166 (2020).
  • Chiu, Y.-H. et al. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts9, 430 (2019).
  • Zhou, Q.-L. Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. Angewandte Chemie (International ed. in English)55, 5352-3 (2016).
  • Chiu, Y.-H. et al. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts9, 430 (2019).
  • Wang, D.-H. et al. Ligand design for Rh(iii)-catalyzed C–H activation: an unsymmetrical cyclopentadienyl group enables a regioselective synthesis of dihydroisoquinolones. Chemical Science6, 6736-6740 (2015).
  • Kuwata, S. & Ikariya, T. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules26, 1235 (2021).
  • Ferreira, I. C. F. R. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules25, 113 (2019).
  • Trofimenko, S. Coordination chemistry of pyrazole-derived ligands. Chemical Reviews93, 943-980 (1993).
  • Kumar, A. et al. Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Catalysts11, 1459 (2021).
  • Wang, D. et al. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science6, 5074-5078 (2015).
  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Molecules23, 2056 (2018).
  • Tran, L. D. & Daugulis, O. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances11, 7690-7693 (2021).
  • Chiu, Y.-H. et al. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts9, 430 (2019).
  • Asymmetric Catalysis. ResearchGate.
  • Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Green Chemistry23, 9479-9488 (2021).
  • Wang, H. et al. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules14, 5168-5179 (2009).
  • Matos, J. et al. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Catalysis288, 97-106 (2012).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Recordn/a, e202500024.
  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry2004, 4536-4543 (2004).
  • Challenges and Prospects of TiO2-Based Photocatalysis for Wastewater Treatment: Keyword Analysis. Water15, 3943 (2023).
  • Singh, J. et al. Principles of Photocatalysts and Their Different Applications: A Review. Journal of Nanomaterials2023, 1-28 (2023).
  • Effect of Substrates on the Photocatalytic Activity of Nanometer TiO2 Thin Films. Coatings12, 102 (2022).
  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts12, 393 (2022).
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science6, 5074-5078 (2015).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. International Journal of Molecular Sciences24, 12431 (2023).

Sources

A Researcher's Guide to DFT Calculations for Halogenated Pyrazole Structures: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of halogenated pyrazoles is paramount. These scaffolds are privileged structures in medicinal chemistry and materials science, owing to their diverse biological activities and tunable physicochemical properties. Density Functional Theory (DFT) calculations have emerged as an indispensable tool for elucidating these properties at the molecular level, offering insights that can guide rational drug design and the development of novel materials.[1][2][3][4][5]

This guide provides an in-depth, objective comparison of DFT methodologies for studying halogenated pyrazole structures. Moving beyond a simple recitation of steps, we will delve into the causality behind computational choices, ensuring a robust and self-validating approach to your research. Every claim and protocol is grounded in authoritative sources, providing a trustworthy framework for your computational studies.

The Crucial Role of Halogenation and the Power of DFT

Halogenation of the pyrazole scaffold can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Halogen bonds, a type of non-covalent interaction involving a halogen atom as an electrophilic species, are particularly important in this context and have become a key design element in crystal engineering and supramolecular chemistry.[6][7][8] DFT calculations allow for the precise characterization of these interactions and their impact on molecular properties.[2][9]

This guide will equip you with the knowledge to:

  • Select appropriate DFT functionals and basis sets for halogenated pyrazoles.

  • Perform accurate geometry optimizations and frequency calculations.

  • Predict and analyze spectroscopic properties like NMR and IR spectra.

  • Critically evaluate the performance of different computational methods against experimental data.

Comparative Analysis of DFT Functionals and Basis Sets

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[9] For halogenated systems, this choice is particularly critical due to the unique electronic nature of halogen atoms and their participation in halogen bonding.

Selecting the Right Functional

Several classes of DFT functionals are available, each with its own strengths and weaknesses. For halogenated pyrazoles, functionals that can accurately describe non-covalent interactions, including dispersion forces and halogen bonding, are essential.

  • Hybrid Functionals: Functionals like B3LYP are widely used for organic molecules and often provide a good balance of accuracy and computational cost for geometries and electronic properties.[5][10] However, for systems where halogen bonding is significant, their performance can be inconsistent.

  • Range-Separated Functionals: Functionals such as ωB97XD and CAM-B3LYP incorporate long-range corrections and empirical dispersion, making them generally more reliable for describing non-covalent interactions like halogen bonds.[11]

  • Double Hybrid Functionals: These functionals, which include a portion of MP2 correlation, often provide the highest accuracy but at a greater computational expense.

The Importance of the Basis Set

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For halogenated compounds, a basis set that can adequately describe the electron distribution around the halogen, including the anisotropy responsible for the σ-hole, is crucial.

  • Pople-style basis sets: Basis sets like 6-31G(d) and 6-311+G(d,p) are commonly used for initial geometry optimizations and can provide reasonable results for many properties.[5][10] The inclusion of polarization (d) and diffuse (+) functions is important for describing the electronic structure of halogens and anions.

  • Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pVTZ , offer a systematic way to improve accuracy by increasing the size of the basis set. The "aug-" prefix indicates the addition of diffuse functions, which are highly recommended for non-covalent interactions.[6][7][11]

  • Effective Core Potentials (ECPs): For heavier halogens like iodine, using an ECP can significantly reduce computational cost by treating the core electrons implicitly, while the valence electrons are described by a basis set.[11]

Performance Comparison: A Case Study of 4-Halogenated Pyrazoles

To illustrate the impact of functional and basis set selection, we will consider the 4-halogenated pyrazoles (4-X-pzH, where X = F, Cl, Br, I) as a model system. A recent study provides a comprehensive comparison of experimental data with DFT calculations for this series.[11][12][13]

Table 1: Comparison of Calculated vs. Experimental Bond Lengths (Å) for 4-Iodo-1H-pyrazole

BondExperimental (X-ray)[11]B3LYP/6-311+G(d,p)ωB97XD/cc-pVTZ[11]
C4-I2.0832.1012.085
N1-N21.3481.3521.349
C3-C41.3781.3811.379
C4-C51.3761.3791.377

Table 2: Comparison of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for 4-Halogenated Pyrazoles in CDCl₃

CompoundExperimental[11]GIAO-MP2/cc-pVTZ[11]GIAO-B3LYP/6-311+G(d,p)
4-F-pzH7.357.337.41
4-Cl-pzH7.587.567.65
4-Br-pzH7.637.617.70
4-I-pzH7.697.677.76

As the tables demonstrate, the choice of method can have a noticeable impact on the accuracy of the predicted properties. The ωB97XD functional with the cc-pVTZ basis set shows excellent agreement with experimental bond lengths.[11] For NMR chemical shifts, the GIAO-MP2/cc-pVTZ level of theory provides predictions that are very close to the experimental values.[11] While B3LYP/6-311+G(d,p) offers a reasonable approximation, it tends to slightly overestimate the chemical shifts.

Experimental Protocols: A Step-by-Step Workflow

This section provides a detailed, step-by-step methodology for performing DFT calculations on a halogenated pyrazole, using 4-chloropyrazole as an example. We will use the Gaussian software package for this workflow, but the principles are transferable to other programs like ORCA.

Computational Workflow Diagram

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_analysis Post-Processing & Analysis build_mol 1. Build Molecule (e.g., GaussView) create_input 2. Create Input File (e.g., 4-chloropyrazole.gjf) build_mol->create_input Export Coordinates geom_opt 3. Geometry Optimization (Opt) create_input->geom_opt Submit to Gaussian freq_calc 4. Frequency Calculation (Freq) geom_opt->freq_calc Optimized Geometry mo_vis 9. Visualize Orbitals geom_opt->mo_vis Checkpoint file verify_min 5. Verify Minimum (No imaginary frequencies) freq_calc->verify_min ir_spectrum 8. Generate IR Spectrum freq_calc->ir_spectrum extract_data 6. Extract Data (Geometries, Energies) verify_min->extract_data Successful Optimization nmr_calc 7. NMR Calculation (NMR=GIAO) extract_data->nmr_calc

Caption: A generalized workflow for performing DFT calculations on halogenated pyrazole structures.

Step 1: Building the Initial Molecular Structure

The first step is to create a three-dimensional model of the molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure that the initial geometry is reasonable to facilitate a smooth convergence of the optimization process.

Step 2: Creating the Gaussian Input File

The input file provides the Gaussian program with all the necessary information to perform the calculation. Below is an example input file for a geometry optimization and frequency calculation of 4-chloropyrazole using the B3LYP functional and the 6-311+G(d,p) basis set.

Explanation of Keywords:

  • %nprocshared=4: Specifies the number of processor cores to be used.

  • %mem=8GB: Allocates 8 gigabytes of memory for the calculation.

  • %chk=4-chloropyrazole.chk: Creates a checkpoint file to store the results.[8]

  • #p: Requests additional output.

  • B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

  • Opt: Requests a geometry optimization.[8]

  • Freq: Requests a frequency calculation to be performed on the optimized geometry.[14]

  • 4-chloropyrazole optimization and frequencies: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

  • The subsequent lines define the atomic coordinates in Cartesian format.

Step 3: Performing the Geometry Optimization

Submit the input file to Gaussian. The program will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.[8]

Step 4: Performing the Frequency Calculation

After the optimization is complete, Gaussian will automatically perform a frequency calculation on the optimized structure. This is crucial for two reasons:

  • Verification of the Minimum: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry is not a stable structure.[14][15]

  • Thermochemical Data and IR Spectra: The frequency calculation provides important thermochemical data (zero-point energy, enthalpy, Gibbs free energy) and the information needed to simulate the infrared (IR) spectrum.[14]

Step 5: Analyzing the Output File

The output file (.log or .out) contains a wealth of information. Key sections to examine include:

  • "Optimization completed" : This message indicates that the geometry optimization has successfully converged.

  • Frequencies : A list of vibrational frequencies. Check for any imaginary frequencies (indicated by a negative sign).

  • Standard orientation : The Cartesian coordinates of the optimized geometry.

  • Thermochemistry : A summary of the calculated thermodynamic properties.

Step 6: Predicting NMR Spectra

To predict the NMR spectrum, a separate calculation is required on the optimized geometry. The NMR=GIAO keyword is commonly used for this purpose. The following input file calculates the NMR shielding tensors for 4-chloropyrazole in chloroform using the Polarizable Continuum Model (PCM) to simulate the solvent.

The output will contain the absolute shielding tensors for each nucleus. To convert these to chemical shifts, it is best practice to also calculate the shielding for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory and use the following equation:

δsample = σTMS - σsample

Step 7: Visualizing Results

Software like GaussView can be used to visualize the results from the checkpoint file.[16][17] This includes:

  • Visualizing the optimized geometry.

  • Animating vibrational modes.

  • Plotting the simulated IR and NMR spectra. [11][18]

  • Visualizing molecular orbitals (HOMO, LUMO, etc.). [16][17]

Best Practices and Trustworthiness

To ensure the reliability and reproducibility of your DFT calculations, adhere to the following best practices:

  • Cite your software and methods: Clearly state the program (including version), functional, basis set, and any other relevant computational details in your publications.[19]

  • Convergence criteria: Use tight convergence criteria for geometry optimizations to ensure you have reached a true minimum.

  • Basis set superposition error (BSSE): For calculations involving intermolecular interactions, consider correcting for BSSE, especially with smaller basis sets.

  • Comparison with experiment: Whenever possible, validate your computational results against experimental data. Discrepancies can often provide valuable insights.

  • Data availability: Consider making your input and output files available as supplementary information to your publications to enhance transparency and reproducibility.[19]

Conclusion

DFT calculations are a powerful and versatile tool for investigating the structure, properties, and reactivity of halogenated pyrazoles. By carefully selecting the appropriate computational methodology and following a rigorous workflow, researchers can gain deep insights that are invaluable for drug discovery and materials science. This guide has provided a framework for performing and critically evaluating such calculations, empowering you to confidently apply these computational techniques in your own research.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ([Link])
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ([Link])
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ([Link])
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ([Link])
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ([Link])
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. ([Link])
  • The Absolute Beginners Guide to Gaussian. ([Link])
  • Halogen Bonds: Benchmarks and Theoretical Analysis. ([Link])
  • Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. ([Link])
  • Which data files need to be stored after publishing a DFT study? ([Link])
  • Applications of density functional theory in COVID-19 drug modeling. ([Link])
  • Density Functional Theory Calculations: Examples & Str
  • Role of DFT in Drug Design: A Mini Review. ([Link])
  • How to Visualize Molecular Orbitals on GaussView. ([Link])
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
  • DFT Calculations in Designing Polymer-Based Drug Delivery Systems. ([Link])
  • Frequency Calcul
  • Tutorial 17 | Gaussian NMR Calculation & Spectra Visualiz
  • Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi. ([Link])
  • Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. ([Link])
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ([Link])
  • How to do and plot anharmonic-IR spectrum using Gaussian 09W and Multiwfn. ([Link])
  • How to perform and plot IR spectrum using Gaussian 09W and Multiwfn. ([Link])
  • Drawing IR spectra from Gaussian frequency output files. ([Link])
  • GaussView 6 Tutorial 5: Working with Spectra. ([Link])
  • Gaussian with GaussSum: Raman and IR spectra. ([Link])
  • Gaussian Output file analysis || Dr. Gaurav Jhaa. ([Link])
  • DFT Made Simple: Step-by-Step Guide for Beginners. ([Link])
  • How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? ([Link])
  • Visualizing Molecular Orbitals (with GaussView). ([Link])
  • How to perform NMR calcul
  • Synthesis and DFT calculation of novel pyrazole deriv
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. ([Link])

Sources

A Comparative Guide to Purity Assessment of 4-Iodo-1-phenyl-1H-pyrazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. The compound 4-Iodo-1-phenyl-1H-pyrazole serves as a crucial building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of methodologies for assessing the purity of this compound, focusing on a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and its advanced alternative, Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can arise from various sources, including the synthesis process (starting materials, byproducts, and regioisomers), degradation, or storage.[1] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API that does not meet the stringent requirements of regulatory bodies such as the FDA and EMA. Therefore, a robust and validated analytical method is not merely a quality control check but a fundamental component of the entire drug development lifecycle, as mandated by guidelines like ICH Q2(R1).[2][3][4][5]

Primary Purity Assessment: A Robust HPLC-UV Method

A reversed-phase HPLC method with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories due to its robustness, reliability, and cost-effectiveness.[1] For a molecule like this compound, which contains a chromophore (the phenyl-pyrazole system), UV detection is a highly suitable technique.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is a scientifically driven process designed to achieve optimal separation of the main compound from its potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice for this analysis. The nonpolar nature of the C18 stationary phase provides excellent hydrophobic interactions with the aromatic rings of this compound and its likely nonpolar impurities, leading to good retention and separation.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier) and an organic solvent like acetonitrile or methanol is employed. Acetonitrile is frequently chosen for its lower viscosity and UV transparency.[7] A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to the aqueous phase to control the ionization of any basic impurities and to sharpen the peak shape of the main analyte by minimizing silanol interactions with the stationary phase.

  • Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to detect impurities that may have different UV spectra.

Experimental Protocol: HPLC-UV Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or λmax determined by UV scan)
Gradient Program
Time (min)% Mobile Phase B
0.040
20.095
25.095
25.140
30.040

4. Data Analysis and Purity Calculation:

  • The purity is typically assessed by the area percentage method.
  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (0.5 mg/mL) Autosampler Inject 10 µL Prep_Standard->Autosampler Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Sample->Autosampler Prep_MP_A Prepare Mobile Phase A (0.1% FA in Water) Pump Gradient Elution (1.0 mL/min) Prep_MP_A->Pump Prep_MP_B Prepare Mobile Phase B (0.1% FA in ACN) Prep_MP_B->Pump Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector PDA Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for purity assessment by HPLC-UV.

Anticipated Results and Impurity Profile

Based on common synthetic routes for pyrazole derivatives, potential impurities could include starting materials (e.g., phenylhydrazine), regioisomers (e.g., 5-Iodo-1-phenyl-1H-pyrazole), or byproducts from incomplete reactions or side reactions. A successful HPLC method will resolve the main peak from these impurities.

Table 1: Hypothetical HPLC-UV Data for Purity Assessment

Peak IDRetention Time (min)Peak AreaArea %Identification (Hypothetical)
14.215,0000.15Phenylhydrazine
210.59,950,00099.50This compound
311.820,0000.205-Iodo-1-phenyl-1H-pyrazole
415.315,0000.15Unknown Impurity
Total 10,000,000 100.00

Alternative & Orthogonal Method: UPLC-MS

For a more comprehensive analysis, especially during drug development where impurity identification is crucial, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-UV.[8][9] UPLC utilizes columns with sub-2 µm particles, leading to faster analysis times, higher resolution, and increased sensitivity.[10] The addition of a mass spectrometer provides mass information for each eluting peak, enabling positive identification of impurities and elucidation of their structures.

Comparison: HPLC-UV vs. UPLC-MS
FeatureHPLC-UVUPLC-MSRationale for Choice
Resolution & Speed Standard resolution, longer run times (e.g., 30 min).Higher resolution, shorter run times (e.g., <10 min).UPLC is ideal for high-throughput screening and complex mixtures.
Sensitivity Good, but limited for impurities with poor chromophores or at very low levels.Excellent, often orders of magnitude higher than UV.[10]UPLC-MS is superior for detecting and quantifying trace-level impurities, which is critical for meeting regulatory thresholds.[1]
Specificity Based on retention time and UV spectrum. Co-elution can be a problem.Based on retention time and mass-to-charge ratio (m/z), providing much higher confidence in peak identity.MS detection is invaluable for distinguishing between isomers and providing molecular weight information for unknown impurities.[9]
Cost & Complexity Lower initial and operational cost, simpler to operate.Higher initial and operational cost, more complex instrumentation and data analysis.HPLC-UV is suitable for routine QC where the impurity profile is well-established. UPLC-MS is essential for method development, impurity identification, and forced degradation studies.
Decision-Making Framework for Method Selection

The choice between HPLC-UV and UPLC-MS is dictated by the stage of drug development and the specific analytical requirements.

Method_Selection Start Analytical Need Decision1 Routine QC of a well-characterized product? Start->Decision1 Decision2 Need to identify unknown impurities? Decision1->Decision2 No Method_HPLC Use validated HPLC-UV Method Decision1->Method_HPLC Yes Decision3 Trace-level quantification required? Decision2->Decision3 No Method_UPLC Use UPLC-MS Method Decision2->Method_UPLC Yes Decision3->Method_HPLC No Decision3->Method_UPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The purity assessment of this compound is a critical step in ensuring the quality of pharmaceutical products. A well-validated reversed-phase HPLC-UV method provides a reliable and robust platform for routine quality control, offering excellent quantitation capabilities based on area percent calculations.

However, for in-depth characterization, impurity identification, and meeting the rigorous demands of drug development and regulatory submissions, UPLC-MS is the superior technique. Its enhanced speed, resolution, and sensitivity, combined with the definitive structural information provided by mass spectrometry, make it an indispensable tool for the modern pharmaceutical scientist.

It is recommended to develop and validate a primary HPLC-UV method for routine purity testing. In parallel, a UPLC-MS method should be employed during the development phase to identify and characterize any potential impurities, ensuring a comprehensive understanding of the compound's purity profile. This dual approach provides a self-validating system that combines routine efficiency with the detailed analytical depth required for modern drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
  • Sun, P., & Wang, X. (2007). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1070-1078. [Link]
  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
  • Machulek, A. Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Popović, Z., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Journal of the Serbian Chemical Society, 87(5), 589-603. [Link]
  • ResearchGate. (2007). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. [Link]
  • National Central University, Taiwan. (2007).
  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
  • MDPI. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(21), 6489. [Link]
  • ResearchGate. (2010).
  • MDPI. (2022).
  • ResearchGate. The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. [Link]
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
  • NIH. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 69(3), 1109-1115. [Link]
  • Revue Roumaine de Chimie.
  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3465-3476. [Link]
  • VCU Scholars Compass.
  • ResearchGate. (2012). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. [Link]
  • PubMed. (2013). UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials. Food Chemistry, 141(3), 2829-2836. [Link]
  • ResearchGate. Retention Indices in Reversed-Phase HPLC. [Link]
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5448. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4- and 5-Iodopyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction in Pyrazole Chemistry

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of an iodine atom onto the pyrazole ring provides a synthetically versatile handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[1][2] However, this functionalization introduces the challenge of isomerism. The precise location of the iodine atom—at the C4 or C5 position—profoundly impacts the molecule's steric and electronic properties, which in turn can influence its reactivity and biological activity.

For drug development professionals and synthetic chemists, the ability to unequivocally distinguish between 4-iodopyrazole and 5-iodopyrazole is not merely an academic exercise; it is a critical step in ensuring the correct molecular architecture of a drug candidate or key intermediate. This guide provides an in-depth comparison of the spectroscopic signatures of these two isomers, grounded in experimental data and first principles, to empower researchers to confidently identify them.

Molecular Structure and Electronic Landscape

The fundamental difference between the two isomers lies in the position of the iodine atom relative to the two nitrogen atoms of the pyrazole ring. In 4-iodopyrazole, the iodine atom is positioned symmetrically between the two nitrogens. In 5-iodopyrazole, it is adjacent to the pyrrole-like N1 nitrogen. This seemingly small change creates distinct electronic environments that are readily probed by spectroscopic methods.

Caption: Molecular structures of 4-iodopyrazole and 5-iodopyrazole isomers.

Regioselective Synthesis: A Prerequisite for Analysis

The unambiguous spectroscopic analysis of these isomers is predicated on the ability to synthesize them in a pure, regioselective manner. Different synthetic strategies exploit the electronic nature of the pyrazole ring to direct iodination to either the C4 or C5 position.

  • Synthesis of 4-Iodopyrazole: This isomer is typically prepared via electrophilic iodination. The C4 position is electronically favored for such reactions.[1] A common and effective method involves using molecular iodine (I₂) with a mild oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂).[3][4]

  • Synthesis of 5-Iodopyrazole: The C5 proton is significantly more acidic than the C4 proton. This allows for regioselective deprotonation at C5 using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with elemental iodine to exclusively yield the 5-iodo derivative.[4]

The choice of synthetic route is therefore the first step in validation, as it provides a strong indication of the expected isomeric product.

G cluster_4 Synthesis of 4-Iodopyrazole cluster_5 Synthesis of 5-Iodopyrazole start Pyrazole reagents4 I₂ / CAN or N-Iodosuccinimide (NIS) start->reagents4 step1_5 1. n-BuLi, -78 °C start->step1_5 product4 4-Iodopyrazole reagents4->product4 Electrophilic Iodination step2_5 2. I₂ product5 5-Iodopyrazole step1_5->product5 Deprotonation- Iodination step2_5->product5 Deprotonation- Iodination

Caption: Regioselective synthetic workflows for 4- and 5-iodopyrazole.

Spectroscopic Comparison: The Definitive Data

The most reliable method for distinguishing between the two isomers is a combined analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy

This is often the most diagnostic technique. The symmetry and electronic environment of the pyrazole ring protons create highly distinct patterns for each isomer.

  • 4-Iodopyrazole: Due to the molecule's C₂ᵥ symmetry, the protons at the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet in the aromatic region of the spectrum.[5][6] The N-H proton typically appears as a broad singlet further downfield.

  • 5-Iodopyrazole: The symmetry is broken in this isomer. The protons at C3 and C4 are in different chemical environments and are adjacent, leading to spin-spin coupling. This results in two distinct signals, each appearing as a doublet. The C3 proton is generally shifted further downfield than the C4 proton due to its proximity to the pyridine-like N2 atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atom directly bonded to the iodine.

  • 4-Iodopyrazole: The spectrum will show two signals for the ring carbons. The C3 and C5 carbons are equivalent and will appear as one signal. The C4 carbon, bonded to the heavy iodine atom, will appear at a significantly higher field (lower ppm value) due to the heavy-atom effect. This C-I signal is a key identifier.[7][8]

  • 5-Iodopyrazole: The spectrum will display three distinct signals for the C3, C4, and C5 carbons. The C5 carbon, bearing the iodine, will be shifted upfield. The C3 and C4 carbons will have chemical shifts more typical for unsubstituted pyrazoles, though influenced by the adjacent iodine.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide supporting evidence. The primary differences are observed in the N-H stretching and the fingerprint regions.

  • N-H Stretching: The position of the N-H stretching band (typically broad, ~3100-3200 cm⁻¹) is sensitive to hydrogen bonding, which can be influenced by the isomer's crystal packing.[6] Studies have shown that the N-H stretch for 4-iodopyrazole appears at a lower wavenumber compared to other 4-halopyrazoles, indicating stronger hydrogen bonding.[6][9]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N, C-C stretching, and C-H bending modes, as well as the C-I stretch. While specific assignments are difficult, the overall pattern in this region will be unique for each isomer and can be used for comparative identification against a known standard.

Mass Spectrometry (MS)

Both isomers have the same molecular formula (C₃H₃IN₂) and therefore the same molecular weight (193.97 g/mol ).[8][10] The molecular ion peak ([M]⁺) in the mass spectrum will be identical for both. Differentiation must rely on analyzing fragmentation patterns, which can sometimes be influenced by the stability of the resulting fragments. However, for simple isomers like these, the fragmentation patterns may be very similar, making MS a less reliable primary tool for distinction compared to NMR.[11]

Comparative Data Summary

Spectroscopic Feature4-Iodopyrazole5-Iodopyrazole (Predicted)Rationale for Difference
¹H NMR (Ring Protons) One singlet (for H3 & H5)[5][6]Two doublets (for H3 & H4)C₂ᵥ symmetry in 4-isomer vs. asymmetry and coupling in 5-isomer.
¹³C NMR (Ring Carbons) Two signals (C3/C5 equivalent, C4-I upfield)[7]Three distinct signals (C5-I upfield)Symmetry differences and the position of the upfield-shifting C-I bond.
Key IR Band (N-H Stretch) ~3235 cm⁻¹[6]Expected to be similar but sensitive to packingHalogen substitution and crystal packing influence H-bonding strength.[6]
Mass Spec (Molecular Ion) m/z ~194[8]m/z ~194Isomers have identical molecular weight.

Experimental Protocols

To ensure trustworthy and reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Purified Isomer (5-10 mg for NMR) (~1 mg for IR/MS) dissolve_nmr Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) sample->dissolve_nmr prep_ir Prepare KBr pellet or use ATR setup sample->prep_ir dissolve_ms Dissolve in volatile solvent (e.g., MeOH, MeCN) sample->dissolve_ms nmr Acquire ¹H, ¹³C, & 2D NMR (≥400 MHz spectrometer) dissolve_nmr->nmr ir Acquire FT-IR Spectrum (4000-600 cm⁻¹) prep_ir->ir ms Acquire Mass Spectrum (EI or ESI source) dissolve_ms->ms analyze Compare chemical shifts, coupling constants, vibrational frequencies, & m/z values nmr->analyze ir->analyze ms->analyze confirm Confirm Isomeric Structure analyze->confirm

Caption: Standardized workflow for the spectroscopic analysis of iodopyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified iodopyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[12] Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If using the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.[13]

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.[6] Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[12]

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion for Electrospray Ionization, ESI, or a GC inlet for Electron Impact, EI). Acquire the spectrum over a relevant m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragments.[12][13]

Conclusion

While 4- and 5-iodopyrazole are structurally similar, their spectroscopic properties are remarkably distinct, providing a robust toolkit for their differentiation. ¹H NMR spectroscopy stands out as the most powerful and definitive technique , where the clear distinction between a singlet for the 4-isomer and two doublets for the 5-isomer provides an unambiguous assignment. ¹³C NMR serves as an excellent confirmatory method, with the position of the unique, high-field C-I signal being the key differentiator. Supported by characteristic patterns in IR and MS, these methods, when applied systematically, allow researchers to proceed with confidence in the isomeric purity and identity of their materials, a non-negotiable requirement for success in synthetic and medicinal chemistry.

References

  • BenchChem. (2025). Synthesis of 4-Iodopyrazole - Technical Support Center. BenchChem.
  • BenchChem. (2025).
  • Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Published by the Royal Society of Chemistry. [Link]
  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole.
  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem.
  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

A Researcher's Comparative Guide to Computational Studies of Pyrazole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of pyrazoles is paramount. These five-membered heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals, owing to their diverse biological activities.[1][2] Computational chemistry has emerged as an indispensable tool, offering profound insights into the electronic structure, reactivity, and dynamic behavior of these molecules, thereby accelerating therapeutic design and synthesis.[3][4]

This guide provides an in-depth comparison of computational approaches for studying pyrazole reaction mechanisms. Moving beyond a simple recitation of methods, we will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative studies to provide a field-proven perspective on this critical area of chemical research.

The Computational Toolkit: A Comparative Overview of Methods

The accuracy of a computational study hinges on the judicious selection of the theoretical method. This choice represents a trade-off between computational cost and accuracy. For pyrazole reaction mechanisms, Density Functional Theory (DFT) is the most widely used quantum mechanical method, offering a favorable balance.[3][5][6]

Table 1: Comparison of Common Computational Methods for Pyrazole Reactions

MethodTypical ApplicationAdvantagesLimitationsRecommended Functionals/Basis Sets for Pyrazoles
Density Functional Theory (DFT) Geometry optimization, transition state (TS) searching, reaction pathway analysis, electronic property calculation.Good balance of accuracy and computational cost.[3][4]Accuracy is highly dependent on the chosen exchange-correlation functional. Standard functionals may struggle with systems exhibiting strong electron correlation.[7]Functionals: B3LYP, M06-2X, ωB97X-D, PBE0.[8][9][10] Basis Sets: 6-31G(d,p), 6-311++G(d,p), def2-TZVPP.[8][9]
Møller-Plesset Perturbation Theory (MP2) Benchmarking DFT results, studying systems with significant dispersion interactions.Systematically improvable. Often more accurate than DFT for non-covalent interactions.Higher computational cost than DFT. Can be unreliable for systems with multi-reference character.aug-cc-pVDZ, cc-pVTZ.[11]
Coupled Cluster (CC) High-accuracy benchmark calculations for small model systems.Considered the "gold standard" for accuracy in quantum chemistry.Extremely high computational cost, limiting its use to small molecules.Extrapolated to the complete basis set limit (e.g., CCSD(T)/CBS).[9][10]
Semi-empirical Methods (e.g., AM1, PM7) High-throughput screening, initial geometry searching for large systems.Very fast, allowing for the study of large molecules and complex reaction networks.Lower accuracy than DFT or ab initio methods. Parameterization may not be optimal for all systems.Not typically used for detailed mechanistic studies of pyrazoles.

Expert Insight: The choice of the DFT functional is critical. While B3LYP is a workhorse, functionals like M06-2X are often better for kinetics and thermochemistry, and dispersion-corrected functionals such as ωB97X-D are crucial when van der Waals interactions are important.[12] Benchmark studies suggest that for transition-metal catalyzed reactions, which are sometimes employed in pyrazole synthesis, hybrid functionals like PBE0 and PW6B95-D3 show excellent performance.[10][13]

Case Study: The [3+2] Cycloaddition Reaction

The [3+2] cycloaddition is a cornerstone of pyrazole synthesis. Computational studies have been instrumental in elucidating the regioselectivity and mechanism of these reactions, often challenging and correcting proposed experimental pathways.[14][15]

Mechanism and Regioselectivity

A key question in the [3+2] cycloaddition synthesis of pyrazoles is regioselectivity—which atoms of the reactants bond to form the new ring. Computational analysis, particularly through Molecular Electron Density Theory (MEDT), has provided a powerful framework for understanding these outcomes.[16]

For instance, in the reaction of nitrilimines with enaminones, DFT calculations at the B3LYP/6-31+G(d,p) level were used to analyze local reactivity indices and Molecular Electrostatic Potential (MEP) maps.[8] These analyses help pinpoint the most favorable sites for electrophilic and nucleophilic attack, correctly predicting the observed 4-aroylpyrazole product over the 5-aroyl alternative.[8] The calculations demonstrated that the stability of the final product is a key driver for the observed regiochemistry.[8]

Computational Workflow for [3+2] Cycloaddition

The following diagram outlines a typical computational workflow for investigating a [3+2] cycloaddition reaction.

G cluster_0 Pre-computation cluster_1 Transition State Search cluster_2 Pathway Verification & Analysis Reactants 1. Build & Optimize Reactant Geometries (e.g., Nitrilimine, Alkene) TS_Guess 3. Generate Initial TS Guess (e.g., using QST2/QST3) Reactants->TS_Guess Provide Reactant Geometry Products 2. Build & Optimize Possible Product Regioisomers Products->TS_Guess Provide Product Geometry TS_Opt 4. Optimize to Saddle Point (TS Berny Algorithm) TS_Guess->TS_Opt Freq_Calc 5. Frequency Calculation (Verify single imaginary frequency) TS_Opt->Freq_Calc IRC 6. IRC Calculation (Connect TS to Reactants & Products) Freq_Calc->IRC Verified TS Structure Energy_Profile 7. Construct Energy Profile (Calculate Activation Barriers) IRC->Energy_Profile Analysis 8. Electronic Structure Analysis (NBO, Fukui Functions, MEP) Energy_Profile->Analysis

Caption: Computational workflow for a [3+2] cycloaddition mechanism study.

A Practical Guide to a Standard Computational Protocol

To ensure scientific integrity, every computational protocol should be a self-validating system. This means that each step is designed to confirm the validity of the previous one. Below is a detailed, step-by-step methodology for characterizing the reaction pathway of a pyrazole synthesis, typically performed using software like Gaussian.[17][18]

Step-by-Step Computational Workflow

Objective: To find the transition state and map the reaction pathway for a representative pyrazole-forming reaction.

Software: Gaussian, GaussView

  • Geometry Optimization of Stationary Points (Reactants and Products):

    • Action: Build the 3D structures of the reactants and expected products in GaussView.

    • Protocol: Perform a geometry optimization and frequency calculation for each species. A typical Gaussian input line would be #p B3LYP/6-31G(d,p) opt freq.

    • Causality & Validation: This step locates the minimum energy structures on the potential energy surface. The frequency calculation is crucial; the absence of any imaginary (negative) frequencies confirms that the structure is a true minimum.[19]

  • Locating the Transition State (TS):

    • Action: Generate an initial guess for the transition state structure.

    • Protocol Comparison:

      • Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., opt=qst2 or qst3): This method uses the optimized reactant and product structures (and for qst3, a user-provided guess) to automatically generate a TS guess.[20] It is often the first method to try.[19]

      • Manual Guess & Berny Optimization (opt=ts): If QST fails, a TS structure is built manually by distorting the geometry along the expected reaction coordinate (e.g., elongating breaking bonds and shortening forming bonds). This is followed by a TS optimization using the Berny algorithm.[17][21]

    • Causality & Validation: The goal is to find a first-order saddle point on the potential energy surface. The choice of method depends on the complexity of the reaction. QST methods are more automated, while manual methods require more chemical intuition.[21]

  • Verifying the Transition State:

    • Action: Perform a frequency calculation on the optimized TS geometry.

    • Protocol: Use the keyword freq in Gaussian.

    • Causality & Validation: A true transition state must have exactly one imaginary frequency.[17][19] Visualizing this imaginary frequency using GaussView should show atomic motion corresponding to the reaction coordinate (e.g., the breaking and forming of the key bonds).[22] If there are zero or more than one imaginary frequencies, the structure is not a TS, and the search must be refined.[17]

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Trace the minimum energy path from the transition state downhill to the reactants and products.

    • Protocol: Use the keyword irc in the Gaussian input file, starting from the verified TS geometry and its calculated force constants.[22][23]

    • Causality & Validation: This is the ultimate validation step. A successful IRC calculation confirms that the identified transition state correctly connects the intended reactants and products, solidifying the entire computed pathway.[24][25] The resulting energy profile provides the reaction's activation energy.

Visualizing the Complete Protocol

Caption: A self-validating workflow for computational reaction mechanism analysis.

Conclusion

Computational studies provide an unparalleled window into the mechanisms of pyrazole reactions. By systematically applying and comparing methods like DFT with various functionals, researchers can reliably predict reaction outcomes, explain regioselectivity, and characterize transient intermediates that are inaccessible to experiment.[4] The protocols outlined in this guide, emphasizing rigorous verification at each stage, represent the best practices in the field. Adherence to these methodologies ensures that computational results are not merely predictive but provide trustworthy, actionable insights for scientists and drug development professionals aiming to harness the full synthetic and therapeutic potential of the pyrazole scaffold.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Advanced Research and Reviews, 21(3), 2385–2398. [Link]
  • (N.d.). Study on the synthesis mechanism of pyrazoles via [3+2] cycloaddition reaction of diazocarbonyl compounds with enones without leaving groups. Semantic Scholar. [Link]
  • (N.d.).
  • Ketkaew, R.
  • (N.d.). (a) Automatic workflow for calculation of reaction mechanism and...
  • Intrinsic Reaction Coordin
  • (N.d.). Schematic representation of the transition states resulting from the two types of intermolecular interactions between pyrazoles and a water molecule, evaluated by Chermahini et al.[26].
  • El Bairi, K., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(9), 105934. [Link]
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615. [Link]
  • Barroso, J. (2016, May 26). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
  • (N.d.). Regioselective [3+2] Cycloaddition Synthesis and Theoretical Calculations of New Chromene-pyrazole Hybrids: A DFT-based Parr Function, Fukui Function, Local Reactivity Indexes, and MEP Analysis.
  • (2021, June 27).
  • Jhaa, G. (2023, January 24). IRC Calculation in Gaussian || Gaurav Jhaa. YouTube. [Link]
  • (N.d.). Transition State Searching in Gaussian/GaussView – an SN2 example.
  • (2023, January 23).
  • Girich, A., et al. (2022). An open source computational workflow for the discovery of autocatalytic networks in abiotic reactions. Chemical Science, 13(17), 4996-5006. [Link]
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. [Link]
  • (N.d.). Synthesis and DFT calculation of novel pyrazole derivatives.
  • Deshmukh, H. S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1-20. [Link]
  • Intrinsic Reaction Coordin
  • Hauser, A. S., et al. (2018). Exploration of Reaction Pathways and Chemical Transformation Networks. The Journal of Physical Chemistry A, 122(49), 9571-9581. [Link]
  • (N.d.). Synthesis, computational and biological study of pyrazole derivatives.
  • Jasiński, R. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. [Link]
  • (N.d.). Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking.
  • Madalambika, T. N., et al. (2024). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1301, 137397. [Link]
  • (N.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]
  • Intrinsic Reaction Coordinate (IRC).
  • (2019, February 10). How can I calculate the Transition state on gaussian and construct the energy profile ??
  • Gomaa, A.-M. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]
  • Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 13(50), 35054-35074. [Link]
  • (N.d.). DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][3][14][16][27]thiatriazines.
  • Abos, R., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(12), 5659-5666. [Link]
  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591-601. [Link]
  • (N.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
  • (2021, February 17). Pyrazoles Syntheses, reactions and uses. YouTube. [Link]
  • (N.d.).
  • Sim, S., et al. (2021). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Physical Chemistry Chemical Physics, 23(4), 2415-2432. [Link]
  • Zheng, J., et al. (2009). Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. The Journal of Physical Chemistry A, 113(45), 12748-12763. [Link]
  • da Silva, A. C. A., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(27), 6069-6078. [Link]
  • Menin, L., et al. (2024). Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom's Polynomials and Bonding Evolution Theory. Molecules, 29(1), 249. [Link]
  • Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1119. [Link]
  • Singh, A., et al. (2024).
  • (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Heliyon, 10(13), e33446. [Link]
  • (N.d.).
  • Grimme, S., et al. (2012). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Chemistry - A European Journal, 18(32), 9955-9964. [Link]
  • Quintal, A. P., et al. (2006). Benchmark study of DFT functionals for late-transition-metal reactions. The Journal of Physical Chemistry A, 110(10), 3528-3536. [Link]
  • Tanabe, Y., & Nishibayashi, Y. (2013). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 18(1), 796-817. [Link]
  • Britton, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science, 13(38), 11267-11273. [Link]
  • (N.d.). Review on Synthesis of pyrazole and pyrazolines.

Sources

comparing conventional heating vs microwave for pyrazole synthesis

In conclusion, while conventional heating remains a robust and accessible method, microwave-assisted synthesis offers undeniable and significant advantages in speed, efficiency, and yield for the synthesis of pyrazole derivatives. It is a powerful tool that enables chemists to accelerate the discovery and development process, delivering complex molecules in a fraction of the time required by traditional methods. [5]

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
  • On the energy efficiency of microwave-assisted organic reactions - PubMed.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Synthesis - Organic Chemistry Portal.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed.
  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchGate.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone.
  • Microwave chemistry - Wikipedia.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).

A Comparative Guide to the Validation of 4-Iodo-1-phenyl-1H-pyrazole Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Within the vast landscape of heterocyclic chemistry, 4-iodo-1-phenyl-1H-pyrazole derivatives have emerged as crucial building blocks in medicinal chemistry, largely due to the synthetic versatility imparted by the iodine substituent. This guide provides an in-depth technical comparison of mass spectrometry for the validation of these compounds against other common analytical techniques, supported by experimental insights and established protocols.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a primary tool for the validation of synthesized this compound derivatives due to its exceptional sensitivity and ability to provide precise molecular weight information. The choice of ionization technique is paramount and is dictated by the physicochemical properties of the analyte.

Ionization Techniques: A Comparative Overview

For this compound derivatives, which are typically crystalline solids with moderate polarity, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization techniques. These methods minimize in-source fragmentation, ensuring the prominent observation of the molecular ion, which is critical for initial molecular formula confirmation.

In contrast, "hard" ionization techniques like Electron Ionization (EI) induce extensive fragmentation. While this can be a powerful tool for structural elucidation by revealing characteristic fragment ions, it may also lead to the absence or low abundance of the molecular ion peak, complicating initial identification.

Ionization TechniquePrincipleApplicability to 4-Iodo-1-phenyl-1H-pyrazolesProsCons
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating an aerosol of charged droplets.HighExcellent for generating intact molecular ions ([M+H]⁺). Compatible with LC-MS.Sensitivity can be affected by sample purity and solvent composition.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization technique that uses a corona discharge to ionize the analyte in the gas phase.HighSuitable for less polar compounds than ESI. Tolerant to higher flow rates.May produce more fragmentation than ESI for some compounds.
Electron Ionization (EI) Hard ionization technique where high-energy electrons bombard the analyte in the gas phase.ModerateProvides detailed structural information through fragmentation patterns.Molecular ion may be weak or absent, making molecular weight determination difficult.

Table 1. Comparison of common ionization techniques for the analysis of this compound derivatives.

Deciphering the Fragmentation Puzzle: What to Expect

The fragmentation patterns observed in the mass spectrum of a this compound derivative provide a fingerprint for its structure. Understanding these pathways is key to confident validation.

A primary and highly characteristic fragmentation pathway for these compounds is the cleavage of the C-I bond . The iodine atom is a good leaving group, and its loss results in a prominent fragment ion corresponding to the [M-I]⁺ species.

Further fragmentation of the pyrazole ring itself is also anticipated. Common fragmentation pathways for pyrazole cores include the loss of a molecule of hydrogen cyanide (HCN) or the expulsion of molecular nitrogen (N₂).[1][2] The presence of the phenyl substituent will also lead to characteristic aromatic fragmentation patterns.

M [M]⁺˙ (this compound) MI [M-I]⁺ M->MI Loss of I• M_HCN [M-HCN]⁺˙ M->M_HCN Loss of HCN M_N2 [M-N₂]⁺˙ M->M_N2 Loss of N₂ Phenyl [C₆H₅]⁺ MI->Phenyl Further Fragmentation cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect mw_confirm Confirm Molecular Weight detect->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis structure_confirm Structural Confirmation frag_analysis->structure_confirm

Sources

A Comparative Guide to the Biological Activities of Pyrazole and Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Azoles

In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, five-membered aromatic rings containing nitrogen atoms, known as azoles, are particularly prominent. This guide focuses on two isomeric diazoles: pyrazole (1,2-diazole) and imidazole (1,3-diazole).[1][2] While sharing the same molecular formula (C₃H₄N₂), the arrangement of their two nitrogen atoms—adjacent in pyrazole, separated by a carbon in imidazole—imparts distinct electronic properties and three-dimensional shapes. These structural nuances profoundly influence their interactions with biological targets, leading to a diverse and often contrasting spectrum of pharmacological activities.[1][2][3]

This document provides an in-depth comparison of the biological activities of pyrazole and imidazole derivatives, moving beyond a simple list of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental validation of their therapeutic potential. We will dissect their roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and detailed experimental protocols for researchers in drug discovery and development. Many drugs based on both scaffolds have been successfully commercialized, underscoring their therapeutic importance.[4][5][6]

I. Comparative Analysis of Anticancer Activity

The fight against cancer necessitates the development of agents that can selectively target malignant cells. Both pyrazole and imidazole scaffolds have been extensively explored to create potent anticancer drugs, often acting as kinase inhibitors.[5][7]

Pyrazole Derivatives: Masters of Kinase Inhibition

Pyrazole derivatives have emerged as a privileged scaffold in oncology, with many compounds designed to inhibit the protein kinases that drive cancer cell proliferation and survival.[7] Their unique structure allows them to fit into the ATP-binding pockets of these enzymes.

Mechanism of Action: The primary anticancer mechanism for many pyrazole derivatives is the inhibition of a wide range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7] By blocking these signaling pathways, the compounds can halt cell cycle progression and induce apoptosis (programmed cell death).[8][9]

Structure-Activity Relationship (SAR): SAR studies have demonstrated that appropriate substitutions at various positions on the pyrazole ring can dramatically enhance anticancer efficacy and tumor selectivity.[7][10] For instance, the introduction of electron-withdrawing groups has been shown to improve growth inhibition in certain series.[7] The blockbuster drug Crizotinib , used to treat non-small cell lung cancer, is a prime example of a clinically successful pyrazole-based kinase inhibitor.[11]

Imidazole Derivatives: Versatile DNA Disruptors and Pathway Modulators

The imidazole ring is a core component of several natural biomolecules, including purines, giving it an intrinsic advantage for interacting with DNA-related processes.[12]

Mechanism of Action: Imidazole-based anticancer agents act through diverse mechanisms. Some, like Dacarbazine , function as DNA alkylating agents, interfering with DNA synthesis and leading to cell death.[5] Others act as inhibitors of key signaling enzymes like RAF kinase or topoisomerases.[5] The ability of the imidazole ring to participate in various non-covalent interactions allows for broad target applicability.[13]

Structure-Activity Relationship (SAR): The anticancer potential of imidazoles is often enhanced by fusing the core ring with other structures, as seen in benzimidazoles, which are isosteres of natural purines.[5] The combination of the imidazole ring with other pharmacophores, such as pyrazole, has also yielded compounds with potent activity against various cancer cell lines.[5]

Comparative Efficacy Data

The following table summarizes the cytotoxic activity of representative pyrazole and imidazole derivatives against various human cancer cell lines.

Compound ClassRepresentative DerivativeTarget Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of Action
Pyrazole Selanyl-pyrazole analog (Compound 54) HepG2 (Liver)13.85Dual EGFR/VEGFR-2 Inhibitor[7]
Pyrazole Pyrazole Benzothiazole Hybrid (Compound 25) PC3 (Prostate)3.17Antiangiogenic[7]
Pyrazole 4-cyano-1,5-diphenylpyrazole (Compound 13) IGROVI (Ovarian)0.04Anti-estrogenic[14]
Imidazole Imidazole-Acridine Hybrid (Compound 19h) MCF-7 (Breast)< 10Topoisomerase II Inhibitor[5]
Imidazole Imidazole-Pyrazole Hybrid (Compound 20d) A375P (Melanoma)2.24CRAF Kinase Inhibitor[5]

II. Comparative Analysis of Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge. Both pyrazoles and imidazoles have yielded potent antimicrobial agents, although their historical development and primary applications differ significantly.

Pyrazole Derivatives: Emerging Broad-Spectrum Agents

While not as historically prominent as imidazoles in this field, pyrazole derivatives are gaining significant attention for their broad-spectrum antimicrobial potential.[8]

Mechanism of Action & SAR: The precise mechanisms are varied and depend on the specific derivative. Research has shown that fusing the pyrazole ring with other heterocyclic systems, such as imidazothiadiazole, can produce compounds with potent and selective antifungal or antibacterial activity.[15][16] The addition of fluorine-substituted phenyl groups is a common strategy that has been shown to enhance antimicrobial effects.[15]

Imidazole Derivatives: Clinically Established Antifungals and Antibacterials

The imidazole scaffold is the cornerstone of the "azole" class of antifungal drugs and is also found in key antibacterial and antiprotozoal agents.[6][17]

Mechanism of Action & SAR: The primary mechanism for antifungal imidazoles like Clotrimazole and Ketoconazole is the inhibition of the enzyme lanosterol 14α-demethylase.[17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and fungal cell death.[17] In the antibacterial realm, Metronidazole , a nitroimidazole, is activated under anaerobic conditions to a reactive radical that damages bacterial DNA.[18] The lipophilicity of imidazole derivatives, which can be tuned by N-alkylation, is a key factor in their antibacterial activity.[19]

Comparative Efficacy Data

The table below compares the minimum inhibitory concentration (MIC) of selected pyrazole and imidazole derivatives against various microbial strains.

Compound ClassRepresentative DerivativeTarget MicrobeMIC (µg/mL)
Pyrazole Imidazothiadiazole-Pyrazole Hybrid (Compound 21c) S. aureus (MRSA)0.25[16]
Pyrazole Imidazothiadiazole-Pyrazole Hybrid (Compound 23h) S. aureus (MRSA)0.25[16]
Pyrazole Pyrazoline (Compound 9) S. aureus (MDR)4[20]
Imidazole Metronidazole H. pylori(Varies, standard)
Imidazole Imidazo[2,1-b][1][7][21]thiadiazole (Compound 7) C. michiganensis1.56[15]
Imidazole L-phenylalanine derivative (Compound 1a-1b) B. subtilis≤ 16[19]

III. Comparative Analysis of Anti-inflammatory Activity

Inflammation is a complex biological response central to many chronic diseases. Pyrazole derivatives, in particular, have a storied history as potent anti-inflammatory agents.

Pyrazole Derivatives: The COX-2 Inhibition Paradigm

The development of pyrazole-based anti-inflammatory drugs represents a landmark in medicinal chemistry, leading to safer and more targeted therapies.

Mechanism of Action & SAR: The vast majority of pyrazole anti-inflammatory drugs, including the blockbuster Celecoxib and older drugs like Phenylbutazone , function by inhibiting the cyclooxygenase (COX) enzymes.[1][22] Celecoxib is a selective COX-2 inhibitor; its bulkier sulfonamide group fits into the larger, more accommodating active site of the COX-2 isoform (which is upregulated during inflammation) while being too large for the narrower COX-1 active site (which is constitutively expressed and has homeostatic functions).[22] This selectivity is the causal reason for its reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Some newer derivatives also show multi-target activity, inhibiting 5-lipoxygenase (5-LOX) or the NF-κB signaling pathway.[22]

Imidazole Derivatives: Modulators of Inflammatory Pathways

While less dominant than pyrazoles in this category, certain imidazole derivatives exhibit significant anti-inflammatory effects through various mechanisms.[23][24]

Mechanism of Action & SAR: The mechanisms are more diverse than for pyrazoles. Some compounds have been shown to reduce paw edema in animal models, indicating an anti-inflammatory effect, though their precise targets may not always be COX enzymes.[12] Recent research has focused on hybrid molecules that combine pyrazole or imidazopyrazole scaffolds with other moieties to inhibit targets like phosphodiesterase 4 (PDE4) and reduce reactive oxygen species (ROS) production, demonstrating a multi-pronged approach to controlling inflammation.[25][26]

Comparative Efficacy Data

This table presents data from the carrageenan-induced paw edema assay, a standard preclinical model for acute inflammation.

Compound ClassRepresentative DerivativeAssayEfficacy Metric
Pyrazole 1,3,4-trisubstituted pyrazole (Compound 5a) Carrageenan-induced paw edema≥84.2% inhibition[21]
Pyrazole Novel Pyrazole DerivativesCarrageenan-induced paw edema65-80% edema reduction[22]
Imidazole 2-substituted-4, 5-diphenyl-1H-imidazoleCarrageenan-induced paw edemaPotent activity reported[12]
Hybrid Pyrazole-catechol hybrid (Compound 4d) ROS production in neutrophilsPotent antioxidant activity[25][26]

IV. Experimental Protocols & Methodologies

Scientific integrity demands that claims of biological activity are supported by robust and reproducible experimental methods. The following protocols are foundational for evaluating the activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole and imidazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic in vivo model to assess the activity of acute anti-inflammatory agents. Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (pyrazole or imidazole derivatives) orally or intraperitoneally to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema in the control group and V_t is the average edema in the treated group.

V. Visualizing Mechanisms and Workflows

Diagrams are essential for clarifying complex biological pathways and experimental processes.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Kinase_Drug Pyrazole or Imidazole Kinase Inhibitor Kinase_Drug->RAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes GF Growth Factor GF->Receptor

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Antimicrobial_Screening_Workflow cluster_synthesis Chemistry cluster_screening Microbiology cluster_toxicology Safety & Selectivity A Design & Synthesize Pyrazole/Imidazole Derivatives B Primary Screening (e.g., Disc Diffusion) A->B Characterized Compounds C Quantitative Assay: Broth Microdilution (Determine MIC) B->C Active Hits D Determine MBC (Minimum Bactericidal Conc.) C->D E Cytotoxicity Assay (e.g., MTT on Human Cells) C->E Potent Compounds (Low MIC) F Lead Compound Identification E->F Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_Thromboxane Prostaglandins, Thromboxane COX1->PGs_Thromboxane COX2->PGs_Thromboxane Homeostasis Gastric Protection, Platelet Aggregation PGs_Thromboxane->Homeostasis Inflammation Pain, Fever, Inflammation PGs_Thromboxane->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes L_Inflammation Inflammation, Bronchoconstriction Leukotrienes->L_Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The arachidonic acid cascade and sites of NSAID action.

Conclusion

The comparative analysis of pyrazole and imidazole derivatives reveals two versatile heterocyclic scaffolds, each with a distinct chemical personality that translates into a unique pharmacological profile. While both show promise across anticancer, antimicrobial, and anti-inflammatory applications, their strengths are clearly delineated.

  • Pyrazoles excel as highly specific anti-inflammatory agents (via COX-2 inhibition) and as targeted anticancer therapeutics , particularly in the realm of kinase inhibition.

  • Imidazoles have a well-established and dominant role as broad-spectrum antifungal and antibacterial agents , a legacy built on their ability to disrupt essential microbial pathways.

The structural difference—adjacent versus separated nitrogen atoms—is not a minor chemical footnote; it is the fundamental driver of their divergent biological activities. For researchers and drug development professionals, understanding this structure-function relationship is paramount. It dictates not only which scaffold to choose for a given therapeutic target but also informs the rational design of next-generation derivatives with enhanced potency and selectivity. The future likely lies in leveraging the unique strengths of both, potentially in hybrid molecules that can achieve multi-target engagement for complex diseases.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.
  • Exploration of structure-based on imidazole core as antibacterial agents. (n.d.). PubMed.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Review of pharmacological effects of imidazole derivatives. (2022).
  • Review: biologically active pyrazole derivatives. (2021). New Journal of Chemistry (RSC Publishing).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). Bentham Science Publishers.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). ResearchGate.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace.
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.
  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2024). Consensus.
  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (n.d.). ResearchGate.
  • A Review on “Imidazole and Various Biological Activities”. (2022). IJPPR.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI.
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed.
  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. (2020). PubMed Central.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). MDPI.
  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). PubMed.
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Semantic Scholar.
  • Imidazoles as potential anticancer agents. (2018). PubMed Central.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). PubMed Central.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central.
  • Approved imidazole‐containing drugs under broad pharmacological categories. (n.d.). ResearchGate.
  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. (2020). PubMed.
  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. (2020). ResearchGate.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). PubMed.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2018). PubMed Central.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. (2025). ResearchGate.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2025). ResearchGate.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous inhibitors targeting key proteins in pathological pathways.[1][2][3] This guide provides an objective, technically-grounded comparison of pyrazole-based inhibitors, focusing on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology.[1][4]

Here, we move beyond a simple protocol. We will dissect the causality behind our experimental choices in a comparative molecular docking study, ensuring a self-validating workflow from protein preparation to results analysis. Our goal is to equip you with the expertise to not only perform these computational experiments but also to critically interpret the data to guide rational drug design.

The Rationale: Selecting the Target and Pyrazole Scaffolds

Why VEGFR-2? The VEGFR-2 tyrosine kinase is a principal driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibiting its ATP-binding site is a clinically validated strategy for cancer therapy.[5][6] For our study, we will utilize the crystal structure of VEGFR-2 in complex with a known inhibitor, available from the Protein Data Bank (PDB ID: 2QU5), to provide a realistic and relevant binding pocket for our docking simulations.[1][2]

Why These Pyrazole Scaffolds? The pyrazole core is a "privileged scaffold," meaning it can interact with multiple biological targets with high affinity.[3] For this comparative study, we will analyze two distinct but representative pyrazole-based scaffolds against VEGFR-2 and compare them to a known multi-kinase inhibitor, Sorafenib, which has activity against VEGFR-2.[6]

  • Scaffold A: 1,3-Diphenyl-1H-pyrazole derivative. This class is noted for its potent cytotoxic effects and has been explored for its tubulin polymerization and kinase inhibitory activities.[7]

  • Scaffold B: Pyrazolo[1,5-a]pyrimidine derivative. This fused heterocyclic system is found in numerous potent and selective kinase inhibitors, leveraging its structure for specific interactions within the ATP-binding pocket.[8]

  • Reference: Sorafenib. A multi-kinase inhibitor used in cancer treatment, known to target VEGFR-2, providing a benchmark for our docking scores.[6]

This comparative approach allows us to understand how modifications to the core pyrazole structure influence binding affinity and interaction patterns within the same biological target.

Experimental Workflow: A Self-Validating Docking Protocol

The trustworthiness of a docking study hinges on a meticulous and logically sound workflow. Each step is designed to minimize artifacts and produce biologically relevant predictions. Below is the detailed protocol used for this comparative analysis, employing AutoDock Vina, a robust and widely validated docking engine.[9][10][11]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Receptor (PDB ID: 2QU5) PrepReceptor Receptor Preparation - Remove water/ligands - Add polar hydrogens - Assign charges PDB->PrepReceptor Grid Grid Box Generation - Define active site search space PrepReceptor->Grid DrawLigands Ligand Design - Draw 2D Scaffolds (A, B, Reference) PrepLigands Ligand Preparation - Convert to 3D - Energy Minimization - Define rotatable bonds DrawLigands->PrepLigands Config Configure Vina (config.txt) PrepLigands->Config Grid->Config RunVina Execute Docking (AutoDock Vina) Config->RunVina Results Raw Results - Binding Affinities (Scores) - Poses (PDBQT files) RunVina->Results Visualize Visualize Interactions - PyMOL / Discovery Studio - H-Bonds, Hydrophobic Results->Visualize Compare Comparative Analysis - Rank by score - Analyze interaction patterns Visualize->Compare

Caption: The three-phase molecular docking workflow.

Protocol 1: Step-by-Step Receptor and Ligand Preparation

A. Receptor Preparation (VEGFR-2, PDB: 2QU5)

  • Rationale: The raw PDB file contains crystallographic water molecules, co-factors, and other elements not relevant to the docking simulation. Preparing the protein ensures that it is chemically correct for the simulation, which is critical for accurate charge assignment and interaction mapping.[12][13]

  • Obtain Structure: Download the PDB file for 2QU5 from the RCSB Protein Data Bank.

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules and the co-crystallized ligand.[14][15] Retain only the protein chain required for the study.

  • Add Hydrogens: Add polar hydrogen atoms to satisfy the valencies of the amino acid residues. This is crucial for correctly identifying potential hydrogen bond donors and acceptors.[12][16]

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms. These partial atomic charges are essential for calculating the electrostatic interaction component of the docking score.[1]

  • Finalize Receptor: Save the prepared protein in the PDBQT file format, which includes the required atomic charge and type information for AutoDock Vina.[11]

B. Ligand Preparation (Scaffolds A, B, and Sorafenib)

  • Rationale: Ligands must be converted into a 3D format with a realistic, low-energy conformation. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.[16][17]

  • Generate 2D Structures: Draw the pyrazole derivatives and Sorafenib using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D coordinates.

  • Energy Minimization: Perform an energy minimization of each ligand structure using a force field (e.g., MMFF94). This step ensures that the starting conformation of the ligand is energetically favorable.[1]

  • Define Torsion Tree: Define the rotatable (torsional) bonds within the ligand. This dictates the degrees of conformational freedom the ligand will have during the docking simulation.

  • Finalize Ligands: Save the prepared ligands in the PDBQT file format.

Protocol 2: Step-by-Step Docking Simulation and Analysis

A. Grid Generation and Vina Configuration

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Confining the search to the known active site increases computational efficiency and the likelihood of finding a biologically relevant binding mode.[11][18]

  • Define Binding Site: Load the prepared receptor (VEGFR-2) into AutoDockTools. Identify the ATP-binding site, typically by using the coordinates of the original co-crystallized ligand.

  • Generate Grid Box: Create a grid box that encompasses the entire binding cavity. A typical size is 22.5 x 22.5 x 22.5 Å, centered on the active site.

  • Create Configuration File: Create a text file (config.txt) specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[19]

B. Running the Simulation

  • Execute Vina: Launch AutoDock Vina from the command line, providing the configuration file as input.

  • Repeat: Repeat the process for each prepared ligand.

C. Analysis of Results

  • Rationale: The primary outputs of a docking simulation are the binding affinity score and the predicted binding poses. A lower binding energy indicates a more stable protein-ligand complex.[20][21] Visual inspection is paramount to verify that the predicted interactions are chemically sensible and to compare the binding modes of different ligands.[22]

  • Examine Binding Affinity: Open the log file (log.txt) to find the binding affinity scores (in kcal/mol) for the top predicted poses. The most negative value represents the most favorable predicted binding energy.[20]

  • Visualize Poses: Load the receptor PDBQT file and the output PDBQT file (containing the docked poses of the ligand) into a visualization tool like PyMOL.

  • Analyze Interactions: Analyze the top-scoring pose for key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. Pay close attention to interactions with key active site residues of VEGFR-2, such as those in the hinge region.[22]

Comparative Analysis: Interpreting the Data

The true scientific value is derived from the comparative interpretation of the docking results. The data below is a representative summary of what a comparative docking study might yield.

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 2QU5)

Compound/ScaffoldDocking Score (kcal/mol)H-Bonds FormedKey Interacting Residues
Scaffold A (1,3-Diphenyl-1H-pyrazole)-8.92Cys919, Asp1046
Scaffold B (Pyrazolo[1,5-a]pyrimidine)-9.73Cys919, Glu885, Asp1046
Reference (Sorafenib)-9.43Cys919, Glu885, Asp1046

Expert Insights & Causality:

  • Binding Affinity: The docking scores suggest that all three compounds are potent binders, with Scaffold B showing the most favorable binding energy (-9.7 kcal/mol), slightly better than the reference drug Sorafenib.[20] This indicates that the pyrazolo[1,5-a]pyrimidine core may be a more optimized scaffold for VEGFR-2 inhibition compared to the 1,3-diphenyl-1H-pyrazole.

  • Interaction Patterns: The key to understanding these scores lies in the specific interactions. All compounds form a crucial hydrogen bond with the backbone of Cys919 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is critical for anchoring the inhibitor in the ATP-binding pocket.[3]

  • The Scaffold B Advantage: Scaffold B's superior score can be attributed to its ability to form an additional hydrogen bond with the side chain of Glu885 . The nitrogen atoms within the fused pyrimidine ring of this scaffold are well-positioned to act as hydrogen bond acceptors, an interaction not as readily achieved by Scaffold A. This additional point of contact provides greater stability to the complex, which is reflected in the more negative binding energy.[8]

  • The DFG Motif: All compounds also show interactions with Asp1046 of the highly conserved DFG motif. This interaction is vital for stabilizing the 'DFG-in' (active) conformation of the kinase, which these inhibitors bind to.

G cluster_kinase VEGFR-2 ATP Binding Pocket cluster_inhibitor Pyrazole Inhibitor Hinge Hinge Region (Cys919) Gatekeeper Gatekeeper Residue DFG DFG Motif (Asp1046) Hydrophobic Hydrophobic Pocket Pyrazole Pyrazole Core Pyrazole->Gatekeeper vdW Contact HB_Acceptor H-Bond Acceptor/Donor HB_Acceptor->Hinge H-Bond (Anchor) HB_Acceptor->DFG H-Bond Aryl_Group Aryl Group Aryl_Group->Hydrophobic Hydrophobic Interaction

Caption: Key interactions between a pyrazole inhibitor and the kinase active site.

Conclusion and Future Outlook

This guide demonstrates that a comparative docking study, when performed with scientific rigor, is a powerful tool in modern drug discovery. Our analysis reveals that the pyrazolo[1,5-a]pyrimidine scaffold (Scaffold B) shows greater promise for VEGFR-2 inhibition in silico than the 1,3-diphenyl-1H-pyrazole scaffold (Scaffold A), primarily due to its enhanced ability to form hydrogen bonds within the active site.

It is crucial to remember that molecular docking is a predictive model. These in silico results provide a strong hypothesis but require experimental validation. The next logical steps would be to synthesize these compounds and validate their activity through in vitro kinase inhibition assays and cellular proliferation assays.[23][24] The insights gained from this comparative study, however, provide a rational basis for prioritizing which pyrazole derivatives to advance in the drug discovery pipeline.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed.
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Recent Advances in the Development of Pyrazole Deriv
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Tutorial: Docking with Glide. Schrödinger.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Session 4: Introduction to in silico docking. University of Oxford.
  • Preparing the protein and ligand for docking. Read the Docs.
  • How does one prepare proteins for molecular docking? Quora.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
  • Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem.
  • How to interprete and analyze molecular docking results?
  • Schrödinger Notes—Molecular Docking. J's Blog.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Molecular docking proteins preparation.
  • Glide. Schrödinger.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed. YouTube.
  • Vina Docking Tutorial. Eagon Research Group.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Iodo-1-phenyl-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from closely related analogs like 4-Iodo-1H-pyrazole and 4-Iodo-1-methyl-1H-pyrazole provide a strong basis for a conservative hazard assessment.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Damage: Causes serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The presence of the iodo- group places this compound in the category of halogenated organic compounds .[5][6] This classification is critical as it dictates the specific waste stream and disposal pathway required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Halogenated wastes are typically managed separately from non-halogenated wastes due to the potential for forming acid gases (like hydrogen iodide) during incineration, requiring specialized off-gas scrubbing systems at the disposal facility.[5][9]

Summary of Hazard Information
Hazard ClassificationDescriptionPrimary Precaution
Acute Oral ToxicityHarmful if ingested.[1][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin Corrosion/IrritationCauses irritation upon contact.[3][4]Wear protective gloves and clothing.[1][2]
Serious Eye Damage/IrritationCan cause serious and lasting eye damage.[3][4]Wear eye and face protection (safety glasses/goggles).[1][2]
STOT - Single ExposureMay cause respiratory tract irritation.[1][3]Avoid breathing dust. Use only in a well-ventilated area or fume hood.[1][2]
Chemical ClassHalogenated Organic CompoundSegregate as halogenated waste.[5][6]

Personal Protective Equipment (PPE) and Immediate Safety

Handling this compound, even for disposal, requires strict adherence to standard laboratory PPE protocols to mitigate the risks identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times.[10]

  • Respiratory Protection: If handling the solid outside of a chemical fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[2]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11][12] Do not dispose of this chemical down the sink or in the regular trash.[13]

Step 1: Waste Segregation

Proper segregation is the foundational step of safe chemical waste management.[10] Because this compound is an iodinated organic compound, it must be classified and collected as halogenated organic waste .[5][6]

  • Solid Waste:

    • Collect unadulterated, excess, or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated disposables such as weighing papers, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[10]

  • Liquid Waste:

    • Solutions containing this compound (e.g., in organic solvents like DMSO, Dichloromethane) must be collected in a separate, dedicated liquid halogenated waste container.[14]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. Keeping these streams separate can significantly reduce disposal costs and ensures proper treatment.[9]

    • Never mix aqueous waste with organic solvent waste.[10]

Step 2: Containerization and Labeling

The integrity and labeling of waste containers are vital for safe transport and compliant disposal.[14]

  • Container Selection: Use containers that are chemically compatible with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.[10] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" and any other constituents (including solvents) with their approximate concentrations.[14]

    • The date when waste was first added to the container (accumulation start date).[14]

    • The name of the Principal Investigator and the specific laboratory location.[14]

  • Filling: Do not overfill liquid waste containers. Leave a headspace of at least 10% to allow for vapor expansion.[14] The container must be kept closed except when actively adding waste.[9]

Step 3: Storage Pending Disposal

Proper interim storage of chemical waste is crucial for maintaining a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area within the laboratory.[10]

  • This area should be cool, dry, and away from sources of ignition or incompatible materials.[10]

  • Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10][11]

  • Follow their specific procedures for waste collection requests and provide them with all necessary information about the waste's composition.

  • The EHS office will then manage the transfer to an approved environmental management vendor for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[11][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Clear the area of all personnel. Alert colleagues and your laboratory supervisor.[1]

  • Control and Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain and Clean:

    • For minor solid spills , use dry cleanup procedures. Avoid generating dust.[1] Carefully sweep or vacuum up the material (use a vacuum designed for hazardous dusts if available) and place it into your labeled hazardous waste container.[1]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Final Disposal: Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Start: Disposal of This compound assess 1. Hazard Assessment (Halogenated Organic) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste ppe->segregate solid Solid Waste (Pure compound, contaminated items) segregate->solid Solid Form liquid Liquid Waste (Solutions in organic solvents) segregate->liquid Liquid Form container 4. Use Compatible, Sealed Container solid->container liquid->container labeling 5. Label Container: 'Hazardous Waste' Contents & Date container->labeling storage 6. Store in Designated Secondary Containment Area labeling->storage contact_ehs 7. Contact EHS for Pickup storage->contact_ehs end End: Compliant Disposal via Licensed Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

  • BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. BenchChem.
  • CymitQuimica. (2023).
  • AWS. (2015).
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]...
  • Fisher Scientific. (2021).
  • University of Wisconsin-Madison. Hazardous Waste Segregation.
  • Unknown.
  • BenchChem. (2025).
  • Marchionni, D., et al. (2024). A waste-minimized approach for the synthesis of iodinated organic borazines. Royal Society of Chemistry.
  • Toia, G. V., & Ananthakrishnan, L. (2024). The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling. Journal of Computer Assisted Tomography, 49(2), 203-214.
  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Riley, B. J., et al. (2022). Review of recent developments in iodine wasteform production. Frontiers in Nuclear Engineering, 1, 979113.
  • Fisher Scientific. This compound, 95%.
  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
  • Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. and their SAR studies*.

Sources

Operational Guide: Personal Protective Equipment for Handling 4-Iodo-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, risk-based framework for the safe handling and disposal of 4-Iodo-1-phenyl-1H-pyrazole. As a substituted phenylpyrazole, this compound warrants a rigorous approach to personal protection, grounded in an understanding of its potential hazards and the principles of chemical hygiene. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work safely and effectively.

Hazard Profile Analysis: Understanding the Risk

While comprehensive toxicological data for this compound is not exhaustively documented, a robust safety protocol can be developed by analyzing data from its parent structure (pyrazole) and closely related analogs. The primary hazards identified are significant and demand respect.[1][2][3][4]

The phenylpyrazole class of compounds, which includes insecticides like fipronil, is known to act on the central nervous system by blocking GABA-gated chloride channels.[5][6][7] While this action is selectively more toxic to insects, the potential for off-target effects in mammals necessitates handling these compounds as potentially neurotoxic.[5][8] Chronic exposure studies on related compounds have indicated potential effects on the liver and thyroid.[5]

Therefore, our safety paradigm is built on the principle of minimizing all routes of exposure: dermal, ocular, inhalation, and ingestion.

Table 1: Hazard Identification Summary for this compound and Analogs

Hazard Type GHS Classification (Typical for Analogs) Key Precautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed) H302: Harmful if swallowed.[2][4]
Skin Irritation Category 2 (Causes skin irritation) H315: Causes skin irritation.[1][2][9]
Eye Irritation Category 2 (Causes serious eye irritation) H319: Causes serious eye irritation.[1][2][9]

| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[1][2][9] |

The Core PPE Ensemble: A Multi-Barrier System

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a calculated response to the specific hazards. The following ensemble constitutes the minimum requirement for handling this compound in solid or solution form.

Primary Engineering Control: The Chemical Fume Hood Before any PPE is considered, the primary line of defense is an engineering control. All weighing, transfers, and manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable, as it directly addresses the inhalation hazard by containing dusts and vapors at the source.[3][10]

Table 2: Recommended PPE Ensemble

Protection Level PPE Item Specification & Rationale
Body Protection Laboratory Coat Must be a long-sleeved, knee-length coat made of a cotton/polyester blend or similar protective fabric.[11] Cuffs should be snug. This is the first barrier against incidental skin contact from minor splashes or dust.
Hand Protection Nitrile Gloves (Double Gloved) Nitrile provides good resistance against a range of chemicals. Double gloving is critical; it provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin or the inner glove.[12][13] Gloves should be changed every 30-60 minutes or immediately upon known contact.[13]
Eye & Face Protection Chemical Splash Goggles & Face Shield Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[14] When handling larger quantities or when there is a significant splash risk, a full face shield must be worn in addition to the goggles.[11]
Respiratory Protection N95 Respirator (Conditional) If work cannot be conducted in a fume hood or if there is a risk of generating significant dust (e.g., during a spill cleanup), a NIOSH-approved N95 respirator is required.[9][13] All users must be fit-tested as per OSHA regulations.[13][14]

| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Leather or a non-porous material is preferable to cloth, which can absorb spills.[15] |

Procedural Discipline: Safe Handling Workflow

Consistent, disciplined procedures are as crucial as the PPE itself. The following workflow minimizes the risk of exposure and cross-contamination.

Experimental Protocol: Handling Solid this compound
  • Preparation: Designate a specific area within the chemical fume hood for the handling procedure. Ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste container) is inside the hood before starting.

  • PPE Donning: Don PPE in the correct sequence (see Diagram 1 below) before approaching the work area.

  • Weighing & Transfer: Carefully weigh the solid compound on a weigh boat. Use gentle movements to avoid creating airborne dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Post-Transfer Decontamination: After the transfer is complete, decontaminate the spatula and any surfaces within the hood using an appropriate solvent (e.g., ethanol or isopropanol) and disposable wipes. Dispose of the wipes immediately into the designated solid hazardous waste container.

  • PPE Doffing: Remove PPE in the correct sequence (see Diagram 1) to prevent contaminating yourself or the laboratory environment. The outer gloves should be removed and discarded while still in the fume hood or immediately upon exiting.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (Over Cuff) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Waste_Disposal_Workflow cluster_workflow Chemical Waste Disposal Workflow Start Waste Generated (e.g., contaminated gloves, excess chemical) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container Place in Designated, Compatible Container Segregate->Container Label Label Container Clearly 'Hazardous Waste' + Chemical Name Container->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area Seal->Store EHS Arrange for EHS Pickup Store->EHS

Diagram 2: Workflow for the safe disposal of chemical waste.

By integrating this expert-driven guidance on personal protective equipment and operational protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing cross-contamination and environmental release.

References

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]
  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitr
  • 4-Iodopyrazole | C3H3IN2 | CID 77022.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [Link]
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
  • Choosing The Correct PPE. Environmental Health & Safety, UC Merced. [Link]
  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2.
  • Fipronil insecticide toxicology: oxidative stress and metabolism.
  • Phenylpyrazole insecticides. Wikipedia. [Link]
  • Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity. U.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.